2,4-Difluoro-5-iodopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAAUJUZQSTFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479261 | |
| Record name | 2,4-DIFLUORO-5-IODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837364-89-3 | |
| Record name | 2,4-DIFLUORO-5-IODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluoro-5-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Difluoro-5-iodopyridine: Synthesis, Reactivity, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in contemporary medicinal and agricultural chemistry, 2,4-difluoro-5-iodopyridine offers a unique combination of reactive sites that enable diverse and complex molecular architectures. The presence of two distinct fluorine atoms, susceptible to nucleophilic aromatic substitution (SNAr), and an iodine atom, primed for a host of cross-coupling reactions, makes this scaffold a versatile tool for the discerning synthetic chemist. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed protocols to empower researchers in their quest for novel chemical entities.
Core Chemical and Physical Properties
This compound is a halogenated pyridine derivative that presents as a pale-yellow to yellow-brown liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 837364-89-3 | [2][3][4] |
| Molecular Formula | C₅H₂F₂IN | [2][3][4] |
| Molecular Weight | 240.98 g/mol | [3][4] |
| Boiling Point | 219.1 °C | [2] |
| Density | 2.129 g/cm³ | [2] |
| Refractive Index | 1.572 | [2] |
| Flash Point | 86.3 °C | [2] |
| Purity (typical) | >95% | [4] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. These signals will exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants.
-
¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing this molecule and will show two distinct resonances for the fluorine atoms at the C-2 and C-4 positions. The chemical shifts and coupling patterns provide valuable information about the electronic environment of the pyridine ring.[3][5]
-
Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound
The most direct and logical synthetic route to this compound is the electrophilic iodination of the commercially available precursor, 2,4-difluoropyridine. While a specific, detailed protocol for this exact transformation is not widely published, a general and effective method for the iodination of deactivated aromatic compounds can be adapted.
Conceptual Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Protocol: Iodination of 2,4-Difluoropyridine
This protocol is based on established methods for the iodination of deactivated arenes and should be optimized for the specific substrate.
Materials:
-
2,4-Difluoropyridine
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2,4-difluoropyridine (1.0 eq) in dichloromethane at 0 °C, slowly add concentrated sulfuric acid.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into an ice-cold saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Separate the organic layer, and wash the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the orthogonal reactivity of its halogen substituents. The iodine at the C-5 position is readily functionalized through palladium-catalyzed cross-coupling reactions, while the fluorine atoms, particularly at the C-4 position, are susceptible to nucleophilic aromatic substitution.
3.1. Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is the most reactive site for oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the C-5 position while leaving the C-F bonds intact.
3.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl groups.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura coupling of this compound.
Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2,4-difluoropyridine.
3.1.2. Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties at the C-5 position, providing a gateway to a wide range of further transformations.[6]
Protocol: Sonogashira Coupling with a Terminal Alkyne
This protocol is based on general procedures and may require optimization.
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine (as both base and solvent or co-solvent).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 5-alkynyl-2,4-difluoropyridine.
3.1.3. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a variety of substituted anilines which are prevalent in pharmacologically active compounds.[1][5][7]
Protocol: Buchwald-Hartwig Amination with an Amine
This protocol is a general guideline and requires optimization based on the specific amine and catalyst system.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.04 eq)
-
A strong base (e.g., sodium tert-butoxide, cesium carbonate) (1.4 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) to a Schlenk tube.
-
Add the anhydrous solvent (toluene or dioxane) and stir for a few minutes to form the catalyst complex.
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography to obtain the 5-amino-2,4-difluoropyridine derivative.
3.2. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the two fluorine atoms, facilitates nucleophilic aromatic substitution. The regioselectivity of this reaction is a key consideration for synthetic planning. Studies on related difluoropyridines suggest that nucleophilic attack preferentially occurs at the C-4 position.[8] This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.
Regioselectivity of SNAr on 2,4-Difluoropyridine:
Caption: Regioselectivity in SNAr of 2,4-difluoropyridine.
Protocol: SNAr with an O-Nucleophile (Phenoxide)
This general protocol should be adapted and optimized for specific substrates.
Materials:
-
This compound
-
A phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the phenol (1.1 eq) in anhydrous DMF, add the base (K₂CO₃ or NaH) at room temperature and stir until the phenoxide is formed.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Heat the reaction mixture to 60-100 °C and stir for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography to yield the 4-aryloxy-2-fluoro-5-iodopyridine.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors for cancer therapy and in the creation of novel agrochemicals.[2][8]
4.1. Kinase Inhibitors
The 2,4-difluorophenylamino moiety is a common feature in a number of potent kinase inhibitors. While direct synthesis of marketed drugs like Trametinib (a MEK inhibitor) and Lapatinib (an EGFR/HER2 inhibitor) may not always start from this compound, this building block is extensively used in the synthesis of analogues and in the exploration of structure-activity relationships (SAR) for these classes of drugs.[9][10][11]
4.2. Agrochemicals
The pyridine ring is a well-established scaffold in a wide range of herbicides, insecticides, and fungicides. The introduction of fluorine atoms can significantly enhance the biological activity and metabolic stability of these compounds. This compound serves as a versatile starting material for the synthesis of novel agrochemical candidates through the reactions described above.[2][12]
Safety and Handling
This compound is considered to be toxic and should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes, and prevent inhalation of vapors. During storage, it should be kept away from moisture and acidic substances to prevent decomposition.[2]
Conclusion
This compound is a powerful and versatile building block for modern synthetic chemistry. Its orthogonal reactivity allows for a stepwise and controlled functionalization of the pyridine ring, enabling the efficient construction of complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this valuable reagent in their synthetic endeavors, paving the way for the discovery of novel pharmaceuticals and agrochemicals.
References
- Schlosser, M., Rausis, T., & Bobbio, C. (2005). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Organic Letters, 7(1), 127–129.
- Orha, L., Tukacs, J. M., Kollár, L., & Mika, L. T. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913.
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 11, 2026, from [Link]
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry, 24(3), 322-337.
- Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. (2016). Journal of Medicinal Chemistry, 59(11), 5291-5306.
- Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Deriv
- CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents. (n.d.).
Sources
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- 4. echemi.com [echemi.com]
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- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - American Chemical Society - Figshare [acs.figshare.com]
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An In-Depth Technical Guide to 2,4-Difluoro-5-iodopyridine (CAS 837364-89-3): A Strategic Building Block for Modern Drug Discovery
Section 1: Introduction & Strategic Significance
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties.[1] The judicious placement of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pKa.[1] Within this context, 2,4-Difluoro-5-iodopyridine has emerged as a particularly valuable heterocyclic building block.[2] Its structure is primed for synthetic utility: the two electron-withdrawing fluorine atoms modulate the electronic properties of the pyridine ring, while the iodine atom at the 5-position serves as a versatile handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions.
This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application. It is designed for researchers, scientists, and drug development professionals who seek to leverage this powerful intermediate in the synthesis of novel antivirals, anti-cancer agents, antibiotics, and agrochemicals.[3][4]
Caption: Chemical structure of this compound.[5]
Section 2: Physicochemical Properties & Safety Mandates
A thorough understanding of a reagent's physical properties and safety requirements is the foundation of sound experimental design. This compound is typically a pale-yellow to yellow-brown liquid at room temperature.
Data Presentation: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 837364-89-3 | [3] |
| Molecular Formula | C₅H₂F₂IN | [2] |
| Molecular Weight | 240.98 g/mol | [2] |
| Density | 2.129 g/cm³ | [3] |
| Boiling Point | 219.1 °C | [3] |
| Flash Point | 86.3 °C | [3] |
| Purity | Typically ≥95% | [2] |
| InChIKey | GTAAUJUZQSTFHD-UHFFFAOYSA-N |
Safety & Handling: A Self-Validating System
As a halogenated organic compound, this compound must be handled with appropriate care, recognizing its potential toxicity.[3] Adherence to the following protocols constitutes a self-validating safety system.
-
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[6][7]
-
Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated area.[6] The compound should be stored away from moisture and acidic substances to prevent potentially hazardous reactions.[3]
-
Handling Precautions: Avoid inhalation of vapors and direct contact with skin and eyes.[8] In case of contact, wash the affected area immediately and thoroughly with soap and water.[6] All transfers should be conducted in a fume hood to minimize exposure.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains.[8]
Section 3: Synthesis & Characterization
While several suppliers offer this compound, understanding its synthesis provides insight into potential impurities and handling considerations. A common strategy for preparing halogenated pyridines involves the fluorination of polychlorinated precursors followed by selective iodination.
A plausible synthetic route starts with 2,4-difluoropyridine, which itself can be prepared from 2,4-dichloropyridine via a halogen exchange (Halex) reaction using a fluoride source like potassium fluoride (KF) in a polar aprotic solvent.[9][10] The subsequent iodination of the electron-deficient 2,4-difluoropyridine ring at the 5-position can then be achieved.
Experimental Protocol: Representative Synthesis of this compound
This protocol is a representative example based on established organometallic and iodination methodologies and should be optimized for specific laboratory conditions.
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,4-difluoropyridine (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 equiv) dropwise while maintaining the internal temperature below -70 °C. The causality here is critical: the fluorine atoms direct the deprotonation to the C5 position, creating a nucleophilic pyridyl anion. Stir the resulting mixture at -78 °C for 1 hour.
-
Iodination: In a separate flask, dissolve iodine (I₂, 1.2 equiv) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The lithium-halogen exchange is typically rapid.
-
Quenching & Workup: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
-
Characterization: The purified compound should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity. Expected ¹H NMR signals would appear in the aromatic region, with coupling patterns dictated by the fluorine atoms.[11] The ¹⁹F NMR would show characteristic shifts for fluorine atoms on a pyridine ring.
Section 4: Core Reactivity & Mechanistic Insights
The synthetic power of this compound lies in the reactivity of the C-I bond, which is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse molecular fragments.
Caption: A generalized experimental workflow for cross-coupling reactions.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of an organohalide with an organoboron species.[12] For this compound, this reaction is exceptionally effective for creating biaryl or heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Mechanistic Pillars: The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species.[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: A base activates the boronic acid partner, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the iodide.[14]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. The choice of catalyst and ligand is crucial and may require screening for optimal results.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water or toluene and water.[12][15] The aqueous phase is essential for activating the boronic acid with the inorganic base.
-
Reaction Execution: Heat the mixture with stirring to a temperature of 80-100 °C. The reaction progress must be monitored as a self-validating system, typically by Thin Layer Chromatography (TLC) or LC-MS, until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers, extract the aqueous phase, and combine the organic layers. Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography.
The Sonogashira Coupling: Installing Alkyne Functionality
The Sonogashira coupling is an equally powerful reaction for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, creating conjugated enynes or arylalkynes.[16][17] This reaction is invaluable for accessing linear scaffolds or precursors for further transformations.
Mechanistic Pillars: The Sonogashira reaction typically employs a dual-catalyst system.[18]
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle involves oxidative addition of the Pd(0) catalyst to the C-I bond of this compound, followed by reductive elimination.
-
Copper Cycle: A copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[16] This intermediate then undergoes transmetalation with the Pd(II) complex from the palladium cycle, transferring the alkyne group to the palladium center.
Experimental Protocol: Representative Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 4-10 mol%).[19]
-
Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2.0-3.0 equiv). The amine serves as both the base and often as a solvent.[19]
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv) to the mixture via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-65 °C). Monitor the reaction progress by TLC.[19] The formation of an amine hydrohalide salt precipitate is often an indicator of reaction progression.
-
Workup and Purification: Once the reaction is complete, filter the mixture to remove the salt precipitate and concentrate the filtrate. The residue can be taken up in an organic solvent and washed with water to remove residual salts and amine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Section 5: Applications in Drug Discovery
The true value of this compound is realized in its application as a strategic building block for bioactive molecules. The 2,4-difluoropyridine moiety is a bioisostere for various phenyl and other heterocyclic rings, often introduced to solve issues of metabolic liability or to improve binding interactions.
Caption: Decision workflow for incorporating the 2,4-difluoropyridinyl moiety.
The introduction of this scaffold has been instrumental in developing a wide range of therapeutics.[3] The fluorine atoms can block sites of metabolism (e.g., para-hydroxylation on a phenyl ring) and lower the pKa of the pyridine nitrogen, preventing off-target interactions at physiological pH. The iodine at the 5-position provides a reliable synthetic entry point to attach the rest of the pharmacophore with high fidelity and yield. This combination makes it an ideal reagent for late-stage functionalization or library synthesis in drug discovery programs.
Section 6: Conclusion
This compound is more than just a chemical intermediate; it is a precisely engineered tool for molecular design. Its combination of a tunable electronic profile, courtesy of the fluorine atoms, and a versatile reactive handle in the form of the iodo group, provides chemists with a reliable and powerful building block. The robust and well-understood reactivity in Suzuki-Miyaura and Sonogashira couplings allows for its seamless integration into complex synthetic routes. For scientists in drug discovery and agrochemical development, mastering the application of this reagent opens a direct path to novel, high-value chemical entities with potentially superior biological profiles.
References
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Pyridine, 2,5-difluoro-4-iodo - Pipzine Chemicals. (URL: [Link])
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Suzuki reaction - Wikipedia. (URL: [Link])
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Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate. (URL: [Link])
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Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (URL: [Link])
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2,4-Difluoropyridine | C5H3F2N | CID 2762838 - PubChem - NIH. (URL: [Link])
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A Senior Application Scientist's Technical Guide to 2,4-Difluoro-5-iodopyridine: Synthesis, Reactivity, and Application in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2,4-Difluoro-5-iodopyridine, a highly valuable and versatile building block in contemporary medicinal chemistry. Moving beyond a simple datasheet, this document elucidates the core principles governing its synthesis, reactivity, and strategic application. We will explore the mechanistic rationale for its regioselective synthesis via directed metalation, detail its utility as a superior substrate in palladium-catalyzed cross-coupling reactions with a validated experimental protocol, and contextualize its application in the synthesis of complex molecular architectures relevant to modern therapeutic targets, such as SHP2 inhibitors. This guide is intended to equip researchers and drug development professionals with the expert-level insights required to effectively leverage this powerful synthetic intermediate.
The Strategic Role of Polyfunctionalized Pyridines in Modern Drug Discovery
The pyridine scaffold is one of the most ubiquitous heterocycles in FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a stable aromatic core. The strategic introduction of fluorine atoms onto this ring system can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with a synthetically versatile handle like iodine, the resulting polyfunctionalized scaffold, such as this compound, becomes an exceptionally powerful tool. This "three-point" functionalization allows for precise, vector-specific elaboration of a molecular framework, a critical advantage in the iterative process of lead optimization. The C-I bond serves as a reactive nexus for carbon-carbon bond formation, while the fluorine atoms pre-tune the electronic landscape of the core, often enhancing biological potency and pharmacokinetic profiles.
Core Physicochemical & Structural Data: this compound
All quantitative data for this key intermediate are summarized below. Sourcing from reliable vendors is critical for experimental success; purity is typically offered at 95% or greater.[1]
| Property | Value | Reference(s) |
| CAS Number | 837364-89-3 | [2] |
| Molecular Formula | C₅H₂F₂IN | [2] |
| Molecular Weight | 240.98 g/mol | [1] |
| Appearance | White to light yellow powder/solid | |
| Boiling Point | 219.1 °C | [2] |
| Density | 2.129 g/cm³ | [2] |
| Flash Point | 86.3 °C | [2] |
| Refractive Index | 1.572 | [2] |
| InChIKey | GTAAUJUZQSTFHD-UHFFFAOYSA-N | [2] |
Synthesis Protocol & Mechanistic Rationale
The synthesis of this compound is not achieved by trivial electrophilic iodination, as the fluorine atoms strongly deactivate the pyridine ring towards such reactions. The authoritative and regioselective method proceeds via a directed deprotometalation-iodolysis sequence, a powerful strategy for functionalizing electron-deficient heterocycles.[3]
Mechanistic Causality
The key to this synthesis is the kinetic acidity of the ring protons. The inductive effects of the fluorine atoms at the C2 and C4 positions render the proton at C5 the most acidic on the ring. Therefore, treatment with a strong, non-nucleophilic, sterically hindered base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), selectively abstracts this proton at low temperatures (-75 °C) to form a transient pyridyllithium species. This intermediate is then immediately "quenched" or "trapped" by an electrophilic iodine source, such as molecular iodine (I₂), to yield the desired product with high regioselectivity. The low temperature is critical to prevent side reactions or decomposition of the organolithium intermediate.
Conceptual Workflow: Deprotometalation-Iodolysis
Caption: Synthesis workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from the principles of directed metalation as described for fluoropyridines.[3][4]
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes).
-
Base Preparation: Cool the THF to -75 °C using a dry ice/acetone bath. To the cooled solvent, add 2,2,6,6-tetramethylpiperidine (TMP) (1.1 equivalents). Stir for 5 minutes. Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting lithium tetramethylpiperidide (LiTMP) solution for 30 minutes at -75 °C.
-
Deprotonation: Prepare a solution of 2,4-difluoropyridine (1.0 equivalent) in anhydrous THF (2 volumes). Add this solution dropwise to the cold LiTMP solution. The rate of addition should be controlled to maintain the temperature at -75 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Iodolysis: Prepare a solution of iodine (I₂) (1.2 equivalents) in anhydrous THF (3 volumes). Add this solution dropwise to the reaction mixture at -75 °C. A color change will be observed as the iodine is consumed.
-
Quench and Workup: After stirring for an additional 30 minutes post-iodine addition, slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a solid.
Application in Palladium-Catalyzed Cross-Coupling: A Protocol for Suzuki-Miyaura Reaction
The C(sp²)-I bond in this compound is the workhorse for synthetic elaboration. It is an ideal electrophile for a host of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. The C-I bond is significantly weaker than C-Br or C-Cl bonds, facilitating a lower activation energy for the initial, often rate-limiting, oxidative addition step in the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Generalized Suzuki-Miyaura Protocol
-
Reagent Preparation: To a reaction vial or flask, add this compound (1.0 equivalent), the desired aryl- or heteroarylboronic acid (1.2-1.5 equivalents), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst. A common and effective choice is Pd(PPh₃)₄ (1-5 mol %) or a combination of a palladium source like Pd₂(dba)₃ (1-2.5 mol %) and a phosphine ligand like SPhos or XPhos (2-10 mol %).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen) for 5-10 minutes. This is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent system. A common mixture is 1,4-dioxane and water (e.g., 4:1 ratio), or alternatively, DME or toluene with an aqueous base solution.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature, typically between 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-16 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction & Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography to obtain the desired biaryl product.
Advanced Applications: A Building Block for Biologically Active Molecules
The true value of this compound lies in its ability to serve as a starting point for complex molecules with high therapeutic potential. A prime example is in the development of inhibitors for challenging oncology targets like Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[5][6] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth signaling pathways (MAPK pathway) and has been identified as a key therapeutic target in various cancers.[5][7]
Inhibitors and degraders of SHP2 are often complex, multi-ring structures designed to bind to an allosteric site on the protein. The modular nature of this compound makes it an ideal scaffold for building libraries of such compounds. A medicinal chemist can utilize the C-I bond to introduce diverse aromatic or heterocyclic moieties via Suzuki or Sonogashira coupling, exploring the structure-activity relationship (SAR) in a key binding pocket. Simultaneously, the fluorine atoms can provide beneficial metabolic blocking or specific electronic interactions to enhance potency and selectivity. This strategic approach accelerates the discovery of novel, potent, and drug-like candidates for challenging targets.
Safety, Handling, and Storage
As an organic halide, this compound should be handled with appropriate care in a well-ventilated fume hood. It is known to have some level of toxicity and should be handled only by qualified personnel wearing standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light.
-
Incompatibilities: Avoid contact with moisture and strong acids to prevent potential decomposition or hazardous reactions.[2]
Conclusion
This compound is far more than its molecular weight; it is a strategic tool for molecular design. Its value is derived from the orthogonal reactivity of its functional groups: a pyridine core for polar interactions, fluorine atoms for metabolic and electronic modulation, and an iodo group for versatile cross-coupling. The reliable, regioselective synthesis via directed metalation ensures its accessibility, while its predictable reactivity in palladium catalysis makes it a cornerstone for library synthesis and lead optimization. For researchers in drug discovery, mastering the application of this building block provides a distinct advantage in the rational design and efficient synthesis of the next generation of therapeutic agents.
References
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Design, Synthesis, and Anticancer Activity Evaluation of the New SHP2 Degraders. (n.d.). Wiley Online Library. Retrieved January 11, 2026, from [Link]
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Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. (2020). Journal of Biological Chemistry. Retrieved January 11, 2026, from [Link]
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Novel Small-Molecule Inhibitor for the Oncogenic Tyrosine Phosphatase SHP2 with Anti-Breast Cancer Cell Effects. (2020). ACS Omega. Retrieved January 11, 2026, from [Link]
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Discovery of the SHP2 allosteric inhibitor... (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
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United States Patent 7,572,808 B2. (2006). Google Patents. Retrieved January 11, 2026, from [Link]
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Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). ResearchGate. Retrieved January 11, 2026, from [Link]
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Pyridine, 2,4-difluoro-5-iodo- CAS NO.837364-89-3. (n.d.). LookChem. Retrieved January 11, 2026, from [Link]
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Introduction: The Strategic Importance of 2,4-Difluoro-5-iodopyridine
An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Difluoro-5-iodopyridine
In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Among these, this compound (CAS No: 837364-89-3) has emerged as a particularly valuable intermediate.[1][2] Its unique electronic properties, conferred by two electron-withdrawing fluorine atoms and a versatile iodine substituent, make it a powerful synthon for introducing complex functionalities.
The pyridine scaffold itself is a cornerstone of drug design, found in numerous FDA-approved pharmaceuticals.[3] The strategic placement of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. The iodine atom serves as a highly effective synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This trifecta of features makes this compound a sought-after precursor in the development of novel therapeutic agents, including antivirals and anti-cancer drugs, as well as advanced agrochemicals.[1]
This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights for researchers and drug development professionals.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling, reaction planning, and purification.
| Property | Value | Reference |
| CAS Number | 837364-89-3 | [1][2] |
| Molecular Formula | C₅H₂F₂IN | [1][2][4] |
| Molecular Weight | 240.98 g/mol | [2] |
| Exact Mass | 240.92000 u | [1] |
| Density | 2.129 g/cm³ | [1] |
| Boiling Point | 219.1 °C | [1] |
| Flash Point | 86.3 °C | [1] |
| Appearance | Predicted as a solid | [5] |
Synthesis: A Strategic Approach via Electrophilic Iodination
The synthesis of this compound is most effectively achieved through the direct electrophilic iodination of the commercially available starting material, 2,4-difluoropyridine. This strategy is predicated on the principles of electrophilic aromatic substitution (SEAr) on an electron-deficient pyridine ring.
Causality Behind the Experimental Design
-
Choice of Starting Material : 2,4-Difluoropyridine is an ideal precursor. The fluorine atoms are highly electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack. However, they also direct incoming electrophiles. The C-5 position is the most electron-rich and sterically accessible site for substitution, making it the preferred target for iodination.
-
Choice of Iodinating Agent : Standard molecular iodine (I₂) is a relatively weak electrophile and often requires an activating agent or oxidant to react with deactivated rings.[6] A more potent and reliable choice is N-Iodosuccinimide (NIS), a common electrophilic iodinating reagent.[7] NIS provides a source of electrophilic iodine (I⁺) and is often used in conjunction with a strong acid.
-
Role of the Acid Catalyst : A strong protic acid, such as concentrated sulfuric acid (H₂SO₄), is crucial. It protonates the pyridine nitrogen, further increasing the ring's electrophilicity and activating the NIS, thereby driving the reaction to completion.
Synthetic Workflow Diagram
The logical flow from the starting material to the final, purified product is illustrated below.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles for electrophilic iodination.[6] It should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Materials and Reagents:
-
2,4-Difluoropyridine
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup : To a dry, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2,4-difluoropyridine (1.0 eq). Dissolve it in anhydrous dichloromethane.
-
Acid Addition : Cool the solution to 0 °C using an ice bath. Slowly and carefully add concentrated sulfuric acid (2.0 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Iodination : In a separate flask, dissolve N-Iodosuccinimide (1.1 eq) in dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching : Carefully pour the reaction mixture over crushed ice. Slowly add saturated sodium thiosulfate solution to quench any unreacted iodine (indicated by the disappearance of any brown color).
-
Neutralization and Extraction : Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid.
Comprehensive Characterization
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation. Chemical suppliers confirm that characterization data including NMR, HPLC, and LC-MS are available for this compound.[2]
Characterization Workflow Diagram
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1H NMR spectrum of 2,4-Difluoro-5-iodopyridine
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,4-Difluoro-5-iodopyridine: Predictive Analysis and Experimental Protocol
Executive Summary
Part 1: Theoretical Framework and Predictive Analysis
The accurate interpretation of an NMR spectrum begins with a fundamental understanding of the molecule's structure and the electronic environment of each nucleus. The substitution pattern of this compound creates a unique magnetic environment for its two remaining aromatic protons.
Molecular Structure and Proton Environments
The structure of this compound contains two non-equivalent aromatic protons at positions 3 and 6 (H-3 and H-6). The surrounding substituents—two fluorine atoms, an iodine atom, and the ring nitrogen—exert profound electronic and through-space effects that dictate the final appearance of the ¹H NMR spectrum.
Caption: Molecular structure of this compound.
Predicting Chemical Shifts (δ)
The chemical shift of a proton is highly sensitive to its local electronic environment.[4] In the pyridine ring, protons adjacent to the electronegative nitrogen (α-protons) are typically found further downfield than those at other positions.[5]
-
H-6 Proton: This proton is in the α-position relative to the ring nitrogen. The strong deshielding effect of the nitrogen atom will shift this proton significantly downfield.
-
H-3 Proton: This proton is situated between two highly electronegative fluorine atoms at C-2 and C-4. While fluorine's inductive electron withdrawal is a powerful deshielding force, its ability to donate lone-pair electron density via resonance (a shielding effect) complicates the prediction. However, in fluorinated aromatic systems, the net effect is typically deshielding.[6][7]
Causality: The H-6 proton is predicted to resonate at a higher chemical shift (further downfield) than the H-3 proton. This is primarily due to the potent and unambiguous deshielding cone of the adjacent sp²-hybridized nitrogen atom, an effect generally stronger than the combined influences on H-3.
Predicting Spin-Spin Coupling (J-Coupling) and Signal Multiplicity
Spin-spin coupling provides rich information about the connectivity of atoms. In this compound, we anticipate both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings.
-
¹H-¹H Coupling: The H-3 and H-6 protons are separated by four bonds (a meta-relationship). This ⁴J(HH) coupling is typically small in aromatic systems, on the order of 2-4 Hz.[8]
-
¹H-¹⁹F Coupling: ¹⁹F has a spin of I = ½ and is 100% abundant, leading to observable couplings with nearby protons.[9]
-
H-3 Coupling: The H-3 proton will be coupled to the fluorine at C-2 (³J(HF), ortho-coupling) and the fluorine at C-4 (³J(HF), ortho-coupling). Ortho H-F couplings are typically in the range of 6-10 Hz.
-
H-6 Coupling: The H-6 proton will be coupled to the fluorine at C-4 (⁴J(HF), meta-coupling). Meta H-F couplings are generally smaller, around 2-5 Hz.
-
Predicted Multiplicities:
-
H-6 Signal: This proton will be split by H-3 (⁴J(HH)) and by the C4-Fluorine (⁴J(HF)). This will result in a doublet of doublets (dd) .
-
H-3 Signal: This proton will be split by H-6 (⁴J(HH)), the C2-Fluorine (³J(HF)), and the C4-Fluorine (³J(HF)). This will result in a doublet of doublet of doublets (ddd) .
Caption: Predicted spin-spin coupling network in the molecule.
Part 2: Predicted ¹H NMR Data Summary
The predictive analysis is consolidated in the table below. These values serve as a robust hypothesis for researchers to confirm experimentally.
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-6 | 8.2 - 8.5 | dd | ⁴J(HH) = 2-4 Hz⁴J(HF) = 2-5 Hz | Deshielded by adjacent ring nitrogen. |
| H-3 | 7.0 - 7.3 | ddd | ⁴J(HH) = 2-4 Hz³J(HF2) = 6-10 Hz³J(HF4) = 6-10 Hz | Influenced by ortho-F at C2 and ortho-F at C4. |
Part 3: Experimental Protocol for High-Resolution ¹H NMR Acquisition
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data for the structural confirmation of this compound.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds.[6] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Internal Standard: Add a small amount (1-2 µL) of Tetramethylsilane (TMS) to the solvent before addition to the sample, or use the residual solvent peak as a secondary reference. TMS is the gold standard, defined as 0.00 ppm.[10]
-
Homogenization: Vortex the vial for 30 seconds to ensure the sample is fully dissolved and the solution is homogeneous.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4 cm).
NMR Spectrometer Setup and Data Acquisition
-
Field Strength: A spectrometer with a field strength of 400 MHz or higher is recommended to achieve good signal dispersion.
-
Workflow:
Caption: Standard workflow for NMR data acquisition.
-
Key Acquisition Parameters:
-
Pulse Program: A standard single-pulse (zg or zg30) sequence.
-
Spectral Width (SW): ~16 ppm, centered around 6-7 ppm to ensure all signals are captured.
-
Acquisition Time (AQ): 2-3 seconds. This ensures sufficient data points across each peak for high resolution.
-
Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of protons, which is crucial for accurate signal integration.
-
Number of Scans (NS): 16 to 64 scans. This improves the signal-to-noise ratio.
-
Data Processing and Analysis
-
Fourier Transform (FT): Convert the acquired Free Induction Decay (FID) signal from the time domain to the frequency domain.
-
Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If using residual solvent, set the CDCl₃ peak to 7.26 ppm.[6]
-
Integration: Integrate the area under each signal. The relative ratio of the integrals for H-6 and H-3 should be 1:1.
-
Peak Picking & Coupling Constant Measurement: Identify the chemical shift of each peak and measure the distance (in Hz) between the split lines to determine the experimental J-coupling constants. Compare these empirical values to the predictions.
References
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. Available at: [Link]
-
(PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions - ResearchGate. Available at: [Link]
-
April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes. Available at: [Link]
-
Analysis of the NMR Spectrum of Pyridine - AIP Publishing - American Institute of Physics. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
-
Table 1 . 1 H-NMR spectra of pyridones I - ResearchGate. Available at: [Link]
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Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC - NIH. Available at: [Link]
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Fluorine NMR. Available at: [Link]
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Short Summary of 1H-NMR Interpretation. Available at: [Link]
-
Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)... - ResearchGate. Available at: [Link]
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Pyridine, 2,5-difluoro-4-iodo - Pipzine Chemicals. Available at: [Link]
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(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. Available at: [Link]
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1H NMR Coupling Constants - Organic Chemistry Data. Available at: [Link]
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1 H NMR spectra of a sample containing 0.05 M pyridine - ResearchGate. Available at: [Link]
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Lecture 3: Coupling Constants Coupling Constants the chemical shift - Eugene E. Kwan. Available at: [Link]
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Technical Guide: 13C NMR Analysis of 2,4-Difluoro-5-iodopyridine
Introduction: The Structural Elucidation of a Key Pharmaceutical Intermediate
2,4-Difluoro-5-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility as a versatile building block in the synthesis of complex organic molecules necessitates robust and unambiguous methods for its structural characterization. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful tool for providing direct insight into the carbon skeleton of the molecule.
This technical guide provides a comprehensive overview of the 13C NMR data for this compound. Moving beyond a simple presentation of data, this document delves into the theoretical underpinnings of the observed chemical shifts and coupling constants, offers a detailed experimental protocol for acquiring high-quality spectra, and provides a framework for the interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the structural analysis of this important compound.
Predicted 13C NMR Spectrum and Interpretation
Due to the presence of highly electronegative fluorine atoms and a larger iodine atom, the 13C NMR spectrum of this compound is expected to exhibit significant shifts and C-F coupling. The predicted chemical shifts and multiplicities are detailed in Table 1. The interpretation of these predictions is grounded in the fundamental principles of NMR spectroscopy, particularly the influence of substituent effects on the pyridine ring.[1][2]
The electronegativity of the substituents plays a crucial role in determining the chemical shifts of the carbon atoms in the pyridine ring.[3] The fluorine atoms at positions 2 and 4 will exert a strong deshielding effect on the directly attached carbons (C2 and C4), causing their resonances to appear at a lower field. Conversely, the iodine atom at position 5 is expected to have a less pronounced electronic effect compared to fluorine.
A defining feature of the 13C NMR spectrum of fluorinated organic compounds is the presence of through-bond J-coupling between carbon and fluorine nuclei.[4][5] This results in the splitting of carbon signals into multiplets, with the magnitude of the coupling constant (J) dependent on the number of bonds separating the coupled nuclei. One-bond C-F couplings (¹JCF) are typically large, often exceeding 200 Hz, while two-bond (²JCF) and three-bond (³JCF) couplings are progressively smaller.[6][7]
Table 1: Predicted 13C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constants (Hz) |
| C2 | 160 – 165 | Doublet of doublets | ¹J(C2-F2) ≈ 240-260, ³J(C2-F4) ≈ 10-20 |
| C3 | 110 – 115 | Doublet of doublets | ²J(C3-F2) ≈ 20-30, ²J(C3-F4) ≈ 20-30 |
| C4 | 163 – 168 | Doublet of doublets | ¹J(C4-F4) ≈ 250-270, ³J(C4-F2) ≈ 10-20 |
| C5 | 85 – 95 | Doublet of doublets | ³J(C5-F4) ≈ 5-15, ⁴J(C5-F2) ≈ 0-5 |
| C6 | 150 – 155 | Doublet | ²J(C6-F2) ≈ 15-25 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Experimental Protocol for 13C NMR Data Acquisition
The acquisition of a high-quality 13C NMR spectrum of this compound requires careful consideration of the sample preparation and instrument parameters. The following protocol is recommended for obtaining a spectrum suitable for detailed structural analysis.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is important to use a high-purity solvent to avoid extraneous signals.
-
Concentration: A concentration of 10-20 mg of the compound in 0.5-0.7 mL of solvent is recommended. For compounds with low solubility, a more sensitive NMR spectrometer or longer acquisition times may be necessary.
-
Sample Filtration: If the solution is not clear, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Parameters:
-
Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended to achieve good signal dispersion.
-
Probe: A standard broadband probe is suitable for this experiment.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis if needed.
-
Number of Scans: Due to the low natural abundance of 13C, a significant number of scans will be required. A starting point of 1024 scans is reasonable, and this can be adjusted based on the resulting signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
Phase Correction: The spectrum should be carefully phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction should be applied to ensure a flat baseline.
-
Referencing: The chemical shift scale should be referenced to the solvent peak (CDCl₃ at 77.16 ppm).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for acquiring the 13C NMR spectrum of this compound.
Caption: Experimental workflow for 13C NMR analysis.
Advanced Considerations and Troubleshooting
Interpreting the 13C NMR spectrum of fluorinated compounds can be challenging due to the complex splitting patterns.[4][8] If the spectrum is difficult to interpret, consider the following:
-
19F Decoupling: For unambiguous assignment of carbon signals, a 13C{¹H, ¹⁹F} double-decoupling experiment can be performed. This will collapse all C-F multiplets into singlets, simplifying the spectrum significantly. However, this requires a spectrometer equipped with a probe capable of triple resonance experiments.
-
2D NMR Techniques: Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for assigning the carbon and proton signals and confirming the connectivity of the molecule.
-
Computational Prediction: Utilizing NMR prediction software can provide a theoretical spectrum to compare with the experimental data, aiding in the assignment of complex signals.[9][10]
Conclusion
The 13C NMR spectrum of this compound provides a wealth of structural information. A thorough understanding of the influence of the fluorine and iodine substituents on chemical shifts and coupling constants is essential for accurate interpretation. By following a robust experimental protocol and considering advanced analytical techniques when necessary, researchers can confidently elucidate the structure of this important pharmaceutical intermediate. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and characterization of novel chemical entities.
References
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Thomas, St., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling, ACS Publications. [Link]
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Katritzky, A. R., et al. "gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants." Semantic Scholar. [Link]
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ACD/Labs. "A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds." ACD/Labs. [Link]
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Coletta, F., Gambaro, A., & Rigatti, G. "Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring." Spectroscopy Letters, 1976. [Link]
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"NMR spectral characteristics of fluorocontaining pyridines." Fluorine notes, April 2017. [Link]
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"Simultaneous Proton and Fluorine decoupled 13C NMR." Magritek, 30 July 2014. [Link]
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"13.10: Characteristics of ¹³C NMR Spectroscopy." Chemistry LibreTexts. [Link]
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"A guide to 13c nmr chemical shift values." Compound Interest. [Link]
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"The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136." Testbook. [Link]
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"13C NMR Chemical Shift." Oregon State University. [Link]
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"Predict 13C carbon NMR spectra." NMRDB.org. [Link]
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"13C NMR spectroscopy • Chemical shift." NPTEL. [Link]
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"13C NMR of Fluorinated Organics." University of Ottawa NMR Facility Blog. [Link]
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"NMR Spectroscopy :: 13C NMR Chemical Shifts." Organic Chemistry Data. [Link]
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"13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants." Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link]
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Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of 2,4-Difluoro-5-iodopyridine
Foreword: The Analytical Imperative for Complex Heterocycles
In the landscape of modern drug discovery and development, halogenated pyridines represent a cornerstone of medicinal chemistry. Their unique electronic properties and ability to form specific intermolecular interactions make them invaluable scaffolds in the design of novel therapeutic agents. Among these, 2,4-Difluoro-5-iodopyridine stands out as a critical building block, utilized in the synthesis of a wide array of pharmaceutical compounds, from antivirals to anti-cancer drugs.[1] The precise characterization of this molecule is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, efficacy, and safety of the resulting medicines. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, serves as the primary tool for this critical task.
This in-depth technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this paper delves into the underlying principles of ionization and fragmentation, offering a predictive framework for understanding the behavior of this molecule in the mass spectrometer. We will explore the nuances of selecting the appropriate ionization technique and detail a robust experimental protocol for its analysis. This guide is intended for researchers, scientists, and drug development professionals who seek not only to acquire data but to fundamentally understand the intricate dance of ions that reveals the identity and structure of this vital chemical entity.
Physicochemical Properties and Their Mass Spectrometric Implications
A thorough understanding of the physicochemical properties of this compound is paramount to developing a successful mass spectrometry-based analytical method. These properties dictate the optimal choice of sample introduction, ionization technique, and potential challenges in data interpretation.
| Property | Value | Implication for Mass Spectrometry Analysis |
| Molecular Formula | C₅H₂F₂IN | Provides the basis for calculating the exact mass and isotopic pattern. |
| Molecular Weight | 240.98 g/mol | Determines the m/z range for detecting the molecular ion.[1] |
| Exact Mass | 240.9200 u | Crucial for high-resolution mass spectrometry (HRMS) to confirm elemental composition.[1] |
| Boiling Point | 219.1 °C | Suggests that the compound is amenable to gas chromatography (GC) introduction.[1] |
| XLogP3 | 1.96440 | Indicates moderate lipophilicity, suggesting good solubility in common organic solvents used for LC-MS.[1] |
The presence of three different halogen atoms (F, I) and a nitrogen atom within the pyridine ring profoundly influences the molecule's ionization and fragmentation behavior. The high electronegativity of the fluorine atoms can impact the site of ionization, while the relatively weak C-I bond is expected to be a primary site of fragmentation.
Ionization Techniques: A Deliberate Choice
The selection of an appropriate ionization technique is the most critical step in the mass spectrometric analysis of any compound. The choice between "hard" and "soft" ionization methods will determine the nature of the resulting mass spectrum, specifically the presence and abundance of the molecular ion versus fragment ions.[2]
Electron Ionization (EI): The Path to Fragmentation
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV).[2][3] This energetic interaction often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that is highly reproducible and ideal for library matching.[2][4]
Causality of Choice: For a relatively small and thermally stable molecule like this compound, EI-GC-MS is a powerful approach for both identification and quantification. The resulting fragmentation pattern is expected to be rich in structural information.
Chemical Ionization (CI): A Softer Approach
Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (e.g., methane, isobutane, or ammonia) to ionize the analyte through proton transfer or adduct formation.[5] This less energetic process minimizes fragmentation and typically produces an abundant protonated molecule [M+H]⁺, which is useful for confirming the molecular weight.
Causality of Choice: When the molecular ion is weak or absent in the EI spectrum, CI can be employed to confidently determine the molecular weight of this compound.
Electrospray Ionization (ESI): For Liquid Phase Analysis
Electrospray Ionization (ESI) is a very soft ionization technique primarily used for analytes in the liquid phase, making it ideal for coupling with liquid chromatography (LC-MS).[6] ESI generates ions by creating a fine spray of charged droplets from which the analyte ions are desolvated. It typically produces protonated molecules [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺).
Causality of Choice: For the analysis of this compound in complex matrices or as part of a larger synthetic scheme where the molecule is in solution, LC-ESI-MS is the method of choice. It offers high sensitivity and is compatible with a wide range of sample types. However, care must be taken with mobile phase additives, as formic acid has been shown to induce deiodination of aromatic compounds in the ESI source.[7]
Predicted Fragmentation Pathway of this compound under Electron Ionization
The following diagram illustrates the predicted primary fragmentation steps for the molecular ion of this compound (m/z 241).
Caption: Predicted EI fragmentation of this compound.
Explanation of the Fragmentation Pathway:
-
Molecular Ion Formation: The initial event is the removal of an electron from the this compound molecule to form the molecular ion radical, [C₅H₂F₂IN]⁺˙, with an expected m/z of 241.
-
Primary Fragmentation - Loss of Iodine: The most facile fragmentation is the cleavage of the weak C-I bond, leading to the loss of an iodine radical (I•). This will result in a highly abundant fragment ion, [C₅H₂F₂N]⁺, at m/z 114. This is predicted to be the base peak in the spectrum. The stability of the resulting pyridyl cation contributes to the favorability of this fragmentation.
-
Secondary Fragmentation of the [M-I]⁺ Ion:
-
Loss of HCN: A common fragmentation pathway for pyridine-containing ions is the elimination of a neutral hydrogen cyanide (HCN) molecule. This would lead to the formation of the [C₄HF₂]⁺ ion at m/z 87.
-
Loss of HF: The loss of a neutral hydrogen fluoride (HF) molecule from the [M-I]⁺ ion is also possible, which would produce an ion at m/z 94.
-
-
Alternative Fragmentation - Loss of Fluorine: While less probable than the loss of iodine, the cleavage of a C-F bond from the molecular ion could occur, resulting in the [C₅H₂FIN]⁺˙ ion at m/z 222. This peak is expected to be of significantly lower intensity.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a robust and self-validating workflow for the mass spectrometric analysis of this compound. This protocol is designed to provide comprehensive characterization, from initial identification to structural confirmation.
Caption: Experimental workflow for MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane to a stock concentration of 1 mg/mL.
-
Prepare a series of dilutions (e.g., 100 µg/mL, 10 µg/mL, and 1 µg/mL) to determine the optimal concentration for analysis and to assess the instrument's linear dynamic range.
-
-
GC-MS Analysis (for EI):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C for 1 minute, then ramp to 250°C at a rate of 10°C/minute, and hold at 250°C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
-
LC-MS Analysis (for ESI):
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid. Note: Avoid formic acid to prevent in-source deiodination.[7]
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: Scan from m/z 100 to 400.
-
In-source Fragmentation: If fragmentation is desired for structural confirmation, the fragmentor voltage can be increased in a stepwise manner (e.g., from 70 V to 150 V) to induce collision-induced dissociation (CID).
-
-
-
Data Analysis and Interpretation:
-
Molecular Ion Confirmation: In the EI spectrum, look for a peak at m/z 241 corresponding to the molecular ion. In the ESI spectrum, identify the [M+H]⁺ ion at m/z 242.
-
Fragmentation Pattern Analysis: Compare the observed fragment ions in the EI spectrum with the predicted fragmentation pathway. The presence of key fragments at m/z 114, 87, and 94 will provide strong evidence for the structure.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, perform the analysis on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The measured exact mass of the molecular ion and key fragments should be within 5 ppm of the calculated theoretical masses.
-
Conclusion: From Data to Decision
The mass spectrometric analysis of this compound, while seemingly straightforward, requires a nuanced and informed approach. By understanding the interplay between the molecule's physicochemical properties and the chosen analytical technique, researchers can generate high-quality, interpretable data. The predictive fragmentation pathway outlined in this guide serves as a valuable tool for interpreting EI mass spectra, while the detailed experimental protocols for both GC-MS and LC-MS provide a robust framework for obtaining reliable and reproducible results. Ultimately, the successful application of these principles will enable scientists in the pharmaceutical and chemical industries to confidently identify and characterize this critical building block, ensuring the integrity of their research and the quality of their products.
References
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Chemistry LibreTexts. (2022-07-03). 3.1: Electron Ionization. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
- Harrison, A. G. (1992).
-
Hvattum, E., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 48(11), 1147-1154. Retrieved from [Link]
- Cole, R. B. (Ed.). (2011).
-
SLIDESHARE. (2015-08-04). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]
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- 6. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the FTIR Spectrum of 2,4-Difluoro-5-iodopyridine
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-iodopyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The precise substitution pattern of fluorine and iodine atoms on the pyridine ring imparts unique chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.[3][4] Given its significance, a thorough analytical characterization is paramount to ensure its identity, purity, and suitability for downstream applications.
Among the array of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a powerful, non-destructive method for elucidating the molecular structure of organic compounds.[5] FTIR spectroscopy probes the vibrational modes of molecules, providing a unique spectral fingerprint that is highly specific to the compound's functional groups and overall architecture.[6] This guide provides a comprehensive overview of the FTIR analysis of this compound, from fundamental principles to practical experimental protocols and detailed spectral interpretation.
Theoretical Principles of FTIR Spectroscopy
FTIR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their natural vibrational frequencies.[7] When a molecule is exposed to infrared radiation, its bonds can stretch, bend, or deform in various ways. For a vibration to be "IR active," it must induce a change in the molecule's dipole moment.[7] The FTIR spectrometer measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹), which is the reciprocal of the wavelength.[5]
The core of a modern FTIR spectrometer is the Michelson interferometer.[8] This device splits a beam of infrared radiation into two paths, one of which has a variable path length due to a moving mirror.[9] The two beams are then recombined, creating an interference pattern known as an interferogram. This interferogram, which contains information about all frequencies simultaneously, is then subjected to a mathematical operation called a Fourier transform.[8] The Fourier transform converts the time-domain interferogram into a frequency-domain spectrum, which is the familiar plot of absorbance or transmittance versus wavenumber.[5]
Experimental Protocol for Acquiring the FTIR Spectrum of this compound
The quality of an FTIR spectrum is highly dependent on proper sample preparation. For a solid compound like this compound, several methods can be employed.
Sample Preparation Techniques
-
Potassium Bromide (KBr) Pellet Method: This is a common technique for solid samples.[10]
-
Thoroughly dry high-purity KBr powder in an oven to remove any moisture.
-
In an agate mortar and pestle, grind a small amount of this compound (typically 1-2 mg) with about 100-200 mg of the dried KBr.[10] The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent disc.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.
-
-
Attenuated Total Reflectance (ATR): ATR is a versatile and rapid technique that requires minimal sample preparation.
-
Ensure the ATR crystal (commonly diamond or germanium) is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.[10]
-
The infrared beam is directed into the crystal and undergoes multiple internal reflections at the sample-crystal interface. At each reflection, the beam penetrates a short distance into the sample, and specific frequencies are absorbed.
-
-
Thin Solid Film Method: This method involves dissolving the solid in a volatile solvent.[11][12]
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methylene chloride).[11]
-
Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[11]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[11]
-
Mount the plate in the spectrometer for analysis.
-
Instrumental Parameters
For a typical FTIR analysis of this compound, the following instrumental parameters are recommended:
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 - 400 cm⁻¹ | This range covers the fundamental vibrational modes of most organic molecules. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail for identifying functional groups without excessive noise. |
| Number of Scans | 16-32 | Averaging multiple scans improves the signal-to-noise ratio. |
| Apodization | Happ-Genzel | A common function that provides a good balance between peak shape and resolution. |
Experimental Workflow Diagram
Spectral Interpretation of this compound
The FTIR spectrum of this compound is characterized by absorption bands arising from the vibrations of its constituent functional groups: the pyridine ring, the carbon-fluorine bonds, and the carbon-iodine bond.
Expected Vibrational Modes and Their Frequencies
The following table summarizes the expected characteristic absorption bands for this compound, based on established correlations for substituted pyridines and halogenated aromatic compounds.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |
| 3100 - 3000 | Aromatic C-H Stretch | These are typically weak to medium intensity sharp bands characteristic of C-H bonds on an aromatic ring.[13][14] |
| 1650 - 1400 | C=C and C=N Ring Stretching | Pyridine and its derivatives exhibit a series of characteristic bands in this region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring.[15][16] |
| 1360 - 1000 | C-F Stretch | The carbon-fluorine stretching vibrations are typically strong and appear in this region.[17] For molecules with more than one fluorine atom, this can result in multiple strong absorption bands.[17] |
| ~1000 - 800 | Aromatic C-H Out-of-Plane Bending | The position of these bands is sensitive to the substitution pattern on the pyridine ring. |
| Below 600 | C-I Stretch | The carbon-iodine stretching vibration is expected to appear at a low frequency due to the large mass of the iodine atom. |
Analysis of Key Spectral Regions
-
Aromatic C-H Stretching Region (3100 - 3000 cm⁻¹): The presence of weak to medium intensity sharp peaks in this region would confirm the presence of the aromatic pyridine ring.
-
Ring Stretching Region (1650 - 1400 cm⁻¹): A series of bands in this region are indicative of the pyridine ring's skeletal vibrations. The exact positions and relative intensities of these bands can be subtly influenced by the electronic effects of the fluorine and iodine substituents.
-
Carbon-Fluorine Stretching Region (1360 - 1000 cm⁻¹): This region is expected to be dominated by strong absorption bands due to the C-F stretching vibrations. The presence of two fluorine atoms may lead to symmetric and asymmetric stretching modes, resulting in two distinct, strong peaks.[17] These strong absorptions are a key diagnostic feature for fluoroaromatic compounds.
-
Fingerprint Region (Below 1000 cm⁻¹): This region contains a complex pattern of absorptions arising from various bending and stretching vibrations, including the C-H out-of-plane bends and the C-I stretch. The overall pattern in the fingerprint region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. By understanding the theoretical principles, employing appropriate sample preparation techniques, and carefully interpreting the resulting spectrum, researchers and drug development professionals can confidently verify the identity and integrity of this important chemical intermediate. The characteristic absorption bands of the pyridine ring, C-F bonds, and C-I bond provide a unique spectral signature that is essential for quality control and for ensuring the success of subsequent synthetic transformations.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Mugberia Gangadhar Mahavidyalaya. (n.d.). Principles and instrumentation FTIR spectroscopy. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Journal of Chemical Education. (1998). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Retrieved from [Link]
-
Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]
- Katritzky, A. R., & Jones, R. A. (1959). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Journal of the Chemical Society (Resumed), 3674.
- Suszko, J., & Szafran, M. (1962). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Roczniki Chemii, 36, 1483-1488.
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Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]
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Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]
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Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Retrieved from [Link]
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Chemistry LibreTexts. (2022). IR Spectroscopy. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of neat pyridine, Py–complex with DES 1, DES 2, DES 3. Retrieved from [Link]
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Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]
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ResearchGate. (n.d.). Pyridine adsorption FT-IR difference spectra under constant pyridine.... Retrieved from [Link]
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DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]
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Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
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The Journal of Physical Chemistry B. (2023). Does the Sum-Frequency Generation Signal of Aromatic C–H Vibrations Reflect Molecular Orientation?. Retrieved from [Link]
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Navigating the Solubility Landscape of 2,4-Difluoro-5-iodopyridine: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluoro-5-iodopyridine is a key heterocyclic building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its utility in creating novel molecules, from antivirals to anti-cancer drugs, underscores the importance of understanding its fundamental chemical properties.[1][2] A critical parameter in its application is its solubility in organic solvents, which directly impacts reaction kinetics, purification, and formulation. This guide provides a comprehensive overview of the known physicochemical properties of this compound, offers insights into its expected solubility based on its molecular structure, and presents standardized methodologies for its empirical determination.
Introduction: The Significance of this compound in Synthesis
This compound, with the chemical formula C₅H₂F₂IN, is a halogenated pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1][2] The presence of two electron-withdrawing fluorine atoms and a readily displaceable iodine atom on the pyridine ring makes it a valuable precursor for introducing the pyridyl moiety into larger, more complex molecules. Its application spans the development of antivirals, anti-cancer agents, antibiotics, and antidepressants.[1]
The selection of an appropriate solvent is a pivotal decision in the practical application of this compound.[3] Solvent choice not only dictates the solubility of the starting materials and reagents but also influences reaction rates, chemical equilibria, and the stability of intermediates and products. In the context of drug development, careful solvent selection is crucial for ensuring process safety, efficiency, and the purity of the final active pharmaceutical ingredient (API).[3][4]
Physicochemical Properties of this compound
A foundational understanding of the physical properties of this compound is essential for its effective use. The following table summarizes its key characteristics based on available data.
| Property | Value |
| CAS Number | 837364-89-3[1] |
| Molecular Formula | C₅H₂F₂IN[1] |
| Molecular Weight | 240.98 g/mol [2] |
| Density | 2.129 g/cm³[1][2] |
| Boiling Point | 219.1 °C[1][2] |
| Flash Point | 86.3 °C[1][2] |
| XLogP3 | 1.96440[1][2] |
The XLogP3 value of approximately 1.96 suggests that this compound has a moderate degree of lipophilicity. This indicates a general preference for organic solvents over water.
Expected Solubility Profile in Organic Solvents
For a structurally similar compound, 2,5-difluoro-4-iodopyridine, it is noted to have limited solubility in water but exhibits solubility in organic solvents such as ethanol and acetone.[3] This suggests that this compound is likely to be soluble in a range of common organic solvents.
General Solubility Expectations:
-
High Expected Solubility: Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate.
-
Moderate Expected Solubility: Acetone, Acetonitrile, Ethanol, Methanol.
-
Low to Negligible Expected Solubility: Water, Hexane, Toluene.
It is imperative for researchers to empirically determine the solubility of this compound in the specific solvent system intended for their application.
Experimental Determination of Solubility
A systematic approach to determining the solubility of a compound is a cornerstone of good laboratory practice. The following is a generalized protocol for the gravimetric determination of the solubility of this compound in an organic solvent.
Materials and Equipment
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters)
-
Oven
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any suspended solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Once the solvent is completely removed, weigh the vial containing the dried solid.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dried solid (g)) / (Volume of supernatant taken (L))
-
This experimental workflow is visualized in the following diagram:
Caption: Experimental workflow for the gravimetric determination of solubility.
Strategic Solvent Selection in Drug Development
The choice of a solvent in a pharmaceutical context extends beyond mere solubility.[3] A multitude of factors must be considered to ensure a safe, robust, and environmentally responsible process.
Key Solvent Selection Criteria
-
Solubility: The solvent must effectively dissolve the API and any other reactants to the desired concentration.[3]
-
Safety and Toxicity: Solvents are classified based on their toxicity, with regulatory bodies providing guidance on their use. For instance, Class 1 solvents (e.g., benzene) are to be avoided, while Class 3 solvents (e.g., ethanol, acetone) are considered to have low toxic potential.[3]
-
Boiling Point and Volatility: These properties influence the ease of solvent removal from the final product and the potential for worker exposure and environmental emissions.[3]
-
Purity and Compliance: Solvents used in pharmaceutical manufacturing must meet stringent purity standards, such as those outlined in the USP, BP, or JP pharmacopeias.[3]
-
Environmental Impact: The environmental fate of a solvent, including its biodegradability and potential for recycling, is an increasingly important consideration.[5]
The logical flow for selecting a suitable solvent in a drug development setting is illustrated below.
Caption: Decision workflow for solvent selection in drug development.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, its physicochemical properties and structural similarity to other halopyridines suggest good solubility in a range of common organic solvents. This guide provides researchers with a framework for understanding its expected solubility behavior and equips them with a robust experimental protocol for its empirical determination. By integrating solubility data with a comprehensive assessment of safety, process, and regulatory requirements, scientists and drug development professionals can make informed decisions on solvent selection, thereby optimizing their synthetic and formulation processes.
References
- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
- Echemi. (2025, January 30). 2,4-difluoro-5-iodo-pyridine.
- American Chemical Society. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.
- Experiment 1 Determin
- Royal Society of Chemistry. (2026, January 2).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Pipzine Chemicals. (n.d.). Pyridine, 2,5-difluoro-4-iodo.
- Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17, 1517-1525.
- Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Echemi. (n.d.). This compound.
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An In-depth Technical Guide to the Thermal Stability and Storage of 2,4-Difluoro-5-iodopyridine
Abstract
2,4-Difluoro-5-iodopyridine (CAS No. 837364-89-3) is a critical halogenated pyridine intermediate, indispensable in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its unique molecular structure, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom, imparts specific reactivity that is highly valued in medicinal chemistry for creating antivirals and anti-cancer drugs.[1] However, the same structural features that make it a potent building block also render it susceptible to various degradation pathways if not handled and stored correctly. This guide provides a comprehensive technical overview of the thermal stability, potential degradation mechanisms, and optimal storage and handling protocols for this compound. The information herein is intended to equip researchers, chemists, and drug development professionals with the necessary knowledge to maintain the integrity, purity, and safety of this vital compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior under various experimental and storage conditions. These properties dictate its reactivity, solubility, and volatility, all of which are pertinent to its stability.
| Property | Value | Source(s) |
| CAS Number | 837364-89-3 | [1][2] |
| Molecular Formula | C₅H₂F₂IN | [1][3] |
| Molecular Weight | 240.98 g/mol | [3][4] |
| Appearance | Pale-yellow to Yellow-brown Liquid/Solid | [2] |
| Boiling Point | 219.1 °C | [1] |
| Flash Point | 86.3 °C | [1] |
| Density | 2.129 g/cm³ | [1] |
| Purity (Typical) | >95% | [2][3] |
Thermal Stability and Degradation Profile
While this compound is stable under standard ambient conditions, its stability is compromised by exposure to elevated temperatures, moisture, and incompatible materials.[5] The relatively high boiling point suggests it can withstand moderate heat for short periods, but prolonged exposure can initiate decomposition.
Thermal Decomposition Hazards
As with many halogenated nitrogen heterocycles, thermal decomposition can lead to the release of highly toxic and corrosive gases.[6] It is critical to avoid overheating the compound to prevent the formation of:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen fluoride (HF)
-
Hydrogen iodide (HI)
Potential Degradation Pathways
The reactivity of the pyridine ring, amplified by the halogen substituents, opens several potential pathways for degradation. Understanding these mechanisms is key to preventing the loss of material integrity.
-
Hydrolysis: The C-F and C-I bonds are susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic catalysts. This can lead to the substitution of halogen atoms with hydroxyl groups, forming undesired hydroxypyridine impurities.[1][7]
-
Oxidation: The nitrogen atom in the pyridine ring is a site for oxidation, which can lead to the formation of the corresponding N-oxide. This reaction can be accelerated by strong oxidizing agents or even atmospheric oxygen over long-term storage.[8]
-
Reaction with Incompatible Materials: Contact with strong acids and strong oxidizing agents must be strictly avoided as it can trigger vigorous and potentially hazardous reactions.[1][9]
The following diagram illustrates the primary potential degradation routes for this compound.
Caption: Potential degradation pathways of this compound.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, adherence to stringent storage and handling protocols is mandatory. The primary objectives are to protect the compound from heat, light, moisture, and atmospheric oxygen.
Optimal Storage Conditions
The following conditions are recommended for maintaining the compound's integrity over time.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Store in a cool place. Recommended: 2-8 °C for long-term storage. | Minimizes thermal degradation and reduces vapor pressure. | [10][11] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation of the pyridine nitrogen and hydrolysis from atmospheric moisture. | [5] |
| Container | Tightly sealed, light-resistant container (e.g., amber glass bottle). | Protects from moisture and air ingress. Prevents potential light-induced degradation. | [6][12] |
| Location | Dry, well-ventilated, and secured area. | Ensures a stable environment and prevents accidental exposure or spills. | [10][11] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and sources of ignition. | Prevents hazardous chemical reactions and ensures safety. | [5][9] |
Safe Handling Workflow
Safe handling is paramount due to the compound's toxicity and potential for irritation.[1][5] All operations should be conducted within a certified chemical fume hood.
Caption: Safe handling workflow for this compound.
Experimental Protocol: Accelerated Stability Study
To empirically determine the stability of a specific batch of this compound under stress conditions, an accelerated stability study is recommended. This protocol provides a framework for such an investigation.
Objective: To assess the degradation of this compound under elevated temperature and humidity.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into several amber glass vials.
-
Prepare a "Time Zero" (T₀) sample by dissolving the compound from one vial in a suitable solvent (e.g., Acetonitrile) to a known concentration (e.g., 1 mg/mL). Analyze immediately via HPLC.
-
-
Stress Conditions:
-
Place the remaining sealed vials into a stability chamber set to 40 °C and 75% Relative Humidity (RH) . This is a standard condition for accelerated pharmaceutical stability testing.
-
-
Time Points:
-
Withdraw one vial from the chamber at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks).
-
-
Sample Analysis:
-
For each time point, dissolve the vial's contents in the solvent to the same concentration as the T₀ sample.
-
Analyze the solution using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from any potential degradants.
-
Monitor for:
-
A decrease in the peak area of the this compound.
-
The appearance and growth of new peaks, indicating degradation products.
-
-
-
Data Evaluation:
-
Calculate the percentage of remaining this compound at each time point relative to T₀.
-
Plot the percentage of the parent compound versus time to establish a degradation curve and estimate the shelf life under these accelerated conditions.
-
Conclusion
This compound is a valuable yet sensitive chemical intermediate. Its stability is intrinsically linked to its storage and handling. By implementing the protocols outlined in this guide—specifically, by storing the compound in a cool, dry, inert, and dark environment and by adhering to safe handling practices—researchers can effectively preserve its chemical integrity, ensure the reliability of experimental outcomes, and maintain a safe laboratory environment.
References
- 2,4-difluoro-5-iodo-pyridine - Echemi. (2025-01-30). Echemi.com.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-29). Sigmaaldrich.com.
- SAFETY DATA SHEET - Fisher Scientific. (2011-06-16). Fishersci.com.
- SAFETY DATA SHEET - Fisher Scientific. Fishersci.com.
- 2-Fluoro-5-iodopyridine - Apollo Scientific. Apolloscientific.co.uk.
- Oxidizer 0.
- 2,3-difluoro-5-chloro pyridine cas no 89402-43-7 - CDH Fine Chemical. Cdhfinechemical.com.
- Pyridine, 2,5-difluoro-4-iodo - Pipzine Chemicals. Pipzine.com.
- CAS 1017793-20-2: 2,5-Difluoro-4-iodopyridine | CymitQuimica. Cymitquimica.com.
- SAFETY DATA SHEET - Apollo Scientific. Apolloscientific.co.uk.
- 5-CHLORO-2-FLUORO-4-IODOPYRIDINE SDS, 659731-48-3 Safety D
- Degradation pathways of 1,2-Bis(2-fluoropyridin-4-yl)ethane under experimental conditions - Benchchem. Benchchem.com.
- 837364-89-3, this compound Formula - ECHEMI. Echemi.com.
- This compound | 837364-89-3 - Sigma-Aldrich. Sigmaaldrich.com.
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- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central. (2023-05-16). Ncbi.nlm.nih.gov.
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An In-Depth Technical Guide to the Decomposition Pathways of Iodinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodinated pyridines are indispensable building blocks in modern pharmaceutical and agrochemical development.[1][2][3] Their utility, primarily in transition metal-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures. However, the inherent lability of the carbon-iodine (C-I) bond presents a significant challenge to process chemists and formulation scientists. Understanding the decomposition pathways of these vital intermediates is paramount for ensuring reaction efficiency, controlling impurity profiles, and guaranteeing the stability and shelf-life of active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the primary decomposition mechanisms—photochemical, thermal, and metal-catalyzed—offering mechanistic insights, practical experimental protocols, and mitigation strategies relevant to the drug development lifecycle.
The Nature of the Carbon-Iodine Bond in Pyridines
The reactivity and relative instability of iodinated pyridines are rooted in the properties of the carbon-iodine bond within the electron-deficient pyridine ring. The C(sp²)–I bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy (BDE) significantly lower than its bromide and chloride counterparts.
This inherent weakness is further modulated by the position of the iodine on the pyridine ring. The C-I bond at the 2- and 4-positions is often more labile than at the 3-position. This is due to the influence of the nitrogen atom, which can stabilize radical or anionic intermediates formed upon bond cleavage. Theoretical calculations have shown that C-X (X = halogen) bonds alpha to the ring nitrogen generally have lower BDEs.[4]
Table 1: Comparative Bond Dissociation Energies (BDEs)
| Bond | Typical BDE (kcal/mol) | Comments |
|---|---|---|
| C(sp²)–Cl | ~95-100[4] | Strongest bond, leading to lower reactivity. |
| C(sp²)–Br | ~83[4] | Intermediate reactivity, widely used in synthesis. |
| C(sp²)–I | ~65-70 | Weakest bond, highest reactivity, but prone to degradation. |
| C(sp²)–H | ~110 | Very stable, requires harsh conditions to cleave. |
Note: Values are approximate and can vary based on substitution and computational method.
This low BDE makes the C-I bond susceptible to cleavage under relatively mild conditions, including exposure to ambient light, moderate heat, and residual transition metals from previous synthetic steps.
Major Decomposition Pathways
The degradation of iodinated pyridines can be broadly categorized into three key pathways: photochemical, thermal, and metal-catalyzed decomposition.
Photochemical Decomposition
Photochemical degradation, or photolysis, is one of the most common decomposition pathways for iodinated pyridines.[1] It involves the breakdown of the molecule upon absorption of light, typically in the UV range.[5][6]
Mechanism: Homolytic Cleavage The primary photolytic event is the homolytic cleavage of the weak C-I bond, generating a pyridyl radical and an iodine radical.
-
Initiation: The iodopyridine molecule absorbs a photon (hν), promoting it to an excited state, which then rapidly dissociates.
-
Propagation: The highly reactive pyridyl radical can then participate in several secondary reactions, depending on the reaction medium:
-
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule (e.g., THF, methanol), leading to the formation of the corresponding de-iodinated pyridine. This is often the major product.
-
Dimerization: Two pyridyl radicals can combine to form bipyridyl impurities.
-
Reaction with Oxygen: If oxygen is present, the pyridyl radical can form peroxide species, leading to a complex mixture of oxygenated degradation products.
-
The iodine radical (I•) typically dimerizes to form molecular iodine (I₂), which can sometimes be observed as a colored impurity.
Caption: Photochemical decomposition pathway of iodinated pyridines.
Thermal Decomposition
While more stable to heat than to light, iodinated pyridines can undergo thermal degradation at elevated temperatures, which may be encountered during distillation, drying, or certain reaction conditions.[1][7]
Mechanism: Radical Pathways Similar to photolysis, thermal decomposition is often initiated by the homolytic cleavage of the C-I bond to form a pyridyl radical.[8] The subsequent reaction pathways are analogous to those in photochemical decomposition, including hydrogen abstraction and dimerization.[8][9] However, at very high temperatures, ring-opening of the pyridyl radical can occur, leading to a complex mixture of fragmentation products like HCN and acetylene, and potentially soot formation.[8][9]
For pyridine itself, thermal decomposition is initiated by the formation of pyridyl radicals.[8][9] Studies on bromopyridines, as analogs, show that 2-pyridyl and 3-pyridyl radicals can lead to ring-opened products, while 4-pyridyl radicals are more prone to produce solid deposits.[8][9]
Metal-Catalyzed Decomposition
In the context of drug development, where iodinated pyridines are frequently used in palladium- or copper-catalyzed cross-coupling reactions, metal-catalyzed decomposition is a critical side reaction. The primary pathway is reductive dehalogenation (or deiodination), where the C-I bond is cleaved and replaced with a C-H bond, resulting in the loss of valuable starting material and generating impurities.
Mechanism: Catalytic Cycle This process typically occurs within the catalytic cycle of the desired cross-coupling reaction.
-
Oxidative Addition: The iodopyridine undergoes oxidative addition to the low-valent metal catalyst (e.g., Pd(0)), forming a Pd(II)-pyridyl intermediate. This is the same first step as in a productive cross-coupling reaction.
-
Protonolysis/Quenching: Instead of undergoing transmetalation with a coupling partner, the Pd(II) intermediate can be intercepted by a proton source. This source can be trace water, an alcohol, an amine, or even certain phosphine ligands or their degradation products. This step, known as protonolysis, cleaves the Pd-pyridyl bond, releases the deiodinated pyridine, and generates a Pd(II) species.
-
Reductive Elimination: The Pd(II) species is then reduced back to the active Pd(0) catalyst, completing the parasitic cycle.
Caption: Simplified catalytic cycle for metal-catalyzed deiodination.
Experimental Analysis: Forced Degradation Studies
To proactively identify potential stability issues and degradation products, forced degradation (or stress testing) studies are essential in pharmaceutical development.[10][11][12][13] These studies expose the drug substance to harsh conditions to accelerate decomposition.[10][12]
Standard Protocol for a Forced Degradation Study
This protocol outlines a typical workflow for assessing the stability of an iodinated pyridine intermediate.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.[1][12]
Materials:
-
Iodinated pyridine sample
-
Solvents (e.g., Acetonitrile, Methanol, Water)
-
Stress agents: HCl (acid), NaOH (base), H₂O₂ (oxidant)
-
Photostability chamber (ICH Q1B compliant)
-
Oven for thermal stress
-
Analytical instrumentation: HPLC with UV and Mass Spectrometry (MS) detectors[14][15]
Methodology:
-
Sample Preparation: Prepare stock solutions of the iodinated pyridine in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).
-
Stress Conditions Application:
-
Acid Hydrolysis: Add HCl (e.g., to 0.1 N final concentration). Heat at 60 °C for 24-48 hours.
-
Base Hydrolysis: Add NaOH (e.g., to 0.1 N final concentration). Keep at room temperature for 24-48 hours.
-
Oxidation: Add H₂O₂ (e.g., 3% final concentration). Keep at room temperature for 24-48 hours.
-
Thermal Stress: Store the solid sample in an oven at 80 °C for 7 days.[10] Also, heat a solution at 60 °C.
-
Photostability: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
-
Timepoint Sampling: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours). Quench the acid/base samples by neutralizing them.
-
Analysis:
-
Analyze all samples by a reverse-phase HPLC-UV/MS method.[10]
-
Monitor the peak area of the parent iodinated pyridine to determine the extent of degradation. Aim for 5-20% degradation to ensure primary degradants are observed.[16]
-
Use the mass spectrometer to identify the molecular weights of new peaks (degradation products).[14][15]
-
Characterize major degradants using techniques like high-resolution MS (for formula determination) and NMR.[3]
-
Caption: Workflow for a forced degradation study of an iodinated pyridine.
Implications and Mitigation Strategies for Drug Development
Understanding these decomposition pathways has direct, practical implications for process chemistry, formulation, and storage.
-
Process Chemistry:
-
Problem: Loss of yield due to deiodination in cross-coupling reactions. Formation of bipyridyl impurities which can be difficult to remove.
-
Mitigation:
-
Rigorously exclude proton sources (water, alcohols) from coupling reactions. Use anhydrous solvents and reagents.
-
Select robust ligands that are less prone to degradation and acting as proton sources.
-
Minimize reaction times and temperatures.
-
Protect reactions from light, especially if the reaction mixture is colored and can act as a photosensitizer.
-
-
-
Formulation and Storage:
-
Problem: Degradation of the final API upon storage, leading to loss of potency and formation of potentially toxic impurities.
-
Mitigation:
-
Protect the API and drug product from light by using amber vials or opaque packaging.
-
Store at controlled room temperature or under refrigeration, as determined by stability studies.
-
Control the pH of liquid formulations to minimize hydrolytic degradation pathways.
-
Package under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidative degradation.
-
-
By anticipating these degradation pathways through mechanistic understanding and confirming them with robust forced degradation studies, scientists can develop stable, safe, and effective medicines.
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An In-depth Technical Guide to the Purity Assessment of Commercially Available 2,4-Difluoro-5-iodopyridine
Abstract
2,4-Difluoro-5-iodopyridine is a critical building block in contemporary pharmaceutical and agrochemical research, prized for its unique electronic and structural properties that it imparts to target molecules.[1] As with any high-value intermediate, its purity is paramount to the success of subsequent synthetic transformations, directly impacting reaction efficiency, impurity profiles of downstream intermediates, and ultimately, the quality and safety of the final active ingredient. This guide provides a comprehensive framework for the purity assessment of commercially available this compound, drawing upon established analytical methodologies and regulatory principles. We will explore the likely impurity landscape, detail robust analytical workflows for their detection and quantification, and provide insights into the establishment of meaningful quality control specifications. This document is intended for researchers, scientists, and drug development professionals who rely on the quality of this key synthetic intermediate.
The Strategic Importance and Impurity Profile of this compound
The utility of this compound in medicinal chemistry and drug design is significant. The difluorinated pyridine core offers a metabolically stable, electron-deficient aromatic system that can modulate the pKa and pharmacokinetic properties of a molecule. The iodine atom at the 5-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.
However, the synthetic route to this valuable intermediate can introduce a spectrum of impurities that may compromise its utility. A thorough understanding of the potential impurity profile is the first step in developing a robust purity assessment strategy.
Potential Process-Related Impurities
While specific manufacturing processes are proprietary, a general understanding of synthetic routes to similar halogenated pyridines allows for the prediction of likely process-related impurities.[2][3] These may include:
-
Starting Materials and Intermediates: Incomplete reaction or inefficient purification can lead to the presence of residual starting materials or key intermediates. For instance, if the synthesis involves the fluorination of a polychlorinated pyridine, incompletely fluorinated analogues could be present.[2]
-
Isomeric Impurities: The regioselectivity of halogenation reactions is not always absolute, potentially leading to the formation of isomeric difluoro-iodopyridines.[4]
-
Byproducts of Halogenation: The reagents used for iodination can sometimes lead to the formation of other halogenated species or byproducts.[5]
-
Residual Solvents: Solvents used during the synthesis and purification steps may be present in the final product and must be controlled according to established guidelines such as ICH Q3C(R5).[6]
Potential Degradation Products
Halogenated pyridines can be susceptible to degradation under certain conditions.[7][8] Potential degradation pathways include:
-
Hydrolysis: The fluorine atoms can be susceptible to nucleophilic displacement by water, particularly under non-neutral pH conditions, leading to the formation of corresponding hydroxypyridines.
-
Photodegradation: Exposure to light can induce decomposition, potentially leading to a variety of degradation products.[9]
-
Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide, which may impact subsequent reactions.[10]
A logical workflow for identifying and controlling these impurities is essential.
Caption: A workflow for impurity identification and control.
A Multi-modal Approach to Purity Assessment
No single analytical technique is sufficient to fully characterize the purity of a chemical intermediate. A combination of chromatographic and spectroscopic methods provides a comprehensive understanding of both the active ingredient and its impurities.
Chromatographic Purity: The Power of Separation
Chromatographic techniques are the cornerstone of purity assessment, allowing for the separation and quantification of the main component from its impurities.
HPLC is the most widely used technique for the purity assessment of non-volatile organic compounds. For pyridine derivatives, reversed-phase HPLC is a common and effective approach.[11][12]
Illustrative HPLC Method for this compound:
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard reversed-phase column providing good retention and resolution for a wide range of organic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier helps to protonate the pyridine nitrogen, leading to improved peak shape and minimizing interactions with residual silanols on the stationary phase.[13] |
| Mobile Phase B | Acetonitrile | A common organic solvent for reversed-phase HPLC with good UV transparency. |
| Gradient | 20% B to 95% B over 20 minutes | A gradient elution is necessary to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Pyridine derivatives generally exhibit strong UV absorbance, making UV detection a sensitive and robust choice. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the commercially available sample at the same concentration as the reference standard.
-
System Suitability: Inject the reference standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%. The tailing factor should be between 0.8 and 1.5. These parameters are defined in USP <621>.[1][14][15][16][17]
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor to the main component. For a more accurate assessment, a reference standard for each identified impurity should be used to determine its relative response factor.
Caption: A typical workflow for HPLC purity analysis.
For volatile impurities and for orthogonal verification of purity, Gas Chromatography is an invaluable tool.[18][19] Given the boiling point of this compound (219.1 °C), GC is a suitable technique.[20]
Illustrative GC Method for this compound:
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust, and relatively non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium | An inert carrier gas providing good efficiency. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 100 °C (hold 1 min), ramp to 250 °C at 10 °C/min, hold 5 min | A temperature program is necessary to separate compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) | Provides a sensitive and near-universal response for organic compounds. |
| Detector Temperature | 280 °C | Prevents condensation of the analytes in the detector. |
Experimental Protocol: GC Purity Determination
-
Standard and Sample Preparation: Prepare standards and samples at a concentration of approximately 1 mg/mL in a suitable solvent such as acetone or ethyl acetate.
-
System Suitability: Similar to HPLC, perform replicate injections of the standard to ensure system precision.
-
Analysis: Inject the sample and record the chromatogram.
-
Calculation: Purity is typically calculated by area percent.
For the identification of unknown impurities, coupling the GC to a Mass Spectrometer (GC-MS) is a powerful technique.[21]
Spectroscopic Characterization
Spectroscopic methods provide information about the chemical structure and can be used to confirm the identity of the main component and to characterize impurities.
NMR is one of the most powerful techniques for structural elucidation and can also be used for quantitative purity assessment (qNMR).[22][23][24][25][26]
-
¹H NMR: The proton NMR spectrum provides information about the number and environment of the hydrogen atoms in the molecule. The presence of unexpected signals can indicate the presence of impurities.
-
¹⁹F NMR: Fluorine NMR is particularly useful for fluorinated compounds, providing a clean spectrum with a wide chemical shift range, making it highly sensitive to the electronic environment of the fluorine atoms.
-
¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule.
-
Quantitative NMR (qNMR): By including a certified internal standard of known purity, the absolute purity of the this compound can be determined without the need for a specific reference standard of the analyte itself.[26]
Experimental Protocol: Purity by ¹H qNMR
-
Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).
-
Calculation: Compare the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard to calculate the purity.
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities.
IR spectroscopy provides information about the functional groups present in the molecule. It is primarily used for identity confirmation by comparing the spectrum of the sample to that of a reference standard.
Validation and Specification Setting
A purity assessment method is only reliable if it is validated for its intended purpose. The principles of analytical method validation are outlined in the ICH Q2(R1) guideline.[27][28][29][30]
Analytical Method Validation
The validation of a purity method should assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Setting Acceptance Criteria
The acceptance criteria for the purity of this compound should be based on a combination of factors, including:
-
Data from multiple commercial batches: Analysis of several batches from different suppliers can provide a baseline for typical purity and impurity levels.
-
Regulatory Guidance: The ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of impurities in new drug substances, which can be adapted for key intermediates.[6][13][31][32][33]
-
Impact on downstream chemistry: The acceptable level of specific impurities may depend on their reactivity in subsequent synthetic steps.
A typical specification for a high-quality batch of this compound might look like this:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Pale-yellow to Yellow-brown Liquid |
| Identity | IR, NMR | Conforms to the structure |
| Purity by HPLC | HPLC | ≥ 99.0% |
| Individual Unspecified Impurity | HPLC | ≤ 0.10% |
| Total Impurities | HPLC | ≤ 1.0% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
Conclusion
The purity of this compound is a critical determinant of its successful application in research and development. A comprehensive purity assessment strategy, grounded in sound analytical science and guided by regulatory principles, is essential for ensuring the quality and consistency of this key building block. By employing a multi-modal approach that combines chromatographic separation with spectroscopic characterization, and by rigorously validating the analytical methods used, researchers can have confidence in the material they are using, ultimately contributing to the development of safe and effective new medicines and agrochemicals.
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European Medicines Agency. NOTE FOR GUIDANCE ON IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
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An In-depth Technical Guide to the Safe Handling of 2,4-Difluoro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the essential safety and handling precautions for 2,4-Difluoro-5-iodopyridine (CAS No. 837364-89-3). As a crucial building block in the synthesis of novel pharmaceutical and agrochemical compounds, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental success. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering practical insights and the rationale behind recommended procedures.
Compound Profile and Hazard Identification
This compound is a halogenated pyridine derivative with a molecular formula of C₅H₂F₂IN and a molecular weight of approximately 240.98 g/mol .[1][2] Its structure, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom, makes it a valuable intermediate in medicinal chemistry for the synthesis of antivirals, anti-cancer drugs, antibiotics, and antidepressants.[3] However, these same structural features contribute to its hazardous properties.
Key Hazard Statements (Anticipated):
-
H302: Harmful if swallowed. [6]
-
H312: Harmful in contact with skin. [6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled. [6]
-
H335: May cause respiratory irritation. [6]
Physical and Chemical Properties Summary:
| Property | Value | Source |
| CAS Number | 837364-89-3 | [3] |
| Molecular Formula | C₅H₂F₂IN | [3] |
| Molecular Weight | 240.98 g/mol | [2] |
| Appearance | Pale-yellow to yellow-brown liquid or solid | [7] |
| Boiling Point | 219.1 °C | [3] |
| Flash Point | 86.3 °C | [3] |
| Density | 2.129 g/cm³ | [3] |
Risk Assessment and Causality of Hazards
The primary hazards associated with this compound stem from its reactivity and its ability to be absorbed by the body. The electron-deficient nature of the pyridine ring, enhanced by the two fluorine atoms, makes the molecule susceptible to nucleophilic attack. The carbon-iodine bond is a key reactive site, often targeted in cross-coupling reactions.
The toxicity of halogenated pyridines is a significant concern. These compounds can interfere with biological processes, and their metabolism can sometimes lead to the formation of more toxic byproducts. Inhalation, ingestion, or skin contact can lead to systemic effects. Prolonged or repeated exposure may cause damage to organs.
Personal Protective Equipment (PPE): A Self-Validating System
A robust PPE strategy is the cornerstone of safe handling. The following PPE is mandatory when working with this compound. The rationale for each is to create a multi-layered defense against exposure.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[4] Given the risk of splashes, especially during transfers and reactions, the use of a face shield in addition to goggles is strongly recommended.[8]
-
Skin Protection:
-
Gloves: Standard nitrile gloves may not offer sufficient protection against prolonged contact. It is advisable to consult glove manufacturer's compatibility charts. Double-gloving can provide an additional layer of safety.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
Apron: A chemically resistant apron should be worn over the lab coat, particularly when handling larger quantities or during procedures with a high splash potential.
-
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of exposure outside of a fume hood, a respirator with an appropriate cartridge for organic vapors should be used by trained and fit-tested personnel.
Caption: A decision-making workflow for selecting appropriate PPE.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Have a spill kit accessible.
-
Location: All manipulations of this compound, including weighing and transfers, must be performed in a well-ventilated chemical fume hood.
-
Transfers: Use appropriate tools such as spatulas or powder funnels for solids, and syringes or cannulas for liquids to minimize the generation of dust or aerosols.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, moisture, and acidic substances.[3][6] Halogenated pyridines can react exothermically with these materials.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Store separately from incompatible materials.
Emergency Procedures: A Self-Validating Response System
In the event of an exposure or spill, a rapid and informed response is crucial.
Exposure Response:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, contain the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Neutralize: For larger spills, or if the material is an acid or base, consult with safety personnel before attempting neutralization.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report all spills to the appropriate safety personnel.
Caption: A flowchart outlining the general procedure for responding to a spill.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.
-
Dispose of the waste through a licensed hazardous waste disposal company.
Applications in Drug Development: A Note on Reactivity
This compound is a versatile building block in medicinal chemistry, primarily due to the differential reactivity of its halogen substituents. The C-I bond is significantly more reactive than the C-F bonds in common cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for selective functionalization at the 5-position, with the fluorine atoms serving to modulate the electronic properties of the pyridine ring and potentially improve the metabolic stability and binding affinity of the final drug candidate.[7]
For instance, in the synthesis of certain kinase inhibitors, the iodo-group can be replaced with a larger aromatic or heteroaromatic moiety via a Suzuki coupling, while the fluorine atoms remain to interact with the target protein.
Conclusion
This compound is a valuable and reactive intermediate in modern drug discovery and development. Its safe and effective use hinges on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the principles of hazard assessment, proper PPE selection, diligent handling and storage practices, and preparedness for emergencies, researchers can confidently and safely unlock the synthetic potential of this important molecule.
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Reactivity of the C-I versus C-F bonds in 2,4-Difluoro-5-iodopyridine
An In-depth Technical Guide to the Differential Reactivity of C-I versus C-F Bonds in 2,4-Difluoro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyhalogenated heterocyclic scaffolds are invaluable building blocks in medicinal chemistry and materials science. Among these, this compound presents a fascinating case study in chemoselectivity. This guide provides a detailed exploration of the intrinsic chemical properties and reaction dynamics that govern the profound difference in reactivity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds within this molecule. We will dissect the fundamental principles of bond strength and polarizability, examine the mechanism of selectivity in palladium-catalyzed cross-coupling reactions, and provide field-proven experimental protocols for the selective functionalization of the C-I bond.
Introduction: The Strategic Value of this compound
This compound is a strategically important intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Its utility stems from the presence of three distinct reaction sites: two C-F bonds and one C-I bond. The ability to selectively functionalize one site while leaving the others intact allows for sequential, controlled diversification of the pyridine core. The two fluorine atoms significantly modulate the electronic properties of the pyridine ring, while the iodine atom serves as a versatile handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.[2][3] Understanding the hierarchy of reactivity among these halogen sites is paramount for predictable and efficient synthetic design.
Fundamental Bond Properties: A Tale of Two Halogens
The dramatic difference in reactivity between the C-I and C-F bonds is rooted in their fundamental physical and electronic properties. The C-F bond is one of the strongest single bonds in organic chemistry, whereas the C-I bond is considerably weaker.[4][5] This disparity is the primary driver of the observed chemoselectivity.
Several key factors contribute to this difference:
-
Bond Dissociation Energy (BDE): The BDE for a typical aryl C-F bond is significantly higher than that of an aryl C-I bond.[4][6] Breaking the C-F bond requires a much larger energy input, making it kinetically less favorable under conditions that readily cleave the C-I bond.[7][8]
-
Bond Length and Orbital Overlap: The fluorine atom's 2p orbital has a similar size to carbon's 2p orbital, leading to excellent orbital overlap and a short, strong bond.[9] In contrast, the iodine atom's large 5p orbital overlaps less effectively with the carbon 2p orbital, resulting in a longer and weaker bond.[10]
-
Polarizability: Iodine is much more polarizable than fluorine. Its large, diffuse electron cloud is more easily distorted by the approaching electric field of a catalyst, facilitating the initial interaction required for reactions like oxidative addition.
| Property | C-F Bond | C-I Bond | Rationale & Implication |
| Avg. Bond Dissociation Energy (kcal/mol) | ~115-130 | ~57-65 | The C-I bond is significantly weaker and requires less energy to cleave, making it the kinetically favored site for reactions involving bond breaking.[4] |
| Avg. Bond Length (Å) | ~1.35 | ~2.10 | The longer C-I bond is a consequence of poorer orbital overlap, contributing to its lower bond strength.[4][9] |
| Electronegativity of Halogen (Pauling Scale) | 4.0 | 2.66 | While the C-F bond is more polar, the C-I bond's greater polarizability and lower BDE are the dominant factors in palladium-catalyzed cross-coupling reactivity.[4] |
The Mechanism of Selectivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[11][12][13] The remarkable selectivity for the C-I bond in this compound is governed by the initial, and often rate-determining, step of the catalytic cycle: oxidative addition .[14][15]
The general reactivity trend for aryl halides in oxidative addition to a Pd(0) complex is: I > Br > OTf > Cl >> F .[15][16] This order directly correlates with the bond dissociation energies of the corresponding carbon-halogen bonds.
Caption: Oxidative addition is the selectivity-determining step.
During oxidative addition, the Pd(0) catalyst inserts itself into the carbon-halogen bond.[17][18] The activation energy for this process is substantially lower for the C-I bond compared to the C-F bond. Consequently, under typical cross-coupling conditions, the catalyst will exclusively react with the C-5 iodo position, leaving the C-F bonds at the C-2 and C-4 positions untouched. The presence of the electron-withdrawing fluorine atoms and the pyridine nitrogen further activates the C-I bond towards oxidative addition.[19][20]
Experimental Protocols for Selective C-I Functionalization
The following protocols are representative examples demonstrating the selective functionalization of this compound. They are designed to be self-validating by incorporating best practices to minimize common side reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an organohalide with a boronic acid or ester.[21][22]
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The Strategic Incorporation of Fluorine: A Technical Guide to Its Electronic Influence on the Pyridine Ring
Introduction: The Understated Power of a Single Atom
In the landscape of modern medicinal chemistry, agrochemicals, and materials science, the strategic placement of a fluorine atom onto a pyridine scaffold is a frequently employed tactic to modulate molecular properties.[1][2][3] The decision to introduce fluorine is driven by its unique electronic character, which imparts profound and often predictable changes to the parent molecule's reactivity, basicity, metabolic stability, and intermolecular interactions.[4][5][6] This guide provides an in-depth exploration of the fundamental electronic effects of fluorine on the pyridine ring, offering a technical resource for researchers, scientists, and professionals in drug development. We will dissect the causality behind these electronic perturbations and provide practical insights into the synthesis and characterization of these vital compounds.
The Duality of Fluorine's Electronic Nature
To comprehend the impact of fluorine on the pyridine ring, one must first appreciate its dual electronic personality. Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect (-I) through the sigma bond network.[7] This effect polarizes the carbon-fluorine bond, drawing electron density away from the attached carbon and, by extension, the entire aromatic ring.[8]
Simultaneously, fluorine possesses lone pairs of electrons in p-orbitals that can, in principle, donate electron density back into the aromatic π-system via a resonance or mesomeric effect (+M). However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of the ring carbons, this +M effect is significantly weaker than its dominant -I effect. This electronic tug-of-war is the cornerstone of fluorine's influence on pyridine chemistry.
Caption: Dueling electronic effects of fluorine on an aromatic ring.
Impact on Basicity: A Quantitative Look at pKa
One of the most immediate and significant consequences of fluorinating the pyridine ring is a marked decrease in the basicity of the nitrogen atom. The strong inductive withdrawal of electron density by fluorine reduces the availability of the nitrogen's lone pair for protonation, resulting in a lower pKa value.[9] This effect is position-dependent, with fluorine at the 2- and 4-positions exerting a stronger influence than at the 3-position due to more effective delocalization of the inductive effect.
Table 1: Comparison of pKa Values for Pyridine and Fluorinated Analogues
| Compound | pKa (in water) |
| Pyridine | 5.25 |
| 2-Fluoropyridine | -0.44 |
| 3-Fluoropyridine | 2.97 |
| 4-Fluoropyridine | 1.89 |
| 2,6-Difluoropyridine | -2.93 |
| Pentafluoropyridine | < -3 |
Note: pKa values can vary slightly depending on the measurement conditions and literature source.
This modulation of basicity is a critical tool in drug design. Lowering the pKa of a basic nitrogen can prevent unwanted protonation at physiological pH, which can in turn enhance cell membrane permeability and oral bioavailability.[3][4][6]
A Paradigm Shift in Reactivity
The electronic perturbation caused by fluorine fundamentally alters the reactivity of the pyridine ring, deactivating it for certain reactions while strongly activating it for others.
Activation towards Nucleophilic Aromatic Substitution (SNAr)
Fluorine substitution, particularly at the 2- and 4-positions, dramatically accelerates the rate of nucleophilic aromatic substitution (SNAr) reactions.[8] This is for two primary reasons:
-
Ring Activation: The powerful -I effect of fluorine makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles.[8]
-
Stabilization of the Intermediate: The electron-withdrawing nature of fluorine helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The pyridine nitrogen also aids in this stabilization, especially for attack at the 2- and 4-positions.[8]
Intriguingly, in the context of SNAr, fluorine is an excellent leaving group, often superior to heavier halogens like chlorine or bromine.[8] The rate-determining step is typically the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.[8] The subsequent loss of the fluoride ion is a faster step that restores aromaticity.[8][10]
Caption: Generalized mechanism for SNAr on 2-fluoropyridine.
Exemplary Protocol: SNAr with an Alcohol Nucleophile
This protocol is a generalized representation and must be adapted for specific substrates and nucleophiles.
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the alcohol (1.2 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMSO, DMF, THF).[8]
-
Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise to deprotonate the alcohol.[8]
-
Reaction Initiation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide. Add the fluoropyridine derivative (1.0 equivalent) to the flask.
-
Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (often between 80-150 °C).[8] Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and then brine to remove residual solvent and salts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired substituted pyridine.
Deactivation towards Electrophilic Aromatic Substitution (EAS)
Conversely, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS) by fluorine. The combined electron-withdrawing effects of the ring nitrogen and the fluorine atom significantly reduce the nucleophilicity of the aromatic π-system.[7] This makes the initial attack on an electrophile, the rate-determining step of EAS, energetically unfavorable.[11][12] Consequently, forcing conditions (high temperatures, strong acids) are typically required for EAS reactions on fluorinated pyridines, often resulting in low yields.[7]
Influence on Metalation Reactions
The inductive effect of fluorine can also influence directed ortho-metalation (DoM) reactions.[13][14][15] DoM is a powerful technique for functionalizing aromatic rings, relying on a directing group to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho-position.[14][15] A fluorine atom can increase the acidity of the neighboring C-H bonds, potentially influencing the regioselectivity of the lithiation step in competition with other directing groups on the ring.
Implications in Drug Design and Medicinal Chemistry
The electronic modifications induced by fluorine are strategically leveraged by medicinal chemists to fine-tune the properties of drug candidates.[5][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~472 kJ/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] Introducing fluorine at a site that is a known metabolic "hotspot" can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[6]
-
Lipophilicity (LogP): Fluorine substitution generally increases a molecule's lipophilicity (the tendency to partition into a nonpolar solvent).[16] This can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[16] However, this effect is context-dependent and can be influenced by the overall electronic environment of the molecule.[9]
-
Binding Interactions: The polarized C-F bond can participate in favorable, non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds with backbone amides.[17] Furthermore, altering the pKa of a nearby functional group can optimize its hydrogen bonding potential with the target receptor.[4]
Spectroscopic Characterization: The Voice of 19F NMR
Fluorine-19 (19F) is an ideal nucleus for NMR spectroscopy. It has a nuclear spin of ½, 100% natural abundance, and high sensitivity, making 19F NMR a powerful tool for characterizing fluorinated pyridines.[18][19][20]
Key features of 19F NMR include:
-
Wide Chemical Shift Range: The chemical shifts in 19F NMR span a very wide range (over 800 ppm), making it highly sensitive to subtle changes in the electronic environment.[1][19] This allows for clear differentiation of fluorine atoms in different positions on the pyridine ring.
-
Coupling Information: 19F nuclei couple with other nearby nuclei, including 1H, 13C, and other 19F nuclei.[18][19] The resulting splitting patterns and coupling constants provide invaluable information about the connectivity and spatial relationships within the molecule.[18]
-
Reaction Monitoring: The absence of background signals in biological systems and most organic reaction mixtures makes 19F NMR an excellent method for monitoring the progress of reactions involving fluorinated compounds.[20]
Conclusion
The electronic effects of fluorine on the pyridine ring are a powerful illustration of how a single atomic substitution can profoundly reshape the chemical and physical properties of a molecule. The potent, distance-dependent inductive electron withdrawal, which dominates over a weak mesomeric donation, leads to a significant reduction in basicity and a fundamental shift in reactivity. It deactivates the ring towards electrophilic attack while strongly activating it for nucleophilic substitution, particularly at the 2- and 4-positions. These predictable and tunable effects have made fluorinated pyridines indispensable building blocks in drug discovery and materials science, enabling chemists to rationally design molecules with enhanced metabolic stability, optimized binding affinities, and tailored reactivity. The continued exploration of these fundamental principles will undoubtedly fuel future innovations in chemical synthesis and molecular design.
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Wyer, L., Zlotorzynska, M., & St-Gelais, M. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry. Available at: [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
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Wang, D. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
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Ingebrigtsen, S., et al. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available at: [Link]
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Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. Available at: [Link]
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Jørgensen, C. G., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Leito, I., et al. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]
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Wikipedia. (2023). Directed ortho metalation. Available at: [Link]
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Baran Lab. (n.d.). Directed Metalation: A Survival Guide. The Scripps Research Institute. Available at: [Link]
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Myers, A. G. (n.d.). Directed ortho Metalation. Harvard University. Available at: [Link]
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Wikipedia. (2023). Electrophilic aromatic substitution. Available at: [Link]
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Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]
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Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
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Al-Masoudi, N. A. L., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]
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Singh, P. P., et al. (2011). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2,4-Difluoro-5-iodopyridine
Introduction: Strategic Importance of Fluorinated Pyridines and the Suzuki-Miyaura Coupling
The incorporation of fluorinated pyridine moieties is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties imparted by fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic parameters. 2,4-Difluoro-5-iodopyridine is a valuable building block, offering a reactive handle for carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction allows for the versatile synthesis of a wide array of 5-aryl-2,4-difluoropyridines, which are key intermediates in the development of novel pharmaceuticals and functional materials.[1][2]
This document provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound, detailing the underlying mechanistic principles, optimized reaction conditions, and step-by-step experimental protocols. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this critical transformation in their synthetic endeavors.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broadly divided into three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the this compound, inserting into the carbon-iodine bond to form a square planar palladium(II) intermediate. The electron-withdrawing nature of the two fluorine atoms on the pyridine ring can make the C-I bond more susceptible to this oxidative addition, which is often the rate-determining step.[1]
-
Transmetalation: The organoboron reagent (boronic acid or ester) is activated by a base to form a more nucleophilic boronate species.[6][7] This boronate then transfers its organic group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the 5-aryl-2,4-difluoropyridine product. This step regenerates the catalytically active palladium(0) species, allowing the cycle to continue.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound hinges on the careful selection of several critical parameters. The interplay between the catalyst, ligand, base, and solvent system dictates the reaction's efficiency, yield, and impurity profile.
Catalyst and Ligand Selection
The choice of palladium source and its associated ligand is paramount for a successful coupling. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide superior results, especially for challenging substrates.[1]
-
Palladium Precatalysts: Air-stable palladium(II) precatalysts such as palladium(II) acetate (Pd(OAc)₂) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are commonly used. These are reduced in situ to the active Pd(0) species.
-
Phosphine Ligands: Bulky and electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[1][3] Ligands from the Buchwald family, such as XPhos and SPhos, have demonstrated broad utility in the coupling of heteroaryl halides.[1] Ferrocenyl-based ligands like dppf are also highly effective.[1]
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction.[6][7] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[6][7] The choice of base can also influence the reaction rate and the extent of side reactions.
Commonly used bases include:
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used and effective for a broad range of substrates.[8]
-
Phosphates: Potassium phosphate (K₃PO₄) is another common choice, often used in aqueous solutions.[9][10]
-
Hydroxides: While stronger bases like sodium hydroxide (NaOH) can be used, they may promote undesired side reactions, such as protodeboronation of the boronic acid.[6]
Solvent System
The solvent system must be capable of dissolving the various components of the reaction mixture and can significantly impact the reaction's outcome.[11][12] Aprotic polar solvents are frequently employed, often in combination with water to aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[5]
Typical solvent systems include:
-
Ethers: 1,4-Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (MeTHF) are common choices.[13]
-
Aromatic Hydrocarbons: Toluene is often used, particularly at higher temperatures.
-
Amides: N,N-Dimethylformamide (DMF) can be effective but may be more challenging to remove during workup.[10]
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., dioxane/water or toluene/water) is a standard practice for many Suzuki couplings.[1]
Optimized Reaction Conditions: A Tabulated Guide
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) with a suitable ligand | Pd(dppf)Cl₂ is an air-stable and reliable precatalyst.[14][15] Pd₂(dba)₃ is a Pd(0) source that can be paired with a variety of ligands. |
| Ligand | XPhos (2-6 mol%) or SPhos (2-6 mol%) | Bulky, electron-rich ligands enhance catalytic activity for heteroaryl couplings.[1] |
| Base | K₂CO₃ (2-3 equivalents) or K₃PO₄ (2-3 equivalents) | These bases offer a good balance of reactivity and minimize side reactions.[8][9] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1 to 10:1) | The aqueous mixture facilitates base dissolution and boronate formation.[1][5] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the palladium(0) catalyst and phosphine ligands. |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for performing the Suzuki coupling of this compound.
Protocol 1: General Procedure using Pd(dppf)Cl₂
Caption: Experimental workflow for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the Pd(dppf)Cl₂ catalyst to the vessel.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-100 °C).
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2,4-difluoropyridine.
Protocol 2: Procedure using a Ligand System with Pd₂(dba)₃
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.03 equiv)
-
XPhos (0.02-0.06 equiv)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃ and XPhos.
-
Add the degassed toluene and stir for a few minutes until a homogeneous solution is formed.
-
To this solution, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the degassed water to the reaction mixture.
-
Heat the mixture with vigorous stirring to the desired temperature (typically 90-110 °C).
-
Monitor the reaction as described in Protocol 1.
-
Perform the aqueous workup and purification as outlined in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Use a fresh bottle of catalyst and ligands. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Poorly soluble reagents | Try a different solvent system, such as DMF or 2-MeTHF. | |
| Protodeboronation of Boronic Acid | Base is too strong | Switch to a milder base like sodium bicarbonate (NaHCO₃). |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of Homocoupled Byproducts | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. |
| Catalyst decomposition | Use a more robust ligand or a lower reaction temperature if possible. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of 5-aryl-2,4-difluoropyridines. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired products can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic campaigns. Further optimization may be necessary for particularly challenging substrates, but the principles outlined herein will serve as a valuable starting point.
References
- Bellina, F., & Rossi, R. (2010). The Development of the Suzuki Cross-Coupling Reaction. Chemical Reviews, 110(2), 1082-1146.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine. BenchChem.
- Li, W., Nelson, D. J., & Nolan, S. P. (2014). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 16(16), 4252-4255.
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119.
- Liu, Y., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Polymer-Supported Palladium(II) Catalyst. ChemistrySelect, 2(21), 6049-6054.
- El-Ghandour, A. A., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(6-7), 470-476.
- Organic Chemistry Portal. (n.d.). Suzuki Reaction. Organic-Chemistry.org.
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(15), 3145-3152.
- Patel, K., & Parmar, N. (2013). Effect of different bases on the Suzuki-Miyaura coupling.
- Park, J., et al. (2014). Optimization of the reaction conditions for Suzuki coupling reactions between iodobenzene and phenylboronic acid catalyzed by the Pd-IPG nanocomposite catalysts. RSC Advances, 4(104), 59938-59944.
- Koller, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(12), e2100171.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- Van der Veken, P., et al. (2020). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6.
- Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(14), 1798-1807.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. BenchChem.
- O'Brien, J. M., et al. (2019). Optimization of Suzuki-Miyaura coupling reaction.
- Sandford, G., et al. (2005). Suzuki Reactions of 2,4,6-Tribromo-3,5-difluoropyridine. Journal of Fluorine Chemistry, 126(6), 945-949.
- Ito, H., & Kubota, K. (2019). Mechanochemistry bypasses need for solvents in Suzuki coupling. Chemistry World.
- BenchChem. (2025). Optimization of Suzuki coupling conditions for 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. BenchChem.
- PBM, R., et al. (2022). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society, 144(1), 305-315.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Ramanayake, D. J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. BenchChem.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. reddit.com [reddit.com]
- 14. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 15. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
Application Notes and Protocols for the Sonogashira Coupling of 2,4-Difluoro-5-iodopyridine with Terminal Alkynes
Introduction: Strategic Importance of Alkynyl-Difluoropyridines
The 2,4-difluoropyridine scaffold is a privileged motif in modern medicinal chemistry and materials science. The strategic placement of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The introduction of an alkynyl substituent onto this electron-deficient ring system via the Sonogashira coupling reaction opens up a vast chemical space for the synthesis of novel compounds with potential applications as pharmaceuticals, agrochemicals, and organic electronics.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Sonogashira coupling between 2,4-difluoro-5-iodopyridine and a variety of terminal alkynes.
Mechanistic Considerations for an Electron-Deficient Substrate
The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by a transmetalation step with a copper acetylide intermediate, and concludes with reductive elimination to yield the desired product and regenerate the active palladium catalyst.
The substrate, this compound, presents a unique electronic profile. The two electron-withdrawing fluorine atoms increase the electrophilicity of the pyridine ring, which can facilitate the initial oxidative addition step. However, this electron deficiency can also impact the stability of the palladium intermediates and potentially lead to side reactions. Therefore, careful optimization of the reaction conditions is crucial for achieving high yields and purity.
The Catalytic Cycle of Sonogashira Coupling
Figure 1: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Optimized Protocol for the Sonogashira Coupling of this compound
This protocol is designed to be a robust starting point for the coupling of this compound with a range of terminal alkynes. As with any chemical reaction, optimization may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Workflow
Figure 2: General experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent the homocoupling of the alkyne (Glaser coupling).
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent (e.g., THF or DMF) and the amine base (2.0-3.0 eq.) via syringe. Stir the mixture for 5-10 minutes at room temperature.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 40-65 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Data Presentation: Expected Outcomes and Optimization Parameters
The following table provides a summary of typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. These are based on protocols for structurally similar compounds and established principles of cross-coupling reactions.[3][4][5]
| Alkyne (R-C≡CH) | R-Group | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylacetylene | Phenyl | Pd(PPh₃)₄ (3) | Et₃N | THF | 25 | 16 | 85-95 |
| 1-Hexyne | n-Butyl | PdCl₂(PPh₃)₂ (5) | DIPA | DMF | 50 | 12 | 75-85 |
| 3,3-Dimethyl-1-butyne | tert-Butyl | Pd(PPh₃)₄ (4) | Et₃N | THF | 25 | 24 | 70-80 |
| (Trimethylsilyl)acetylene | TMS | PdCl₂(PPh₃)₂ (5) | Et₃N | THF | 40 | 8 | 90-98 |
| Propargyl alcohol | -CH₂OH | Pd(PPh₃)₄ (5) | Et₃N | DMF | 60 | 18 | 65-75 |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Ensure Anhydrous and Anaerobic Conditions: Moisture and oxygen are detrimental to the reaction. Use freshly distilled and degassed solvents and ensure all glassware is thoroughly dried.
-
Catalyst Activity: Use a fresh batch of palladium catalyst. The activity of solid catalysts can degrade over time.
-
Base Quality: The amine base should be of high purity and free of water.
-
Steric Hindrance: For bulky terminal alkynes, a higher reaction temperature or a switch to a more polar solvent like DMF may be necessary.
-
-
Formation of Homocoupled Alkyne (Glaser Product):
-
Strict Inert Atmosphere: This side reaction is promoted by the presence of oxygen. Ensure the reaction is set up and maintained under a robust inert atmosphere.
-
Minimize Reaction Time: Prolonged reaction times after the consumption of the aryl iodide can favor homocoupling.
-
-
Incomplete Reaction:
-
Increase Reaction Time or Temperature: Some less reactive alkynes may require more forcing conditions.
-
Excess Alkyne: A slight excess of the terminal alkyne can help drive the reaction to completion.
-
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the synthesis of a diverse range of 5-alkynyl-2,4-difluoropyridines. The protocols and insights provided in this document offer a solid foundation for researchers to successfully employ this valuable transformation in their synthetic endeavors, paving the way for the discovery of novel molecules with significant potential in various scientific disciplines.
References
-
Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Eprints Soton. [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Al-Zoubi, R. M., & Al-Masri, H. S. (2014). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances, 4(59), 31236-31241. [Link]
-
Zheng, S., et al. (2022). Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. Molecules, 27(3), 701. [Link]
Sources
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- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,4-Difluoro-5-iodopyridine
Introduction
In the landscape of modern medicinal chemistry and drug development, fluorinated pyridine scaffolds are of paramount importance. Their unique electronic properties, metabolic stability, and ability to modulate pKa values make them privileged structures in a vast array of biologically active molecules. Among these, 2,4-Difluoro-5-iodopyridine stands out as a versatile and highly valuable building block.[1][2][3] The presence of two fluorine atoms significantly influences the electron density of the pyridine ring, while the iodine at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, paving the way for the synthesis of novel compounds with potential therapeutic applications.[1]
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[4][5][6] These transformations, recognized with the 2010 Nobel Prize in Chemistry, are indispensable tools in both academic research and industrial-scale pharmaceutical production.[7] This guide provides an in-depth exploration of the application of palladium catalysts for the cross-coupling of this compound, offering detailed protocols and mechanistic insights for key transformations including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The electron-deficient nature of the difluorinated pyridine ring presents unique challenges and opportunities in catalysis.[8][9] The strategic choice of palladium precursor, ligand, base, and solvent is critical to achieving high yields and selectivities. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to successfully employ this compound in their synthetic endeavors.
The Catalytic Cycle: A Unifying Mechanistic Framework
At the heart of palladium-catalyzed cross-coupling reactions lies a general catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.[4][5][6] Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
1. Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex.[4][7] This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a square planar palladium(II) intermediate. The reactivity of the aryl halide is crucial, with the C-I bond being significantly more reactive than C-Br or C-Cl bonds, making this compound an excellent substrate.
2. Transmetalation or Migratory Insertion:
-
For Suzuki, Sonogashira, and Negishi couplings, a transmetalation step occurs where an organic group from an organometallic reagent (e.g., organoboron, organocopper/alkyne, organozinc) is transferred to the palladium(II) center, displacing the halide.[5][7]
-
For the Heck reaction, an alkene coordinates to the palladium(II) complex, followed by a migratory insertion of the aryl group into the C=C double bond.[6]
3. Reductive Elimination: This is the final bond-forming step. The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[4]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl compounds.[7][10][11] It involves the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[11] The mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids contribute to its broad applicability.[10][11]
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃ are commonly used. For challenging couplings, more advanced precatalysts incorporating bulky, electron-rich phosphine ligands like XPhos or SPhos can be highly effective as they promote both oxidative addition and reductive elimination.
-
Ligand: The choice of ligand is critical. Triphenylphosphine (PPh₃) is a standard choice, but for electron-deficient systems like this compound, ligands such as XPhos and SPhos can enhance catalytic activity.[8]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation.[12] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the reaction outcome.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the degassed solvent system to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[13]
Data Presentation: Suzuki-Miyaura Coupling
| Coupling Partner (Arylboronic Acid) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 95 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 16 | 88 |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[14][15][16] This reaction is highly valuable for the synthesis of substituted alkenes.[14]
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and effective catalyst for the Heck reaction.[17]
-
Ligand: Phosphine ligands, such as PPh₃ or P(o-tolyl)₃, are often used to stabilize the palladium catalyst and enhance its reactivity.
-
Base: A base, typically a tertiary amine like triethylamine (Et₃N) or a carbonate, is required to neutralize the hydrogen halide formed during the reaction.[17]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are generally used.[17]
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
PPh₃ (4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
In a reaction vessel, combine this compound, the alkene, Pd(OAc)₂, and PPh₃.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the base and the solvent.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation: Heck Reaction
| Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | 85 |
| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | NMP | 120 | 18 | 78 |
| Cyclohexene | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 110 | 36 | 65 |
Sonogashira Coupling: Synthesis of Alkynylated Pyridines
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) salt.[18][19] This reaction is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp carbon atoms. A copper-free variant has also been developed.[20]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are standard catalysts.
-
Copper Co-catalyst: A copper(I) salt, such as CuI, is typically used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.
-
Solvent: Solvents like THF or DMF are commonly employed.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Solvent (e.g., THF)
Procedure:
-
To a solution of this compound and the terminal alkyne in the solvent, add the palladium catalyst and CuI.
-
Degas the solution with an inert gas.
-
Add the amine base and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation: Sonogashira Coupling
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | 90 |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | DIPA | DMF | 50 | 12 | 82 |
| Trimethylsilylacetylene | Pd(dppf)Cl₂ | None | Cs₂CO₃ | Dioxane | 80 | 24 | 75 (Copper-free) |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[21][22][23] This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines, which are prevalent in pharmaceuticals and materials science.[21]
Causality Behind Experimental Choices:
-
Palladium Precatalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as BINAP, XPhos, and RuPhos are often employed in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[22] These ligands facilitate both the oxidative addition and the final reductive elimination step.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate are frequently used.[22]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary.[22]
Experimental Protocol: Buchwald-Hartwig Amination
Caption: A typical workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Inside a glovebox, add the palladium precatalyst, ligand, and base to a dry reaction tube equipped with a magnetic stir bar.
-
Add this compound to the tube.
-
Add the amine followed by the anhydrous solvent.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by LC-MS.
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 12 | 91 |
| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 87 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | LHMDS | THF | 80 | 24 | 84 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the derivatization of this scaffold, enabling the efficient formation of C-C and C-N bonds. The success of these transformations is critically dependent on the judicious selection of the palladium catalyst, ligand, base, and reaction conditions. This guide has provided a comprehensive overview of the key cross-coupling reactions, including detailed protocols and mechanistic insights, to empower researchers in their synthetic endeavors. By understanding the underlying principles and leveraging the provided methodologies, scientists can effectively utilize this compound to accelerate the discovery and development of novel chemical entities.
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- Pd(II)
- PubMed Central. Developing Ligands for Palladium(II)
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- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8).
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- Echemi. (2025, January 30). 2,4-difluoro-5-iodo-pyridine.
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- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
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Application Notes & Protocols: Leveraging 2,4-Difluoro-5-iodopyridine for the Synthesis of Novel Kinase Inhibitors
Abstract
The pyridine scaffold is a cornerstone in the architecture of numerous kinase inhibitors, prized for its ability to form critical hydrogen bonds within the ATP-binding site of kinases.[1][2] The strategic functionalization of this core is paramount in achieving desired potency, selectivity, and pharmacokinetic profiles. This guide focuses on 2,4-Difluoro-5-iodopyridine, a highly versatile and reactive building block for the synthesis of next-generation kinase inhibitors. The unique arrangement of its substituents—an iodine atom at the 5-position and fluorine atoms at the 2- and 4-positions—provides an orthogonal set of reactive sites. This allows for a modular and predictable approach to inhibitor design, enabling the systematic exploration of chemical space through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This document provides a detailed exploration of these synthetic strategies, complete with actionable protocols and mechanistic insights for researchers in drug discovery and medicinal chemistry.
The Strategic Advantage of this compound
The utility of this compound stems from the distinct reactivity of its substituents, which can be addressed sequentially to build molecular complexity.
-
C5-Iodo Group: The iodine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions. Its relatively weak C-I bond allows for efficient oxidative addition to a Pd(0) catalyst, making it ideal for Suzuki-Miyaura and Sonogashira couplings to introduce diverse aryl, heteroaryl, or alkynyl moieties.[3][4] These groups are often crucial for establishing interactions in the hydrophobic regions of the kinase active site or for vectoring towards allosteric pockets.
-
C4-Fluoro Group: The fluorine at the C4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This activation is a consequence of the electron-withdrawing effects of the pyridine ring nitrogen and the adjacent C2-fluorine atom.[5][6] This site is commonly exploited to introduce amine-containing side chains, which can enhance solubility and form key interactions with solvent-exposed regions of the target kinase. The C2-fluoro group is significantly less reactive, allowing for regioselective substitution at the C4-position.
-
C2-Fluoro Group & Pyridine Core: The remaining C2-fluoro group can modulate the pKa of the pyridine nitrogen and contribute to favorable binding interactions through fluorine-protein contacts. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity.[7][8][9] The pyridine nitrogen itself is a key hydrogen bond acceptor, often anchoring the inhibitor to the hinge region of the kinase.[2]
Core Synthetic Methodologies & Protocols
The orthogonal reactivity of the iodo and fluoro groups allows for a divergent synthetic approach. Typically, the more robust C-C or C-N bond-forming cross-coupling reactions are performed first, followed by the SNAr displacement of the C4-fluorine.
Palladium-Catalyzed Cross-Coupling at the C5-Position
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse (hetero)aryl groups at the C5-position.[10][11][12] This is fundamental for constructing inhibitors that mimic the adenine region of ATP.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroaryl-boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF/H₂O 4:1)
-
-
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2,4-difluoropyridine derivative.
-
The Sonogashira reaction introduces a rigid alkyne linker at the C5-position, which can be used to probe deeper into the ATP-binding pocket or to serve as a handle for further transformations (e.g., click chemistry).[14][15][16][17]
Protocol 2: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base/solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPEA))
-
Co-solvent (e.g., THF or DMF, optional)
-
-
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., THF) followed by the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C. Monitor progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Following functionalization at the C5-position, the C4-fluoro group can be selectively displaced by a nucleophile. Amine nucleophiles are most common, introducing side chains that often enhance solubility and provide additional binding interactions. The reaction proceeds via a resonance-stabilized Meisenheimer intermediate.[5][18]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 3: General Procedure for SNAr with an Amine
-
Materials:
-
5-substituted-2,4-difluoropyridine (from Protocol 1 or 2) (1.0 equiv)
-
Primary or secondary amine (1.5 - 2.5 equiv)
-
Base (e.g., K₂CO₃ or DIPEA, 2.0 - 3.0 equiv)
-
Polar aprotic solvent (e.g., DMSO, NMP, or Dioxane)
-
-
Procedure:
-
In a sealed reaction vessel, dissolve the 5-substituted-2,4-difluoropyridine in the solvent.
-
Add the amine nucleophile followed by the base.
-
Seal the vessel and heat the reaction mixture to 80-140 °C. Monitor progress by LC-MS (typically 6-24 hours).
-
Cool the reaction to room temperature. Pour the mixture into ice-water and stir to precipitate the product.
-
Alternatively, dilute with ethyl acetate and perform an aqueous workup. Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Integrated Synthetic Workflow: A Case Study
The true power of this compound lies in the sequential application of these methodologies to rapidly assemble complex kinase inhibitors. The following workflow illustrates the synthesis of a hypothetical inhibitor targeting, for example, a receptor tyrosine kinase.
Caption: A divergent workflow for kinase inhibitor synthesis.
This two-step sequence allows for the creation of a focused library of compounds by varying the boronic acid in Step 1 and the amine nucleophile in Step 2, facilitating rapid structure-activity relationship (SAR) studies.
Summary of Reaction Conditions
The following table provides a quick reference for typical conditions for the key transformations discussed.
| Reaction Type | Catalyst / Co-Catalyst | Base | Solvent System | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF/H₂O | 80 - 100 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | 25 - 50 |
| SNAr (Amine) | None | K₂CO₃, DIPEA | DMSO, NMP, Dioxane | 80 - 140 |
Note: Conditions are illustrative and may require optimization for specific substrates.
Conclusion
This compound is an exemplary building block for modern medicinal chemistry, offering a robust and flexible platform for the synthesis of kinase inhibitors. The predictable and high-yielding nature of Suzuki-Miyaura, Sonogashira, and SNAr reactions at its distinct reactive sites empowers chemists to efficiently generate novel and diverse molecular architectures. The protocols and strategic guidance provided herein serve as a comprehensive resource for researchers aiming to accelerate their drug discovery programs by leveraging the unique chemical potential of this scaffold.
References
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-
Adesokan, A. A., et al. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold. The Journal of Physical Chemistry B, 125(36), 10293–10308. [Link]
-
Adesokan, A. A., et al. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold. ACS Publications. [Link]
-
Ng, I., et al. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry, 11(6), 681–697. [Link]
-
Pipzine Chemicals. Pyridine, 2,5-difluoro-4-iodo. Retrieved from Pipzine Chemicals: [Link]
-
Sathishkumar, N., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(10), 1637–1651. [Link]
-
Patel, M., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][7][19][20]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354–1358. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate. Retrieved from Ningbo Inno Pharmchem Co., Ltd.: [Link]
-
Vinyard, D. J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Scientific Reports, 9, 10243. [Link]
-
Oguro, Y., et al. (2015). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of[7][19][20]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Bioorganic & Medicinal Chemistry, 23(11), 2637-2646. [Link]
-
Abdel-Ghani, T. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46949–46970. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis Pathways of 2-Fluoro-5-Iodopyridine for Research Applications. Retrieved from Ningbo Inno Pharmchem Co., Ltd.: [Link]
-
Mäeorg, U., et al. (2014). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 10, 2038–2044. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Retrieved from Wikipedia: [Link]
-
The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from YouTube: [Link]
-
El-Gokha, A. A., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ChemistrySelect, 3(1), 223-227. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from Master Organic Chemistry: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from Organic Chemistry Portal: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved from Organic Chemistry Portal: [Link]
-
Wikipedia. Sonogashira coupling. Retrieved from Wikipedia: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts: [Link]
-
Smith, M. D., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(40), 14066-14083. [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts: [Link]
-
Wikipedia. Suzuki reaction. Retrieved from Wikipedia: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Regioselective functionalization of 2,4-Difluoro-5-iodopyridine
An In-Depth Guide to the Regioselective Functionalization of 2,4-Difluoro-5-iodopyridine: Protocols and Applications
Authored by a Senior Application Scientist
Abstract
This compound is a pivotal building block in contemporary medicinal chemistry and materials science, prized for its trifunctional nature that allows for programmed, site-selective modifications.[1][2] The inherent differences in the reactivity of its C-I and C-F bonds provide a powerful platform for orthogonal synthesis, enabling the construction of complex, highly substituted pyridine scaffolds. This guide offers a comprehensive overview of the principal strategies for the regioselective functionalization of this versatile substrate. We delve into the mechanistic underpinnings that govern selectivity, provide detailed, field-tested protocols for key transformations—including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions—and present a logical framework for designing multi-step synthetic sequences.
The Chemical Logic of this compound
The synthetic utility of this compound stems from the distinct reactivity of its three halogen substituents. Understanding this hierarchy is fundamental to achieving regioselectivity.
-
The C5-Iodo Group: The carbon-iodine bond is the most labile site for transition metal-catalyzed cross-coupling reactions. Its susceptibility to oxidative addition by low-valent palladium complexes is markedly higher than that of the highly stable carbon-fluorine bonds.[3][4] This provides a reliable handle for introducing carbon-carbon and carbon-heteroatom bonds exclusively at the C5 position.
-
The C4-Fluoro Group: The fluorine at the C4 position is activated towards Nucleophilic Aromatic Substitution (SNAr). Its position para to the electron-withdrawing pyridine nitrogen atom stabilizes the intermediate Meisenheimer complex, making it more susceptible to attack by nucleophiles than the C2-fluoro group.[5]
-
The C2-Fluoro Group: The fluorine at the C2 position is the least reactive of the three halogens under typical conditions. While it can undergo SNAr, it generally requires more forcing conditions than the C4-fluoro group.
This reactivity differential allows for a predictable, stepwise functionalization, which is the cornerstone of its application in complex molecule synthesis.
Caption: Logical workflow of reactivity and corresponding transformations.
Palladium-Catalyzed Cross-Coupling at the C5-Position
The selective functionalization of the C-I bond is the most common entry point for elaborating the this compound scaffold. The general mechanism involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation and reductive elimination.[4][6]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by coupling the aryl iodide with an organoboron species.[3][7] Its advantages include mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aryl or Vinyl Boronic Acid/Ester (1.1–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle, inert atmosphere (N₂ or Ar)
-
-
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
Degas the resulting slurry by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Seal the flask and heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 2–12 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Summary: Suzuki-Miyaura Coupling Scope
| Catalyst (mol%) | Boronic Acid Partner | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 85-95 |
| Pd(dppf)Cl₂ (2) | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | 6 | 80-90 |
| XPhos Pd G3 (2) | Pyridine-3-boronic acid | K₃PO₄ | THF/H₂O | 70 | 8 | 75-88 |
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling enables the synthesis of arylalkynes by reacting the aryl iodide with a terminal alkyne, co-catalyzed by palladium and copper(I).[8][9][10] This reaction is invaluable for creating rigid molecular scaffolds.
Protocol: General Procedure for Sonogashira Coupling
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%)
-
Copper(I) Iodide (CuI, 1–5 mol%)
-
Amine Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
-
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40–60 °C).
-
Monitor the reaction by TLC or LC-MS (often complete within 1–6 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify by flash column chromatography.
-
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a cornerstone of modern drug discovery, allowing for the formation of C-N bonds between an aryl halide and an amine.[11][12] The choice of palladium precursor and, crucially, the phosphine ligand is key to achieving high efficiency.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1–1.3 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, XPhos Pd G3, 1–3 mol%)
-
Phosphine Ligand (e.g., Xantphos, RuPhos, 2–6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5–2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
-
Step-by-Step Methodology:
-
In a glovebox or under a strict inert atmosphere, add the base to a Schlenk flask.
-
Add the palladium precatalyst and ligand, followed by the this compound and the amine.
-
Add the anhydrous solvent and seal the flask.
-
Heat the reaction to 80–110 °C with vigorous stirring.
-
Monitor progress by LC-MS (typically 4–24 hours).
-
After cooling, quench the reaction carefully with saturated aq. NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
Metal-Halogen Exchange at the C5-Position
An alternative to cross-coupling is the metal-halogen exchange, which generates a potent organometallic nucleophile at the C5 position.[13] This is typically achieved with an organolithium reagent at low temperatures to prevent side reactions. The resulting lithiated pyridine can be trapped with a wide variety of electrophiles.
Causality Behind the Method: This reaction is kinetically controlled. The exchange is rapid at low temperatures (typically -78 °C), forming the thermodynamically more stable 5-lithiated species, which is then quenched before it can react elsewhere.[14]
Protocol: Lithium-Iodine Exchange and Electrophilic Quench
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Organolithium Reagent (n-BuLi or t-BuLi, 1.0–1.1 equiv)
-
Electrophile (e.g., DMF, CO₂, aldehydes, 1.2–2.0 equiv)
-
Anhydrous THF or Diethyl Ether
-
Dry ice/acetone bath, low-temperature thermometer
-
-
Step-by-Step Methodology:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add the organolithium reagent dropwise over 10 minutes, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 30–60 minutes to ensure complete exchange.
-
Add the electrophile (either neat or as a solution in THF) dropwise, ensuring the temperature does not rise significantly.
-
Stir for an additional 1-2 hours at -78 °C, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated aq. NH₄Cl.
-
Perform a standard aqueous workup and purify by chromatography or crystallization.
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Once the C5-position has been functionalized, the C4-fluoro group becomes the next target for modification via SNAr. Strong nucleophiles can displace the fluoride, a process facilitated by the electron-withdrawing nature of the pyridine ring and the remaining C2-fluorine.[15][16]
Protocol: General Procedure for SNAr with an Amine
-
Reagents & Equipment:
-
C5-substituted-2,4-difluoropyridine (1.0 equiv)
-
Nucleophile (e.g., morpholine, piperidine, 2.0–4.0 equiv)
-
Base (e.g., K₂CO₃, DIPA, often the nucleophile serves as the base)
-
Polar aprotic solvent (e.g., DMSO, NMP, DMF)
-
Reaction vial, heating block
-
-
Step-by-Step Methodology:
-
Combine the C5-substituted pyridine, the nucleophile, and base (if needed) in a reaction vial.
-
Add the polar aprotic solvent.
-
Seal the vial and heat to 80–140 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Perform a standard workup and purify the product.
-
A Sequential Functionalization Strategy
The true power of this compound lies in the ability to combine these regioselective reactions in a planned sequence. A common and highly effective strategy is to first perform a palladium-catalyzed coupling at C5, followed by an SNAr at C4.
Caption: A typical two-step sequential functionalization workflow.
This orthogonal approach allows for the rapid generation of molecular diversity from a single starting material, making it an invaluable strategy in the development of novel pharmaceuticals and functional materials.
References
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries . ResearchGate. Available at: [Link]
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Metal–halogen exchange . Wikipedia. Available at: [Link]
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Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction . Fisher Scientific. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]
-
Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes . ePrints Soton. Available at: [Link]
-
Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate . Boronpharm. Available at: [Link]
-
Sonogashira coupling . Wikipedia. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives . MDPI. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure . Rose-Hulman Institute of Technology. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode . ETH Zürich. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions . ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects . PubMed. Available at: [Link]
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Application Notes and Protocols for Ligand Selection in Palladium-Catalyzed Reactions of 2,4-Difluoro-5-iodopyridine
Introduction: The Significance of 2,4-Difluoro-5-iodopyridine in Modern Drug Discovery
This compound is a critical building block in medicinal chemistry, prized for its utility in the synthesis of a wide array of pharmaceutical agents.[1] The strategic placement of two electron-withdrawing fluorine atoms and an iodine atom on the pyridine ring provides a versatile scaffold for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are cornerstones of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[2]
However, the electronic nature of this compound presents unique challenges. The electron-deficient pyridine ring can influence the reactivity of the palladium catalyst, and the fluorine substituents can affect the regioselectivity of reactions.[3] Consequently, the judicious selection of the supporting ligand for the palladium catalyst is paramount to achieving high yields and avoiding unwanted side reactions. This guide provides a comprehensive overview of ligand selection strategies and detailed, field-proven protocols for the successful palladium-catalyzed cross-coupling of this compound, tailored for researchers, scientists, and drug development professionals.
The Crucial Role of Ligands in Palladium-Catalyzed Cross-Coupling
In palladium-catalyzed cross-coupling reactions, the ligand plays a multifaceted role that extends beyond simply stabilizing the metal center. The electronic and steric properties of the ligand directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] For electron-deficient substrates like this compound, ligands that are both bulky and electron-rich are often preferred. The electron-rich nature of the ligand enhances the electron density at the palladium center, facilitating the oxidative addition of the aryl iodide.[5] Simultaneously, the steric bulk of the ligand promotes the reductive elimination step, which is often the rate-limiting step of the reaction, leading to faster turnover and higher yields.[6]
Two major classes of ligands have emerged as dominant in this field: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
-
Bulky, Electron-Rich Phosphine Ligands: This class, exemplified by the Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos), has proven to be exceptionally effective for a wide range of cross-coupling reactions.[7][8] Their tunable steric and electronic properties allow for fine-tuning of the catalyst's reactivity to suit specific substrates and coupling partners.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable complexes with palladium.[9] This stability translates to robust catalysts that can tolerate a wide range of functional groups and reaction conditions. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, which feature an NHC ligand, are particularly noteworthy for their air and moisture stability, making them convenient to handle.[9][10][11]
Below is a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, illustrating the critical role of the ligand (L).
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Ligand Selection and Protocols for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For the coupling of this compound, the choice of ligand is critical to overcome the electron-deficient nature of the pyridine ring and achieve high yields.
Ligand Selection Strategy
Bulky, electron-rich phosphine ligands are generally the first choice for the Suzuki coupling of electron-deficient heteroaryl halides. Ligands such as XPhos, SPhos, and RuPhos have demonstrated excellent performance in similar systems.[7][8] NHC ligands, particularly those in PEPPSI-type precatalysts, also offer a robust alternative, often with the advantage of being air and moisture stable.[9]
A logical workflow for ligand screening in a Suzuki-Miyaura coupling is presented below:
Caption: A workflow for selecting the optimal ligand for the Suzuki coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling using XPhos Pd G3
This protocol is a general procedure based on established methods for the Suzuki coupling of electron-deficient heteroaryl halides.[12]
Materials:
| Reagent/Material | Amount | Moles (mmol) | Eq. |
| This compound | 241 mg | 1.0 | 1.0 |
| Arylboronic Acid | 1.2 | 1.2 | |
| XPhos Pd G3 | 17.0 mg | 0.02 | 0.02 |
| K₃PO₄ (anhydrous) | 424 mg | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 5 mL | - | - |
| Water (degassed) | 0.5 mL | - | - |
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Expected Performance of Various Ligands in the Suzuki Coupling of this compound
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Typical Yield |
| XPhos | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 80-100 | Good to Excellent |
| SPhos | SPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent |
| RuPhos | RuPhos Pd G3 | K₂CO₃ | 2-MeTHF/H₂O | 80 | Good to Excellent |
| PEPPSI-IPr | PEPPSI-IPr | K₂CO₃ | Dioxane/H₂O | 80-100 | Good |
Ligand Selection and Protocols for Sonogashira Coupling
The Sonogashira coupling provides a powerful means to install alkyne functionalities, which are valuable handles for further synthetic transformations. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst, although copper-free conditions have also been developed.[4][5][10]
Ligand Selection Strategy
For the Sonogashira coupling of this compound, both phosphine-based ligands and NHC ligands can be effective. Traditional systems often employ Pd(PPh₃)₄ or a combination of a Pd(II) source with PPh₃. However, for challenging substrates, more electron-rich and bulky phosphines or robust NHC ligands may be necessary. Copper-free protocols often rely on highly active palladium catalysts and are advantageous in avoiding potential issues with copper contamination.[1][13]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is based on established copper-free Sonogashira coupling methods.[5]
Materials:
| Reagent/Material | Amount | Moles (mmol) | Eq. |
| This compound | 241 mg | 1.0 | 1.0 |
| Terminal Alkyne | 1.2 | 1.2 | |
| Pd(PPh₃)₄ | 23 mg | 0.02 | 0.02 |
| Triethylamine (Et₃N) | 0.42 mL | 3.0 | 3.0 |
| Tetrahydrofuran (THF, anhydrous) | 5 mL | - | - |
Procedure:
-
To an oven-dried Schlenk tube, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature to 50 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 2: Ligand and Catalyst Systems for Sonogashira Coupling of this compound
| Ligand | Palladium Source | Co-catalyst | Base | Solvent | Temperature (°C) |
| PPh₃ | Pd(PPh₃)₄ | None | Et₃N | THF | RT - 50 |
| XPhos | XPhos Pd G3 | CuI (optional) | Diisopropylamine | Dioxane | 50-80 |
| PEPPSI-IPr | PEPPSI-IPr | None | Cs₂CO₃ | Toluene | 80-100 |
Ligand Selection and Protocols for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines.[14][15] For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position.
Ligand Selection Strategy
The choice of ligand for the Buchwald-Hartwig amination is highly dependent on the nature of the amine coupling partner. For primary amines, bulky biarylphosphine ligands such as BrettPhos are often effective. For secondary amines, ligands like RuPhos and XPhos have shown excellent results.[16] The use of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required.
Caption: A decision-making diagram for ligand selection in the Buchwald-Hartwig amination of this compound.
Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine
This protocol is a general procedure for the amination of heteroaryl halides with secondary amines.[17]
Materials:
| Reagent/Material | Amount | Moles (mmol) | Eq. |
| This compound | 241 mg | 1.0 | 1.0 |
| Secondary Amine | 1.2 | 1.2 | |
| RuPhos Pd G3 | 17.6 mg | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 134 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | 5 mL | - | - |
Procedure:
-
To an oven-dried Schlenk tube, add RuPhos Pd G3 and NaOtBu.
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add toluene, this compound, and the secondary amine via syringe.
-
Stir the reaction mixture at 80-100 °C for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 3: Recommended Ligands for Buchwald-Hartwig Amination of this compound
| Amine Type | Recommended Ligand(s) | Base | Solvent | Temperature (°C) |
| Primary Aliphatic | BrettPhos, tBuXPhos | NaOtBu | Toluene | 80-100 |
| Secondary Aliphatic | RuPhos, XPhos | NaOtBu | Toluene | 80-100 |
| Anilines | XPhos, SPhos | K₂CO₃, Cs₂CO₃ | Dioxane | 100-110 |
Conclusion
The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions is highly dependent on the astute selection of the supporting ligand. Bulky, electron-rich phosphine ligands and robust N-heterocyclic carbene ligands are the premier choices for these transformations. By understanding the fundamental principles of ligand effects and utilizing the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize a diverse range of novel pyridine-based compounds for applications in drug discovery and materials science. It is always recommended to perform a preliminary screening of ligands, bases, and solvents to identify the optimal conditions for a specific substrate combination.
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Kirlikovali, K. O., Cho, E., Downard, T. J., Grigoryan, L., Han, Z., Hong, S., ... & Spokoyny, A. M. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(33), 11435-11440. [Link]
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Bari, S. S., & Bhalla, V. (2020). Palladium-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 10(1), 23. [Link]
-
The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. [Link]
-
Li, J., Chen, C., & Chen, P. R. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 8(12), 2637-2642. [Link]
-
Handa, S., Smith, J. D., Zhang, Y., & Lipshutz, B. H. (2019). ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. Chemical Science, 10(2), 438-443. [Link]
-
Caddick, S., Cloke, F. G. N., de la Hunse, A. W., & Wilson, P. B. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10855-10863. [Link]
-
Singh, R., Singh, M., & Singh, R. P. (2016). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7‐chloro‐6‐azaindole with aryl/heteroaryl boronic acids and its application in the synthesis of a potent ALK inhibitor. Applied Organometallic Chemistry, 30(11), 909-915. [Link]
-
Joshaghani, M., Rafiee, E., & Tork, F. (2007). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 692(15), 3186-3192. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6047-6084. [Link]
-
ResearchGate. (2005). NHC Ligands versus Cyclopentadienyls and Phosphines as Spectator Ligands in Organometallic Catalysis. [Link]
-
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-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Doyle, A. G. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Accounts of Chemical Research, 55(21), 3049-3061. [Link]
-
Boufroura, H., Gellis, A., Vanelle, P., & Maldonado, J. (2007). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. ARKIVOC, 2007(14), 121-133. [Link]
-
ResearchGate. (2013). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2014). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 47(11), 3453-3466. [Link]
-
Mondal, S., & Bora, U. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4504-4523. [Link]
-
Mir-Simon, B., & Ribas, X. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science. [Link]
-
White, P. B., & Miller, S. J. (2017). Fluorination Enables a Ligand-Controlled Regiodivergent Palladium-Catalyzed Decarboxylative Allylation Reaction to Access α,α-Difluoroketones. Journal of the American Chemical Society, 139(38), 13264-13267. [Link]
-
Janežič, D., & Urleb, U. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5601. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals (pp. 1-134). [Link]
-
Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfamates with Arylboronic Acids. Organic & Biomolecular Chemistry, 15(45), 9630-9634. [Link]
-
ResearchGate. (2022). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
El Hazzat, M., El Kadiri, S., Kaddioui, N., El Kazzouli, S., Guillaumet, G., & Akssira, M. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1435-1447. [Link]
-
ResearchGate. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
ResearchGate. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Chen, F., Chen, K., & Zhang, Y. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102874. [Link]
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Wölfling, J., Frank, É., Schneider, G., & Riedl, Z. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2235-2243. [Link]
-
ResearchGate. (2024). A Solely Fe‐Catalyzed Sonogashira‐Type Coupling of non‐Activated Secondary Alkyl Iodides with Terminal Alkynes. [Link]
-
Krzeszewski, M., & Gryko, D. T. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7357. [Link]
-
Handa, S., Smith, J. D., Zhang, Y., & Lipshutz, B. H. (2019). ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. Chemical Science, 10(2), 438-443. [Link]
-
ResearchGate. (2022). Modular synthesis of substituted-9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine via subsequent Buchwald-Hartwig amination and C-H amination strategy. [Link]
-
ResearchGate. (2018). Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid under C. necator bio-Pd(0) catalysis. [Link]
-
Sakata, Y., Yoshida, S., & Hosoya, T. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 86(21), 15674-15688. [Link]
-
J. Am. Chem. Soc. (2022). Palladium Nanoparticles from Desulfovibrio alaskensis G20 Catalyze Biocompatible Sonogashira and Biohydrogenation Cascades. [Link]
-
ResearchGate. (2007). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
-
Journal of the Chemical Society, Dalton Transactions. (2001). Sonogashira coupling: silica supported aqueous phase palladium catalysts versus their homogeneous analogs. [Link]
-
Chemical Communications. (2023). Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. [Link]
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- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 9. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
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- 17. rsc.org [rsc.org]
Application Notes and Protocols for C-N Bond Formation at the 5-Position of 2,4-Difluoropyridine
Introduction: The Significance of 5-Amino-2,4-difluoropyridine Derivatives in Drug Discovery
The 2,4-difluoropyridine scaffold is a privileged motif in medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates, such as metabolic stability and target binding affinity. The introduction of an amino group at the 5-position of this ring system unlocks access to a vast chemical space of novel derivatives with significant therapeutic potential. These 5-amino-2,4-difluoropyridine compounds are key building blocks in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, antivirals, and central nervous system agents.
However, the regioselective formation of a C-N bond at the 5-position of 2,4-difluoropyridine presents a significant synthetic challenge. The inherent electronic properties of the pyridine ring, further influenced by the strongly electron-withdrawing fluorine atoms at the 2- and 4-positions, preferentially activate the C2 and C4 positions for nucleophilic attack. Direct C-H amination at the C5 position is often inefficient and lacks selectivity. Therefore, a more strategic approach is required to achieve the desired 5-amino substitution pattern.
This comprehensive technical guide provides a field-proven, two-step strategy for the reliable synthesis of 5-amino-2,4-difluoropyridine derivatives. We will first explore the regioselective functionalization of the C5 position, followed by a detailed protocol for the subsequent C-N bond formation. The methodologies described herein are designed to be robust and scalable, providing researchers, scientists, and drug development professionals with a practical roadmap for accessing this valuable class of compounds.
The Two-Step Strategy: A Rationale for Indirect C-N Bond Formation
Given the challenges of direct C5 amination, a two-step approach is the most logical and effective strategy. This involves:
-
Step 1: Regioselective Functionalization of the C5-Position. The initial step focuses on the activation of the C5 position by introducing a functional group that can serve as a handle for subsequent C-N bond formation. Halogenation and borylation are the most common and effective methods for this purpose.
-
Step 2: C-N Bond Formation on the 5-Functionalized 2,4-Difluoropyridine. With a suitable leaving group (e.g., a halogen) or a reactive moiety (e.g., a boronic ester) at the 5-position, established cross-coupling methodologies can be employed to introduce the desired amino group. The Buchwald-Hartwig amination is a particularly powerful and versatile reaction for this transformation.
This two-step sequence provides a reliable and reproducible pathway to the target compounds, overcoming the inherent regioselectivity challenges of the 2,4-difluoropyridine system.
Step 1: Regioselective Functionalization of the C5-Position
The key to a successful synthesis is the efficient and selective introduction of a functional group at the C5 position of 2,4-difluoropyridine. This section details two primary methods: regioselective halogenation and borylation.
Method 1A: Regioselective Halogenation (Bromination)
Electrophilic aromatic substitution on the electron-deficient pyridine ring can be challenging. However, by carefully selecting the halogenating agent and reaction conditions, regioselective bromination at the C5 position can be achieved. The use of N-halosuccinimides in a suitable solvent system is a common strategy for the controlled halogenation of heterocycles.[1]
Experimental Protocol: Synthesis of 5-Bromo-2,4-difluoropyridine
-
Materials:
-
2,4-Difluoropyridine
-
N-Bromosuccinimide (NBS)
-
Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
-
Procedure:
-
To a solution of 2,4-difluoropyridine (1.0 eq) in hexafluoroisopropanol (HFIP), add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-2,4-difluoropyridine.
-
Method 1B: Regioselective Borylation
Iridium-catalyzed C-H borylation is a powerful method for the regioselective functionalization of arenes and heteroarenes.[2][3] This reaction introduces a boronic ester group, which is a versatile handle for subsequent cross-coupling reactions. The regioselectivity is often governed by steric factors, favoring the less hindered positions.
Experimental Protocol: Synthesis of 2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
Materials:
-
2,4-Difluoropyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (catalyst)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (ligand)
-
Anhydrous cyclohexane
-
Schlenk flask or glovebox
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a glovebox or under an inert atmosphere (argon or nitrogen), charge a Schlenk flask with [Ir(cod)OMe]₂ (1.5 mol%), dtbbpy (3.0 mol%), and bis(pinacolato)diboron (1.2 eq).
-
Add anhydrous cyclohexane, followed by 2,4-difluoropyridine (1.0 eq).
-
Seal the flask and heat the reaction mixture at 80 °C for 16-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired boronic ester.
-
Step 2: C-N Bond Formation on 5-Functionalized 2,4-Difluoropyridine
With the 5-halo or 5-boryl-2,4-difluoropyridine in hand, the next step is the crucial C-N bond formation. The Buchwald-Hartwig amination is the premier choice for this transformation, offering broad substrate scope and high functional group tolerance.[4][5][6]
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base.[7][8] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and reaction efficiency.
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-2,4-difluoropyridine
-
Materials:
-
5-Bromo-2,4-difluoropyridine
-
Desired primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with 5-bromo-2,4-difluoropyridine (1.0 eq), the desired amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-2,4-difluoropyridine derivative.
-
Data Summary and Comparison
The following table provides a comparative overview of the described methodologies for the synthesis of 5-amino-2,4-difluoropyridine derivatives.
| Step | Method | Typical Reagents | Advantages | Considerations |
| 1 | Halogenation | N-Bromosuccinimide, HFIP | Readily available reagents, straightforward procedure. | Regioselectivity can be influenced by substrate electronics. |
| 1 | Borylation | B₂pin₂, [Ir(cod)OMe]₂, dtbbpy | High regioselectivity, mild reaction conditions. | Requires an iridium catalyst and inert atmosphere techniques. |
| 2 | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Broad amine scope, high functional group tolerance, reliable. | Requires a palladium catalyst, ligand, and inert atmosphere. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield in Step 1 (Halogenation) | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure the purity of the starting material. |
| Poor regioselectivity. | Screen different halogenating agents (e.g., NBS, NCS, NIS) and solvents. | |
| Low yield in Step 1 (Borylation) | Inactive catalyst. | Use freshly opened or purified catalyst and ligand. Ensure strictly anhydrous and anaerobic conditions. |
| Steric hindrance. | For highly hindered substrates, a different ligand may be required. | |
| Low yield in Step 2 (Buchwald-Hartwig Amination) | Catalyst deactivation. | Ensure the reaction is performed under a strict inert atmosphere. Use high-purity reagents and solvents. |
| Poorly reactive amine. | For less nucleophilic amines, a stronger base (e.g., NaOtBu) or a different ligand (e.g., a biarylphosphine ligand) may be necessary. | |
| Side reactions. | Optimize the reaction temperature and time to minimize decomposition of starting materials or products. |
Conclusion
The synthesis of 5-amino-2,4-difluoropyridine derivatives is a critical endeavor for the advancement of medicinal chemistry and drug discovery. The two-step strategy outlined in these application notes, involving an initial regioselective functionalization of the C5 position followed by a robust Buchwald-Hartwig amination, provides a reliable and versatile pathway to these valuable compounds. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can confidently access a wide range of novel 5-amino-2,4-difluoropyridine analogues for the development of next-generation therapeutics.
References
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- Preparation method of 5-chloro-2,3-difluoropyridine. (2016). Google Patents.
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Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]
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5-bromo-2,4-difluoropyridine. (n.d.). Anichem. Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938. Retrieved from [Link]
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The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen. Retrieved from [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. Retrieved from [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013). Google Patents.
-
Haloselectivity of Heterocycles. (n.d.). Baran Lab. Retrieved from [Link]
-
Synthesis of 2,5-difluoro-4-chloropyrimidine. (n.d.). PrepChem.com. Retrieved from [Link]
-
Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5 H)-one. (2015). Tetrahedron Letters, 56(43), 5874–5877. Retrieved from [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). The Journal of Organic Chemistry, 80(15), 7757–7763. Retrieved from [Link]
-
Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. (2023). Organic & Biomolecular Chemistry, 21(9), 1941-1945. Retrieved from [Link]
-
Direct regioselective C-3 halogenation of pyridines. (2021). ResearchGate. Retrieved from [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate. Retrieved from [Link]
-
Visible Light‐Induced C‐5 Selective C—H Radical Borylation of Imidazo[1,2‐a]pyridines with NHC‐Boranes. (2023). ResearchGate. Retrieved from [Link]
-
Selective C3- or C5-Borylation of Furfural Derivatives: Enabling the Synthesis of Tri- and Tetra-Substituted Furan Analogues. (2024). ChemRxiv. Retrieved from [Link]
-
Visible light induced regioselective C5 halogenation of 8-aminoquinolines with 1,3-dihalo-5,5-dimethylhydantoin in continuous flow. (2019). Tetrahedron, 75(26), 3636-3642. Retrieved from [Link]
-
Directing group controlled regioselective C–H borylation of 2-arylphenolic compounds at room temperature. (2021). Organic Chemistry Frontiers. Retrieved from [Link]
-
Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. (2015). ACS Medicinal Chemistry Letters, 6(8), 923-927. Retrieved from [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2021). Molecules, 26(15), 4467. Retrieved from [Link]
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- 3. Directing group controlled regioselective C–H borylation of 2-arylphenolic compounds at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 8. youtube.com [youtube.com]
Application Note & Protocols: Microwave-Assisted Cross-Coupling of 2,4-Difluoro-5-iodopyridine
Introduction: The Strategic Value of Fluorinated Pyridines and Microwave Synthesis
The 2,4-difluoro-5-substituted pyridine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of targeted therapeutics, including potent kinase inhibitors. The unique electronic properties imparted by the fluorine atoms can enhance metabolic stability, membrane permeability, and binding affinity. The iodine atom at the 5-position serves as a versatile synthetic handle, providing a reactive site for the strategic introduction of molecular complexity through transition-metal-catalyzed cross-coupling reactions.
Traditionally, these coupling reactions are performed using conventional conductive heating (e.g., an oil bath), which can require long reaction times, high temperatures, and often result in the formation of undesirable byproducts.[1][2] Microwave-assisted organic synthesis has emerged as a transformative technology that overcomes many of these limitations. By utilizing dielectric heating, microwave reactors provide rapid, uniform, and efficient energy transfer directly to the polar molecules in the reaction mixture.[3] This leads to dramatic reductions in reaction times (from hours to minutes), improved product yields, and often, enhanced product purity by minimizing thermal decomposition and side reactions.[4][5]
This guide provides detailed, field-proven protocols for three key palladium-catalyzed cross-coupling reactions of 2,4-difluoro-5-iodopyridine: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, all optimized for microwave synthesis.
The Rationale: Why Microwave Irradiation Excels
Conventional heating relies on the slow, inefficient transfer of thermal energy from an external source through the vessel walls into the reaction mixture. In contrast, microwave synthesis operates on the principle of dielectric heating .
-
Direct Molecular Activation: Microwaves directly interact with polar molecules (like the solvents and reagents in the mixture), causing them to rapidly oscillate and generate heat through intermolecular friction.[3] This energy transfer is nearly instantaneous.
-
Volumetric & Uniform Heating: The entire volume of the reaction mixture is heated simultaneously, eliminating localized hot spots at the vessel walls and preventing thermal degradation of sensitive substrates and products.[3]
-
Access to Higher Temperatures: In sealed microwave vials, solvents can be heated far above their atmospheric boiling points, allowing for a significant acceleration of reaction rates in a safe and controlled manner.
This rapid and uniform heating is particularly advantageous for transition-metal-catalyzed reactions, as it can quickly overcome the activation energy barriers, leading to faster catalyst turnover and reduced reaction times.[2][4]
Protocol I: Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. Its tolerance of a wide range of functional groups makes it a cornerstone of drug discovery programs. Microwave irradiation dramatically accelerates this transformation.[6]
Workflow for Suzuki-Miyaura Coupling
Sources
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- 2. Microwave-assisted C–C bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
One-Pot Synthesis Strategies Involving 2,4-Difluoro-5-iodopyridine: Application Notes and Protocols
Introduction: The Strategic Value of 2,4-Difluoro-5-iodopyridine in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of therapeutic agents.[1] The strategic introduction of fluorine atoms into these scaffolds can significantly enhance metabolic stability, binding affinity, and bioavailability. This compound has emerged as a particularly valuable building block for the synthesis of complex, highly functionalized pyridine derivatives. Its utility stems from the differential reactivity of its halogen substituents: the iodine atom at the 5-position is highly susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atoms at the 2- and 4-positions can participate in nucleophilic aromatic substitution (SNAr) reactions. This orthogonal reactivity profile makes this compound an ideal substrate for one-pot, sequential functionalization, enabling the rapid and efficient construction of diverse molecular architectures from a single starting material.[2]
This application note provides detailed protocols and scientific rationale for two distinct one-pot synthesis strategies utilizing this compound: a sequential Suzuki coupling followed by a Buchwald-Hartwig amination, and a sequential Sonogashira coupling followed by a nucleophilic aromatic substitution. These methods offer significant advantages in terms of step economy, resource efficiency, and the ability to rapidly generate libraries of novel compounds for drug discovery and development.
Strategy 1: One-Pot Sequential Suzuki Coupling and Buchwald-Hartwig Amination
This strategy leverages the exceptional reactivity of the C-I bond in palladium-catalyzed reactions to first introduce an aryl or heteroaryl group at the 5-position via a Suzuki coupling. Subsequently, in the same reaction vessel, a different palladium catalyst system facilitates the amination at the 4-position, taking advantage of the now-activated C-F bond.
Causality and Experimental Design
The success of this one-pot procedure hinges on the significant difference in bond dissociation energies and reactivity in palladium catalytic cycles between the C-I and C-F bonds. The C-I bond is considerably weaker and more readily undergoes oxidative addition to a Pd(0) complex at lower temperatures compared to the C-F bond.[2]
-
Step 1: Suzuki Coupling: The initial Suzuki coupling is performed under relatively mild conditions, employing a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand. These conditions are sufficient to activate the C-I bond without disturbing the more robust C-F bonds.
-
Step 2: Buchwald-Hartwig Amination: Following the completion of the Suzuki coupling, a more electron-rich and sterically hindered phosphine ligand (e.g., a biarylphosphine ligand like XPhos or SPhos) and a stronger base are introduced to the same reaction vessel. This change in the ligand sphere of the palladium catalyst facilitates the more challenging oxidative addition to the C-F bond at the 4-position, enabling the subsequent amination reaction. The 4-position is generally more activated towards nucleophilic attack in dihalopyridines.[3][4]
Experimental Protocol: One-Pot Synthesis of 5-Aryl-4-amino-2-fluoropyridine Derivatives
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS for the consumption of the starting material.
-
Once the Suzuki coupling is complete, cool the reaction mixture to room temperature.
-
To the same tube, add the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Seal the tube, and heat the reaction mixture to 110 °C for 12-24 hours, again monitoring for the formation of the final product.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Amine | Suzuki Yield (Intermediate) | Overall Yield (Final Product) |
| 1 | Phenylboronic acid | Morpholine | ~90% | ~75% |
| 2 | 4-Methoxyphenylboronic acid | Piperidine | ~88% | ~72% |
| 3 | 3-Thienylboronic acid | Diethylamine | ~85% | ~68% |
| Yields are estimated based on analogous reactions reported in the literature and are for illustrative purposes. |
Strategy 2: One-Pot Sequential Sonogashira Coupling and Nucleophilic Aromatic Substitution (SNAr)
This approach first installs an alkyne moiety at the 5-position via a Sonogashira coupling, followed by a nucleophilic aromatic substitution of the fluorine atom at the 4-position with a suitable nucleophile. This strategy is particularly useful for accessing compounds with a rigid, linear linker and a diverse range of functional groups introduced through the SNAr reaction.
Causality and Experimental Design
-
Step 1: Sonogashira Coupling: The Sonogashira reaction is a robust and mild method for forming C(sp²)-C(sp) bonds.[5] It is highly selective for the C-I bond over the C-F bonds. The use of a palladium catalyst in conjunction with a copper(I) co-catalyst allows this reaction to proceed efficiently at or near room temperature.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the newly introduced electron-withdrawing alkyne group at the 5-position further activates the C-F bond at the 4-position towards nucleophilic attack.[6] By adding a nucleophile and a suitable base to the reaction mixture after the Sonogashira coupling is complete, a one-pot SNAr can be achieved. The choice of base is critical to deprotonate the nucleophile without interfering with the Sonogashira catalyst system.
Experimental Protocol: One-Pot Synthesis of 5-Alkynyl-4-alkoxy-2-fluoropyridine Derivatives
Materials:
-
This compound
-
Terminal alkyne (1.1 equiv)
-
Alcohol or Thiol (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 2.5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) or Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.025 mmol).
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise and stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the Sonogashira coupling is complete, cool the reaction mixture in an ice bath.
-
Carefully add sodium hydride (1.5 mmol) in portions (if using an alcohol nucleophile) or potassium carbonate (if using a less reactive nucleophile).
-
Add the alcohol or thiol (1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 70 °C for 4-12 hours, monitoring for the formation of the final product.
-
After completion, cool the reaction to room temperature and quench carefully by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Terminal Alkyne | Nucleophile | Sonogashira Yield (Intermediate) | Overall Yield (Final Product) |
| 1 | Phenylacetylene | Ethanol | ~92% | ~80% |
| 2 | Trimethylsilylacetylene | Phenol | ~95% | ~85% |
| 3 | 1-Hexyne | Thiophenol | ~89% | ~78% |
| Yields are estimated based on analogous reactions reported in the literature and are for illustrative purposes. |
Conclusion
The one-pot sequential functionalization of this compound represents a powerful and efficient strategy for the synthesis of highly substituted pyridine derivatives. By leveraging the differential reactivity of the halogen substituents, complex molecules can be assembled in a streamlined fashion, avoiding the need for isolation and purification of intermediates. The protocols detailed in this application note provide a robust starting point for researchers in medicinal chemistry and drug discovery to access novel chemical matter with potential therapeutic applications. The principles of catalyst and reaction condition selection outlined herein can be adapted to a wide range of substrates and coupling partners, further expanding the synthetic utility of this versatile building block.
References
-
Schlosser, M.; Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Angew. Chem. Int. Ed.2006 , 45, 5432-5446. [Link]
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Gamonal, A., et al. An Orthogonal Synthetic Approach to Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridines. Molecules2022 , 27(6), 1888. [Link]
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Song, M., et al. Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions. Tetrahedron2023 , 141, 133468. [Link]
-
Hartwig, J. F., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014 , 136(28), 10013–10023. [Link]
-
Almqvist, F., et al. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Org. Biomol. Chem.2014 , 12, 5336-5341. [Link]
-
Caddick, S., et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Am. Chem. Soc.2021 , 143(31), 12133–12142. [Link]
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Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107(3), 874–922. [Link]
-
Ley, S. V., & Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angew. Chem. Int. Ed.2003 , 42(44), 5400-5449. [Link]
-
Baati, R., & Brown, R. C. D. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Org. Lett.2018 , 20(15), 4568–4572. [Link]
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules2022 , 27(19), 6685. [Link]
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Application Notes: 2,4-Difluoro-5-iodopyridine in Advanced Materials Science
Introduction: The Strategic Importance of 2,4-Difluoro-5-iodopyridine
This compound is a strategically-functionalized heterocyclic building block that has garnered significant attention in the field of materials science, particularly for optoelectronic applications. Its unique arrangement of substituents—two electron-withdrawing fluorine atoms and a versatile iodine atom—provides a powerful platform for synthesizing high-performance organic materials.
The pyridine ring itself is an electron-deficient (n-type) system, a desirable characteristic for creating materials that facilitate electron transport. The incorporation of fluorine atoms profoundly enhances this property. Fluorine's high electronegativity lowers the molecule's Highest Occupied and Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energy levels.[1] This tailored electronic structure is crucial for several reasons:
-
Improved Electron Injection: Lower LUMO levels reduce the energy barrier for electron injection from cathodes in devices like Organic Light-Emitting Diodes (OLEDs).[1]
-
Enhanced Stability: The deep HOMO levels resulting from fluorination impart greater resistance to oxidative degradation, leading to longer device lifetimes.[1]
-
Favorable Molecular Packing: C–H···F and other non-covalent interactions can promote ordered solid-state packing, which is essential for efficient charge transport.[1][2]
Simultaneously, the iodine atom at the 5-position serves as a versatile synthetic handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the straightforward introduction of diverse aromatic and π-conjugated systems. This allows for the precise tuning of the final material's photophysical and electronic properties.
This guide provides an in-depth overview of the application of this compound in materials synthesis, complete with detailed protocols and expert insights for researchers in the field.
Core Application: Organic Light-Emitting Diodes (OLEDs)
The primary application of this compound is in the synthesis of materials for OLEDs, especially for creating electron-transport materials (ETMs) and hosts for emissive dopants. The electron-deficient nature of the difluoropyridine core is paramount to its success in these roles. Furthermore, it is a key building block for advanced emitters, including those exhibiting Thermally Activated Delayed Fluorescence (TADF).
Electron Transport Materials (ETMs)
An efficient ETM must possess high electron mobility and good thermal stability. The fluorinated pyridine core helps achieve both. Materials derived from this building block often exhibit electron mobility values orders of magnitude higher than their non-fluorinated counterparts.[3]
Thermally Activated Delayed Fluorescence (TADF) Emitters
TADF materials represent the third generation of OLED emitters, capable of achieving 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The design of TADF molecules often requires linking electron-donating and electron-accepting moieties to achieve a small singlet-triplet energy gap (ΔEST). The potent electron-accepting nature of the 2,4-difluoropyridine unit makes it an excellent acceptor component for blue, green, and even red TADF emitters.[4]
Key Synthetic Protocols
The iodine atom on the this compound scaffold is the primary site for synthetic elaboration. Palladium-catalyzed Suzuki-Miyaura cross-coupling is the most common and versatile method for creating C-C bonds at this position.
General Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling an arylboronic acid or ester with this compound.
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5][6] Pd(dppf)Cl₂ is often chosen for its robustness and effectiveness with heteroaryl compounds.
-
Base: A base, typically Na₂CO₃, K₂CO₃, or Cs₂CO₃, is required for the transmetalation step, where the organic group is transferred from boron to palladium.
-
Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DMF) and water is commonly used. Water helps to dissolve the inorganic base and can accelerate the reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid or pinacol ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O, 4:1 v/v). The reaction concentration is typically 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Self-Validation: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualization of Synthetic Workflow
Below is a diagram illustrating the general workflow for synthesizing a functional material using this compound via a Suzuki coupling reaction.
Caption: Synthetic workflow for functional materials.
Data Presentation: Performance of Derived Materials
Materials synthesized from this compound precursors have demonstrated excellent performance in OLED devices. The table below summarizes representative data for materials where a difluoropyridine moiety serves as a key acceptor unit.
| Material Type | Role in OLED | Emission Color | Max. External Quantum Efficiency (EQE) | Reference Insight |
| Phenylpyridine-based | Electron Transporter | Blue (Phosphorescent) | N/A (Lowers voltage) | Monofluorination improved electron mobility tenfold compared to the non-fluorinated version.[3] |
| Pyridine Styrylphenanthroimidazoles | Host Material | Yellow (Phosphorescent) | 25.89% | Demonstrates the versatility of pyridine-based structures as hosts for various color phosphorescent emitters.[7] |
| Donor-Acceptor TADF | Emitter | Deep-Red | 10.1% | The strong acceptor nature allows for the creation of emitters in the challenging deep-red and near-infrared regions.[8] |
| Donor-Acceptor TADF | Emitter | Red | 12.0% | Combining a rigid acceptor with donor units leads to high photoluminescence quantum yields and efficient red emission.[4] |
Conclusion and Future Outlook
This compound is a high-value building block for advanced materials synthesis. Its inherent electronic properties, imparted by the electron-deficient and fluorinated pyridine core, make it ideal for developing next-generation materials for OLEDs and other optoelectronic devices. The synthetic accessibility provided by the iodo-substituent allows for extensive structural diversification. Future research will likely focus on incorporating this moiety into more complex, multi-functional architectures for applications in areas such as organic photovoltaics, sensors, and organic field-effect transistors, further leveraging the unique benefits of fluorine substitution in organic electronics.[2]
References
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A series of fluorinated phenylpyridine-based electron-transporters for blue phosphorescent OLEDs. Journal of Materials Chemistry C. Available from: [Link]
-
Multifunctional pyridine styrylphenanthroimidazoles: electron transport materials for blue FOLEDs with low efficiency roll-off and hosts for PHOLEDs with low turn-on voltage. RSC Publishing. Available from: [Link]
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Fluorination of Terminal Groups Promoting Electron Transfer in Small Molecular Acceptors of Bulk Heterojunction Films. PMC - NIH. Available from: [Link]
-
Thermally activated delayed fluorescence emitters showing wide-range near-infrared piezochromism and their use in deep-red OLEDs. Chemical Science (RSC Publishing). Available from: [Link]
-
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. Available from: [Link]
-
Efficient Red Thermally Activated Delayed Fluorescence Emitters Based on a Dibenzonitrile-Substituted Dipyrido[3,2-a:2′,3′-c]phenazine Acceptor. MDPI. Available from: [Link]
-
Photophysical properties of materials for high-speed photodetection. University of Toronto. Available from: [Link]
-
Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). PMC - PubMed Central. Available from: [Link]
-
Photophysical properties | Download Table. ResearchGate. Available from: [Link]
-
Recent progress in multi-resonance thermally activated delayed fluorescence emitters with an efficient reverse intersystem crossing process. Chemical Communications (RSC Publishing). Available from: [Link]
-
Organoboron emitters with narrowband thermally activated delayed fluorescence for doped organic light emitting diodes. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications (RSC Publishing). Available from: [Link]
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Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central. Available from: [Link]
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Available from: [Link]
-
Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. PMC - PubMed Central. Available from: [Link]
-
Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed. Available from: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available from: [Link]
-
Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ResearchGate. Available from: [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. ResearchGate. Available from: [Link]
-
Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. MDPI. Available from: [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. Available from: [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. Available from: [Link]
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- 7. Multifunctional pyridine styrylphenanthroimidazoles: electron transport materials for blue FOLEDs with low efficiency roll-off and hosts for PHOLEDs with low turn-on voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Thermally activated delayed fluorescence emitters showing wide-range near-infrared piezochromism and their use in deep-red OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Synthetic Chemist's Guide to 2,4-Difluoro-5-iodopyridine: Advanced Protocols for Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution
Introduction: The Strategic Importance of 2,4-Difluoro-5-iodopyridine in Modern Drug Discovery
Substituted pyridine scaffolds are a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Their prevalence stems from their ability to engage in critical hydrogen bonding interactions, their metabolic stability, and their capacity to serve as versatile templates for molecular elaboration. Within this privileged class of heterocycles, this compound has emerged as a particularly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates.[1][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of substituted pyridines utilizing this compound. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr). The strategic positioning of the iodine and fluorine atoms on the pyridine ring allows for a high degree of regiochemical control, making this substrate an ideal starting point for the synthesis of diverse and highly functionalized pyridine derivatives.
Strategic Reactivity: A Tale of Two Halogens
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bonds, making the C5-position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[4] Conversely, the fluorine atoms at the C2 and C4 positions, which are ortho and para to the ring nitrogen, respectively, activate these positions towards nucleophilic aromatic substitution (SNAr).[5] This is due to the ability of the electronegative nitrogen to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[5] This dichotomy in reactivity allows for a sequential and controlled functionalization of the pyridine core.
Diagram 1: Regioselectivity of Reactions on this compound
Caption: Differential reactivity of halogen substituents on this compound.
Part 1: Palladium-Catalyzed Cross-Coupling at the C5-Position
The C5-iodo group of this compound serves as a versatile handle for the introduction of a wide range of carbon and nitrogen-based substituents through palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for three of the most powerful and widely used transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of C(sp²)-C(sp²) bonds.[4] In the context of this compound, this reaction allows for the efficient introduction of various aryl and heteroaryl moieties at the C5-position, a key step in the synthesis of many biologically active molecules.
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[6]
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 2,4-Difluoro-5-(4-methoxyphenyl)pyridine
| Parameter | Condition |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | 1,4-Dioxane / Water (4:1) |
| Temperature | 90 °C |
| Atmosphere | Nitrogen or Argon |
| Typical Yield | 85-95% |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes at the C5-position of the pyridine ring.[7] These alkynyl-substituted pyridines are valuable intermediates that can be further elaborated into more complex structures.
Reaction Principle: This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne.[8]
Protocol: Synthesis of 2,4-Difluoro-5-(phenylethynyl)pyridine
| Parameter | Condition |
| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] |
| Co-catalyst | Copper(I) iodide (CuI) |
| Base | Triethylamine (Et₃N) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature to 50 °C |
| Atmosphere | Nitrogen or Argon |
| Typical Yield | 70-85% |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0 eq).
-
Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours, or gently heat to 50 °C to accelerate the reaction, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[9] For this compound, this reaction allows for the selective amination at the C5-position. It is noteworthy that for the related 2-fluoro-4-iodopyridine, Buchwald-Hartwig amination occurs exclusively at the C4-position, highlighting the nuanced regioselectivity in these systems.[10]
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.[9]
Protocol: Synthesis of N-benzyl-2,4-difluoro-5-pyridinamine
| Parameter | Condition |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] |
| Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Atmosphere | Nitrogen or Argon |
| Typical Yield | 75-90% |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and XPhos (0.08 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by this compound (1.0 eq), benzylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Part 2: Nucleophilic Aromatic Substitution (SNAr) at C2 and C4 Positions
The electron-withdrawing nature of the pyridine nitrogen and the fluorine substituents at the C2 and C4 positions renders these sites susceptible to nucleophilic attack.[5] This allows for the displacement of the fluoride ions by a variety of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of this reaction (C2 vs. C4) can often be controlled by the nature of the nucleophile and the reaction conditions. Generally, the C4 position is more activated towards nucleophilic attack than the C2 position.[5]
Diagram 3: Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: General mechanism for nucleophilic aromatic substitution on a difluoropyridine.
Protocol: Synthesis of 4-methoxy-2-fluoro-5-iodopyridine
| Parameter | Condition |
| Nucleophile | Sodium methoxide (NaOMe) |
| Solvent | Methanol (MeOH) |
| Temperature | Reflux (approx. 65 °C) |
| Atmosphere | Air |
| Typical Yield | 80-90% |
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and methanol.
-
Add a solution of sodium methoxide in methanol (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the desired product, which can be further purified by recrystallization or column chromatography if necessary.
Conclusion
This compound is a powerful and versatile building block that enables the efficient and regioselective synthesis of a wide array of substituted pyridines. The orthogonal reactivity of the iodo and fluoro substituents allows for a strategic and stepwise approach to the construction of complex molecular architectures. The protocols detailed in this application note provide a solid foundation for researchers to leverage the full synthetic potential of this valuable intermediate in their drug discovery and development endeavors.
References
-
Chem-Impex. (n.d.). 2-Fluoro-5-iodopyridine. Retrieved from [Link]
- Soares, J., Fernandes, C., Chavarria, D., & Borges, F. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 143-148.
- Orha, L., Tukacs, J. M., Kollár, L., & Mika, L. T. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactam-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907-2913.
-
Not V. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Retrieved from [Link]
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(59), 15764-15768.
-
Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved from [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Chen, Y., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9465-9475.
- Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3262-3269.
-
ResearchGate. (2018). Synthesis of 5-aryl-4,4-difluoro-3-methyl-2,2-diphenyloxazolidines from N-methyl-1,1-diphenylmethanimine, dibromodifluoromethane, and aromatic aldehydes. Retrieved from [Link]
- WO2025093610A1. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- WO2025093631A1. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (2022, April 4). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. Retrieved from [Link]
-
PubMed Central. (2007, April 15). 5-Alkynyl-2'-deoxyuridines: Chromatography-free synthesis and cytotoxicity evaluation against human breast cancer cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
- Google Patents. (2012, June 27). Method of carrying out Suzuki-Miyaura CC-coupling reactions.
-
UCLA. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]
- Google Patents. (2014, June 18). Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI.
- Google Patents. (2017, May 25). Buchwald-hartwig arylation method for the preparation of tertiary amines.
-
ResearchGate. (n.d.). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Universidad de Alicante. (2019). The Suzuki-Miyaura reaction after the Nobel prize. Retrieved from [Link]
-
PubMed. (2007, April 15). 5-Alkynyl-2'-deoxyuridines: chromatography-free synthesis and cytotoxicity evaluation against human breast cancer cells. Retrieved from [Link]
-
NIH. (n.d.). ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. Retrieved from [Link]
-
RSC Publishing. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of palladium supported catalysts for catalyzing heck, suzuki-miyaura sonogashira coupling and buchwald-hartwig reactions.
-
ResearchGate. (2018, March 21). Synthesis of Fluorine-Containing Derivatives of 5-Arylisoxazoles and 4,5-Dichlorothiazole. Retrieved from [Link]
-
PubMed. (1979, May). Fluorinated pyrimidine nucleosides. 4. Synthesis and antitumor testing of a series of 2',5'-dideoxy- and 2',3',5'-trideoxynucleosides of 5-fluorouracil. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of α-alkynyl perfluoroalkyl sulfoxides by the reaction of terminal alkynes and perfluoroalkanesulfinyl chlorides. Retrieved from [Link]
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- 4. rsc.org [rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2,4-Difluoro-5-iodopyridine
Welcome to the technical support guide for troubleshooting the Suzuki-Miyaura cross-coupling of 2,4-Difluoro-5-iodopyridine. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this specific transformation. The electron-deficient nature of the difluoropyridine ring, while activating for oxidative addition, presents unique challenges that require careful optimization. This guide provides in-depth, field-proven insights and actionable protocols to help you navigate these complexities and achieve your desired synthetic outcomes.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address the most common issues encountered during the Suzuki coupling of this compound.
Q1: My reaction yield is consistently low. What are the primary suspects?
Low yield in this specific coupling is rarely due to a single factor. It's typically a combination of competing side reactions and suboptimal conditions. The primary causes are:
-
Dehalogenation (specifically, Deiodination): This is the most common side reaction, where the iodine atom is replaced by a hydrogen, yielding 2,4-difluoropyridine. This occurs when a palladium-hydride (Pd-H) species forms and undergoes reductive elimination with the pyridine substrate faster than the desired cross-coupling.[1][2] The high reactivity of the C-I bond makes it particularly susceptible to this pathway.[2][3]
-
Protodeboronation: The boronic acid coupling partner can be unstable under the reaction conditions, especially basic ones.[4][5] The C-B bond is cleaved and replaced with a C-H bond, consuming the nucleophile and reducing the potential yield.
-
Catalyst Inactivation or Inappropriate Choice: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst.[2][6] Furthermore, standard catalysts may not be active enough to promote the desired reaction efficiently over side reactions.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, particularly in the presence of oxygen.[4][7]
-
Suboptimal Reaction Parameters: The choice of base, solvent, and temperature is critical and can significantly favor one reaction pathway over another.[8][9]
Q2: I've confirmed by GC-MS that my main byproduct is 2,4-difluoropyridine. How can I suppress this dehalogenation?
Dehalogenation arises from the formation of a palladium-hydride intermediate.[2] Your strategy should focus on minimizing the formation of this species and accelerating the desired catalytic cycle steps.
-
Mechanism Insight: Pd-H species often form from the reaction of the palladium complex with solvents (like alcohols), bases, or trace water.[1][2]
Here are targeted solutions:
-
Solvent Selection: Protic solvents like methanol or ethanol can be hydride sources. Switching to aprotic solvents is highly recommended.
-
Primary Choice: 1,4-Dioxane, THF, or Toluene (often with a small amount of water to aid base solubility and transmetalation).[1]
-
Optimization: In some cases, a switch from isopropanol to tert-butanol has been shown to suppress deiodination, suggesting steric hindrance around the alcohol plays a role.[10]
-
-
Base Selection: The base is critical for activating the boronic acid but can also promote Pd-H formation.
-
Avoid Strong Hydroxides: Bases like NaOH or KOH can be problematic.
-
Recommended Bases: Use milder inorganic bases. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective in transmetalation but less prone to promoting dehalogenation.[8][11] Cesium carbonate (Cs₂CO₃) is another strong contender, particularly for difficult couplings.[11]
-
-
Catalyst & Ligand System: A highly active catalyst can accelerate the cross-coupling to outpace dehalogenation.
-
Use Bulky, Electron-Rich Ligands: Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) are designed to promote the oxidative addition and reductive elimination steps.[6] They are the gold standard for coupling challenging heterocyclic substrates.
-
Consider Precatalysts: Modern palladium precatalysts (e.g., XPhos Pd G3) generate the active Pd(0) species cleanly and efficiently, often leading to better results than generating the catalyst in situ from a Pd(II) source.[11][12]
-
-
Consider the Halide: While you are using an iodide, which is highly reactive, it's also the most prone to dehalogenation (I > Br > Cl).[2] If dehalogenation remains intractable, synthesizing the analogous 5-bromo-2,4-difluoropyridine may be a viable, albeit more challenging, alternative that is less susceptible to this side reaction.[3][13]
Q3: The fluorine atoms make my substrate very electron-deficient. How does this impact the reaction?
The two fluorine atoms have a significant electronic influence, which is a double-edged sword:
-
Activation: The strong electron-withdrawing nature of the fluorine atoms makes the C-I bond more polarized and susceptible to oxidative addition by the Pd(0) catalyst.[1] This is generally beneficial and means the reaction can often proceed under milder conditions than with non-fluorinated pyridines.
-
Potential for Side Reactions:
-
Catalyst Inhibition: The increased electrophilicity of the pyridine ring and the basicity of the nitrogen lone pair can lead to stronger coordination with the palladium center, potentially slowing down the catalytic cycle.
-
Nucleophilic Aromatic Substitution (SNAr): While less common than dehalogenation in this context, there is a possibility for ipso-substitution of a fluorine atom by strong nucleophiles, particularly under harsh basic conditions.[14] Careful selection of a non-nucleophilic base (like K₃PO₄) helps mitigate this.
-
Q4: What is the best catalyst and ligand to start with, and what should I try if that fails?
There is no universal "best" catalyst, but a logical screening approach is key.
| Catalyst System Tier | Recommendation | Rationale |
| Tier 1: Initial Screen | Pd(dppf)Cl₂ | A robust, commercially available, and easy-to-handle catalyst that is effective for a wide range of Suzuki couplings. It's a reliable starting point for initial trials.[15][16] |
| Tier 2: High-Activity | XPhos Pd G3 or SPhos Pd G2 (Precatalysts) | These systems feature bulky, electron-rich biarylphosphine ligands that excel with electron-deficient heterocycles.[6][11] They accelerate reductive elimination, minimizing side reactions like dehalogenation.[12] |
| Tier 3: Alternative | Pd₂(dba)₃ + cBRIDP or tBu₃P | If biarylphosphine ligands fail, other classes of electron-rich, bulky ligands can be screened. Tri-tert-butylphosphine is highly active but also air-sensitive. |
Recommendation: For this compound, I strongly advise starting directly with a Tier 2 system, such as XPhos Pd G3 , as the substrate's properties predispose it to the very challenges these advanced catalysts are designed to overcome.
Frequently Asked Questions (FAQs)
-
Q: How critical is degassing, and what is the best method?
-
A: It is absolutely critical. Oxygen in the reaction mixture can lead to the oxidative homocoupling of your boronic acid and can also oxidize the Pd(0) catalyst to inactive Pd(II), effectively killing your reaction.[4] For most lab-scale reactions, bubbling a stream of an inert gas (argon or nitrogen) through your solvent for 15-20 minutes before adding the catalyst is sufficient.[2][17] For maximum rigor, three cycles of freeze-pump-thaw are recommended, especially for highly sensitive reactions.[2]
-
-
Q: Which solvent system should I use?
-
A: A mixture of an aprotic organic solvent and water is standard. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[1]
-
Good Starting Point: 1,4-Dioxane/H₂O (e.g., 4:1 or 5:1 ratio).[17]
-
Alternatives: Toluene/H₂O or 2-MeTHF/H₂O are also excellent choices. 2-MeTHF is considered a "greener" solvent than THF or dioxane.[4]
-
Avoid: Protic solvents like ethanol or methanol if dehalogenation is a problem.[1] DMF can be used but is harder to remove and can sometimes participate in side reactions at high temperatures.
-
-
-
Q: How much boronic acid should I use?
-
A: Due to the potential for protodeboronation and homocoupling, using a slight excess of the boronic acid is standard practice. A stoichiometry of 1.2 to 1.5 equivalents relative to the this compound is recommended to drive the reaction to completion.[11]
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst. Understanding these steps is key to troubleshooting.[8][18]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Recommended Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: General Screening Conditions
This protocol uses a common and robust catalyst system suitable for initial screening.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Deionized Water (5:1 ratio, 0.1 M concentration relative to substrate)
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.
-
Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed 1,4-Dioxane and then the degassed deionized water via syringe.
-
Place the vial in a preheated heating block or oil bath at 90-100 °C.
-
Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[17]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[17]
-
Protocol 2: Optimized Conditions to Minimize Side Reactions
This protocol employs a state-of-the-art catalytic system designed for challenging substrates.[11]
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.5 equiv)
-
XPhos Pd G3 Precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Toluene or 2-MeTHF (Anhydrous, 0.2 M concentration)
-
-
Procedure:
-
In a glovebox or under a positive flow of argon, add this compound, the arylboronic acid/ester, finely powdered K₃PO₄, and the XPhos Pd G3 precatalyst to an oven-dried Schlenk tube or reaction vial.
-
Add a magnetic stir bar and seal the vessel.
-
Add anhydrous, degassed Toluene or 2-MeTHF via syringe.
-
Place the vessel in a preheated heating block or oil bath at 80-110 °C.
-
Stir vigorously. This reaction is often significantly faster; monitor progress closely by LC-MS starting at 30 minutes.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short plug of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
K. Tvrdoň, et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]
-
PubMed. Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. Available from: [Link]
-
National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Download Table. Available from: [Link]
-
Israel Journal of Chemistry. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]
-
ResearchGate. 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine | Request PDF. Available from: [Link]
-
OUCI. Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions …. Available from: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]
-
ResearchGate. (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. Available from: [Link]
-
ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Available from: [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. Available from: [Link]
-
ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions.... Available from: [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction a . | Download Table. Available from: [Link]
-
National Institutes of Health (NIH). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available from: [Link]
-
ResearchGate. The isolated yield of product 3 after Suzuki coupling of... - ResearchGate. Available from: [Link]
-
National Institutes of Health (NIH). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available from: [Link]
-
National Institutes of Health (NIH). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in Cross-Coupling of Polyhalogenated Pyridines
Welcome to the Technical Support Center for chemists navigating the complexities of cross-coupling reactions with polyhalogenated pyridines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions, ensuring the successful synthesis of target molecules. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Section 1: General Issues & FAQs
Q1: My cross-coupling reaction is yielding a complex mixture of products. What are the most common side reactions I should be looking for?
When working with polyhalogenated pyridines, you are likely to encounter one or more of the following side reactions, which can significantly impact your yield and purification efforts:
-
Hydrodehalogenation: The replacement of a halogen atom with a hydrogen atom. This is a very common issue, particularly with more reactive halogens like bromine and iodine. The source of the hydrogen can be residual water, the amine base, or even the solvent.[1][2][3]
-
Homocoupling: The dimerization of your starting material (either the pyridine or the coupling partner) to form symmetrical biaryls or other dimers.[4][5][6][7] This is often promoted by the presence of oxygen or the decomposition of the catalyst.[8]
-
Catalyst Deactivation/Decomposition: The formation of palladium black is a clear visual indicator that your catalyst has precipitated out of the reaction mixture and is no longer active.[1][9] This can be caused by high temperatures, the presence of oxygen, or poisoning of the catalyst by the pyridine nitrogen.[9]
-
Loss of Regioselectivity: With multiple halogen atoms on the pyridine ring, you may observe coupling at undesired positions, leading to a mixture of isomers. The inherent electronic properties of the pyridine ring favor oxidative addition at the C2 and C4 positions.[10]
The following diagram illustrates the competition between the desired cross-coupling pathway and common side reactions.
Caption: Competing pathways in cross-coupling reactions.
Section 2: Troubleshooting Specific Side Reactions
This section provides a deeper dive into troubleshooting the most prevalent side reactions encountered with polyhalogenated pyridines.
Q2: I'm observing significant hydrodehalogenation of my starting pyridine. How can I minimize this?
Hydrodehalogenation is a frequent challenge. Here’s a systematic approach to mitigate it:
Troubleshooting Hydrodehalogenation
| Parameter | Recommended Action & Rationale |
| Reagent & Solvent Purity | Action: Ensure all reagents, especially the base and solvent, are anhydrous. Use freshly distilled or purchased anhydrous solvents. Rationale: Water is a common proton source for hydrodehalogenation.[2] Rigorously drying your reaction components can significantly reduce this side reaction. |
| Choice of Base | Action: Screen different bases. While strong, non-nucleophilic bases like NaOtBu are common, they can sometimes promote hydrodehalogenation. Consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[1] Rationale: The nature of the base can influence the reaction pathway. Weaker bases may disfavor the protonolysis of the organopalladium intermediate. |
| Ligand Selection | Action: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs).[9] Rationale: These ligands stabilize the palladium catalyst and can accelerate the desired cross-coupling pathway, making it more competitive with hydrodehalogenation. |
| Temperature Control | Action: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[9] Rationale: Higher temperatures can increase the rate of side reactions, including hydrodehalogenation. |
Q3: My main byproduct is the homocoupled dimer of my starting materials. What's causing this and how can I prevent it?
Homocoupling arises from the reaction of two molecules of the same coupling partner.[6] Here are key strategies to suppress this side reaction:
Troubleshooting Homocoupling
| Parameter | Recommended Action & Rationale |
| Inert Atmosphere | Action: Rigorously degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Rationale: Oxygen can promote the oxidative homocoupling of organometallic reagents and contribute to catalyst decomposition.[8] |
| Stoichiometry | Action: Carefully control the stoichiometry of your reactants. A slight excess of one coupling partner can sometimes suppress the homocoupling of the other. Rationale: By ensuring one reactant is consumed preferentially in the cross-coupling pathway, its availability for homocoupling is reduced. |
| Catalyst Pre-activation | Action: If using a Pd(II) precatalyst, ensure it is fully reduced to the active Pd(0) species before the main reaction begins. Rationale: Incomplete reduction can lead to side reactions, including homocoupling. The use of well-defined Pd(0) precatalysts can circumvent this issue.[11] |
| Reaction Conditions | Action: Avoid excessively high temperatures and prolonged reaction times, as these can lead to catalyst decomposition and subsequent homocoupling.[6] |
The following workflow can guide your troubleshooting efforts for both hydrodehalogenation and homocoupling.
Caption: A systematic workflow for troubleshooting common side reactions.
Section 3: Catalyst and Selectivity Issues
Q4: My reaction mixture is turning black, and the reaction has stalled. What is happening and how can I fix it?
The formation of a black precipitate is indicative of "palladium black," which is finely divided, catalytically inactive palladium metal.[9] This signifies catalyst decomposition.
Preventing Catalyst Decomposition
| Parameter | Recommended Action & Rationale |
| Ligand Choice | Action: Utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[9] Rationale: These ligands form stable complexes with palladium, preventing aggregation and precipitation. They create a sterically hindered environment around the metal center.[9] |
| Temperature Management | Action: Avoid excessive heat. Run the reaction at the lowest temperature that provides a reasonable rate.[9] Rationale: High temperatures accelerate catalyst decomposition pathways.[9] |
| Inert Atmosphere | Action: Ensure a rigorously oxygen-free environment. Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose.[9] |
| Catalyst Loading | Action: While counterintuitive, sometimes a slightly higher catalyst loading can prevent decomposition by maintaining a sufficient concentration of the active catalytic species. Rationale: This can be particularly relevant when dealing with substrates that can act as catalyst poisons. |
Q5: I'm getting a mixture of regioisomers. How can I improve the selectivity of my reaction?
Achieving high regioselectivity with polyhalogenated pyridines is a significant challenge. The inherent electronic properties of the pyridine ring generally favor reaction at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom.[10]
Strategies for Improving Regioselectivity
| Factor | Approach & Rationale |
| Electronic Effects | Action: Consider the electronic nature of other substituents on the pyridine ring. Electron-withdrawing groups will further activate the ortho and para positions to that group for oxidative addition. Rationale: The electronic landscape of the substrate plays a crucial role in determining the site of catalyst insertion.[10] |
| Steric Hindrance | Action: Utilize sterically demanding ligands. Rationale: A bulky ligand on the palladium center can direct the catalyst to the less sterically hindered halogen, potentially overriding purely electronic effects. |
| Reaction Conditions | Action: Systematically screen solvents and bases. Rationale: The polarity of the solvent and the nature of the base can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome. For instance, polar solvents can favor the coupling of triflates over chlorides in certain systems.[12] |
| Choice of Halogen | Action: If your substrate has different halogens (e.g., 2-chloro-6-bromopyridine), the reaction will almost always occur at the more reactive halogen (in this case, bromine over chlorine). Rationale: The C-X bond strength decreases in the order C-Cl > C-Br > C-I, leading to preferential oxidative addition at the weaker bond. |
The interplay of these factors is illustrated in the following decision-making diagram.
Caption: Key factors influencing regioselectivity.
Section 4: Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Dichloropyridine
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To an oven-dried reaction vessel, add the dichloropyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv), and a magnetic stir bar.
-
Inerting: Seal the vessel and thoroughly evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 7. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille_reaction [chemeurope.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Purification challenges of 2,4-Difluoro-5-iodopyridine reaction mixtures
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 2,4-Difluoro-5-iodopyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established protocols and extensive experience to help you navigate the challenges of obtaining high-purity this compound.
I. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: After synthesis and work-up, my crude this compound is a dark oil/solid, and TLC analysis shows multiple spots. What are the likely impurities?
Answer: The presence of a dark color and multiple spots on a Thin-Layer Chromatography (TLC) plate indicates a complex mixture of impurities. The nature of these impurities is highly dependent on the synthetic route employed. However, some common culprits include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be 2,4-difluoropyridine or other precursors.
-
Iodinating Agent Residues: Excess iodine or byproducts from the iodinating reagent can contribute to the color and impurity profile.
-
Over-iodinated Species: The formation of di-iodinated pyridines is a possibility, especially if the reaction conditions are not carefully controlled.
-
Dehalogenated Byproducts: Loss of fluorine or iodine atoms can lead to the formation of various fluoropyridines or iodopyridines.
-
Polymeric Materials: Under certain conditions, pyridine derivatives can polymerize, resulting in tar-like substances that are difficult to remove.
To begin troubleshooting, it is crucial to identify the major impurities. A preliminary analysis by LC-MS (Liquid Chromatography-Mass Spectrometry) can be invaluable in determining the molecular weights of the components in your crude mixture.
Question 2: I'm struggling to separate this compound from a close-running impurity on my silica gel column. What can I do to improve the separation?
Answer: Achieving good separation of structurally similar compounds on a silica gel column can be challenging. Here are several strategies to enhance resolution:
-
Optimize the Eluent System: A systematic approach to solvent selection is key.
-
Polarity Adjustment: If the spots are too high on the TLC plate (high Rf), decrease the polarity of your eluent. Conversely, if the spots are not moving, increase the polarity. For halogenated pyridines, common solvent systems include mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[1][2]
-
Solvent Selectivity: If adjusting polarity alone is insufficient, try a different solvent system with different selectivity. For instance, replacing ethyl acetate with diethyl ether or a small amount of acetone can alter the interactions between your compounds and the stationary phase.
-
Additive Incorporation: For basic compounds like pyridines, adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent can improve peak shape and separation by minimizing tailing on the acidic silica gel.[2]
-
-
Column Chromatography Technique:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can effectively separate compounds with different polarities.[3]
-
Dry Loading: For compounds that are not highly soluble in the initial eluent, adsorbing the crude material onto a small amount of silica gel and then loading this dry powder onto the column can lead to a sharper starting band and better separation.[2]
-
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reversed-phase chromatography (e.g., C18 silica) is another powerful technique, particularly for compounds with moderate to low polarity.
Question 3: My purified this compound is still off-white or yellowish. How can I decolorize it?
Answer: A persistent color in the final product often indicates the presence of trace, highly colored impurities, which may include residual iodine or certain degradation products. Here are two effective methods for decolorization:
-
Activated Charcoal Treatment:
-
Dissolve the colored product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of activated charcoal (typically 1-5% by weight of your compound).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of celite or a fine filter paper to remove the charcoal.
-
Wash the filter cake with a small amount of fresh solvent.
-
Concentrate the filtrate under reduced pressure to recover the decolorized product.
-
-
Recrystallization: This is a powerful technique for both purification and decolorization. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
Solvent Screening: Test the solubility of your product in various solvents (e.g., hexanes, ethanol, isopropanol, or mixtures like ethyl acetate/hexanes) to identify a good recrystallization solvent.[1]
-
Procedure: Dissolve the impure solid in a minimal amount of the hot solvent. If the solution is still colored, you can perform a hot filtration after adding a small amount of charcoal. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Question 4: I'm observing decomposition of my compound on the silica gel column. What are the possible causes and how can I prevent it?
Answer: this compound can be sensitive to the acidic nature of standard silica gel, leading to degradation. Here are some strategies to mitigate this issue:
-
Use Deactivated Silica Gel: You can deactivate silica gel by adding a small percentage of water or by pre-treating the column with a solvent mixture containing a base like triethylamine.
-
Switch to a Neutral Stationary Phase: As mentioned earlier, neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends on the stationary phase.[2]
-
Work at Lower Temperatures: If feasible, running the column in a cold room can sometimes slow down degradation processes.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and purity of this compound?
A1: High-purity this compound is typically a pale-yellow to yellow-brown liquid or a low-melting solid.[4] Commercially available products often have a purity of 95% or higher.[4]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5] It should be stored in a tightly sealed container to prevent moisture ingress, as it can be sensitive to moisture and acidic conditions.[6]
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used for quantitative analysis if an internal standard is used.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying and quantifying volatile and non-volatile impurities, respectively.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for determining the purity of the main component and quantifying impurities with high accuracy.
Q4: Can you provide a general starting point for a column chromatography purification protocol?
A4: Certainly. The following is a general protocol for silica gel flash column chromatography. Remember to always perform a TLC analysis first to determine the optimal eluent system.
Experimental Protocol: Flash Column Chromatography of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
-
Visualize the spots under UV light.
-
The ideal eluent system should give the product an Rf value of approximately 0.2-0.4.[3]
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Carefully load the solution onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
If a gradient is used, gradually increase the proportion of the more polar solvent.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
III. Visual Guides
Purification Workflow Diagram
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. This compound | 837364-89-3 [sigmaaldrich.com]
- 5. Pyridine, 2,5-difluoro-4-iodo- | Chemical Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 6. echemi.com [echemi.com]
Overcoming homocoupling of boronic acids with 2,4-Difluoro-5-iodopyridine
Topic: Overcoming Homocoupling of Boronic Acids with 2,4-Difluoro-5-iodopyridine
For: Researchers, scientists, and drug development professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting and practical advice for a common and frustrating side reaction: the homocoupling of boronic acids, particularly when using electron-deficient substrates like this compound. As your virtual application scientist, I will walk you through the mechanistic underpinnings of this issue and provide actionable solutions to optimize your reaction outcomes.
Mechanistic Insights: The Desired vs. Undesired Pathway
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds.[1] The catalytic cycle, driven by a palladium catalyst, ideally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] However, a competing pathway, the oxidative homocoupling of the boronic acid, can significantly reduce the yield of your desired product.[2][3]
This homocoupling is primarily mediated by palladium(II) species and is aggressively promoted by the presence of oxygen.[2][3][4] When a Pd(II) precatalyst is used, or when oxygen infiltrates the system, the boronic acid can be consumed in a parasitic cycle that generates the undesired biaryl byproduct and reduces the palladium to its active Pd(0) state.[2][3] The electron-deficient nature of substrates like this compound can sometimes exacerbate these side reactions.[5][6]
To visualize this challenge, consider the following diagram outlining the two competing catalytic cycles:
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of boronic acid homocoupling in my reaction?
A: The most common culprit is the presence of dissolved oxygen in your reaction mixture.[4][7] Oxygen facilitates the palladium(II)-mediated oxidative coupling of two boronic acid molecules.[2][3] Another significant contributor is the use of Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) without conditions that ensure rapid reduction to the active Pd(0) state by a means other than consuming your valuable boronic acid.[3][7]
Q2: My substrate is this compound. Does this specific structure influence homocoupling?
A: Yes, it can. Electron-deficient heteroaryl halides like your substrate can sometimes be more challenging coupling partners.[5] If the oxidative addition of the iodopyridine to the Pd(0) catalyst is slower than the competing homocoupling pathway, you will observe more of the undesired byproduct. The key is to select conditions that favor the main Suzuki catalytic cycle.
Q3: Is there a "first-line-of-defense" strategy to minimize homocoupling?
A: Absolutely. The most critical and effective step is rigorous deoxygenation.[3][7] Before adding your palladium catalyst, you must thoroughly degas your solvent and the reaction mixture (containing the iodopyridine, boronic acid, and base). This is typically done by bubbling an inert gas like argon or nitrogen through the solution for an extended period (20-30 minutes) or by using several freeze-pump-thaw cycles for more sensitive reactions.[7] Maintaining a positive pressure of inert gas throughout the experiment is mandatory.[7]
Q4: Can my choice of base make the problem worse?
A: Yes, the base is a critical parameter. While necessary to activate the boronic acid for transmetalation, an overly strong or poorly soluble base can sometimes promote side reactions.[8][9] For sensitive substrates, it is often beneficial to screen a few different bases, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, to find the optimal balance between reactivity and suppression of side products.
Systematic Troubleshooting Guide
Use the following table to diagnose and resolve issues encountered during your experiments.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) & Rationale |
| High levels of boronic acid homodimer detected by LC-MS. | 1. Insufficient Degassing: Oxygen is present, promoting Pd(II)-mediated homocoupling.[2][3] 2. Pd(II) Precatalyst: The reduction of your Pd(II) source to active Pd(0) is consuming the boronic acid.[3][10] | Primary Solution: Improve your degassing technique. Sparge the assembled reaction mixture with argon or nitrogen for at least 20-30 minutes before adding the catalyst.[7] Maintain a positive inert gas pressure. Secondary Solution: Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[10] Alternatively, add a mild reducing agent like potassium formate (KCOOH) to the reaction. This can reduce the Pd(II) precatalyst without interfering with the main cycle.[3][11] |
| Low yield of desired product; significant starting material remains. | 1. Inactive Catalyst: The catalyst is not entering the catalytic cycle efficiently. 2. Slow Transmetalation: The boronic acid is not transferring its organic group to the palladium center effectively. This can be an issue with electron-deficient heteroaryl systems.[5] | Primary Solution: Change your ligand. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[10][12] These ligands promote faster oxidative addition and reductive elimination, accelerating the desired cycle over side reactions.[13] Secondary Solution: Re-evaluate your base/solvent system. A base like K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or THF, often with a small amount of water, can facilitate the crucial transmetalation step.[5][14] |
| Formation of dehalogenated pyridine (protodeborylation and/or dehalogenation). | 1. Protodeborylation: The boronic acid is being replaced by a proton from a source like water, especially common with heteroaryl boronic acids.[2] 2. Dehalogenation of Aryl Halide: A competing side reaction at the palladium center. | Primary Solution: Ensure your boronic acid is of high quality. If possible, use the corresponding boronate ester (e.g., pinacol ester), which can be more stable. Secondary Solution: Minimize water content if protodeborylation is the main issue, but note that some water is often necessary for base solubility.[10] Fine-tuning the solvent system (e.g., dioxane/water ratio) is key. Using a milder base like KF can sometimes help.[8] |
Troubleshooting Workflow
When undesired byproducts appear, a systematic approach is essential. The following decision tree can guide your optimization process.
Optimized Experimental Protocol
This protocol is a robust starting point designed to minimize homocoupling for the reaction between this compound and a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.5 mol%)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio by volume) via syringe. The solvent mixture should be previously degassed by sparging with argon for 30 minutes.
-
Final Degassing: With stirring, bubble argon through the reaction mixture via a needle below the surface for an additional 20 minutes.
-
Catalyst Addition: In a separate vial under a positive flow of argon, quickly weigh and mix the Pd₂(dba)₃ and SPhos ligand. Add the catalyst mixture to the reaction flask against a positive counterflow of argon.
-
Reaction: Replace the septum with a glass stopper or condenser (under argon) and heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small, quenched aliquots until consumption of the limiting starting material is observed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate. The combined organic filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure for subsequent purification by flash chromatography.
This detailed guide provides the mechanistic understanding and practical steps necessary to overcome the challenge of boronic acid homocoupling. By carefully controlling the reaction atmosphere and making rational choices regarding catalysts, ligands, and bases, you can significantly improve the yield and purity of your desired cross-coupled products.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 85(18), 11936-11945. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 624-629. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. Available from: [Link]
-
Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available from: [Link]
-
Le, C. M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7552. Available from: [Link]
-
Özdemir, İ., et al. (2010). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry, 24(3), 209-216. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Request PDF on ResearchGate. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5557. Available from: [Link]
-
Crestey, F., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 15(1), 108-111. Available from: [Link]
-
Reddit user discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp on Reddit. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461-1473. Available from: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synfacts, 16(10), 1184. Available from: [Link]
-
Various Authors. (2016). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Request PDF on ResearchGate. Available from: [Link]
-
Valente, C., et al. (2012). [IL]2[PdCl4] complexes (IL=imidazolium cation) as efficient catalysts for Suzuki–Miyaura cross-coupling of aryl bromides and aryl chlorides. ResearchGate. Available from: [Link]
-
Stanforth, S. P., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(19), 6338-6345. Available from: [Link]
-
Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. Available from: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Tang, W., & Li, Z. (2011). Palladium-catalyzed cycloisomerizations of (Z)-1-iodo-1,6-dienes: iodine atom transfer and mechanistic insight to alkyl iodide reductive elimination. Journal of the American Chemical Society, 133(18), 7104-7107. Available from: [Link]
-
Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purines. Synthesis, 2001(11), 1704-1710. Available from: [Link]
-
Le, C., et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 144(11), 4935-4944. Available from: [Link]
-
Plucinski, P., et al. (2022). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 13(31), 9013-9023. Available from: [Link]
-
Soderberg, T. (n.d.). Oxidative addition and palladium coupling. Retrieved from [Link]
-
Percy, J. M., et al. (2012). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. The Journal of Organic Chemistry, 77(15), 6384-6393. Available from: [Link]
-
Molander, G. A., & Brown, A. R. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluororates in aryl alkynylations. The Journal of Organic Chemistry, 67(24), 8416-8423. Available from: [Link]
-
Leitch, D. C., et al. (2022). A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis. ChemRxiv. Available from: [Link]
-
Martins, P. F., et al. (2022). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Catalysts, 12(10), 1184. Available from: [Link]
-
Dajoe Merit. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. Retrieved from [Link]
-
Mao, J., et al. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis, 351(5), 733-738. Available from: [Link]
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Technical Support Center: Strategies for Preventing Protodeboronation in Suzuki Reactions of 2,4-Difluoro-5-iodopyridine
Welcome to the technical support hub for navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address a critical challenge encountered by researchers and drug development professionals: the prevention of protodeboronation, particularly when working with the electron-deficient substrate, 2,4-Difluoro-5-iodopyridine. Our goal is to provide you with a comprehensive resource that combines deep mechanistic understanding with actionable, field-proven troubleshooting strategies to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with substrates like this compound?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a boronic acid or its ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This process consumes your nucleophilic coupling partner, leading to a reduced yield of the desired product and the formation of a byproduct that can complicate purification.[2] Electron-deficient heteroaromatics like this compound can be particularly susceptible to promoting this side reaction, especially under the basic conditions required for the Suzuki coupling.[4]
Q2: What are the primary factors that drive protodeboronation in my Suzuki reaction?
A2: Several key parameters in your reaction setup can significantly influence the rate of protodeboronation:
-
Base: The choice and concentration of the base are critical. Strong bases and high pH are known to accelerate the rate of protodeboronation.[5]
-
Temperature: Elevated temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[5][6]
-
Catalyst System: A slow or inefficient catalyst provides more time for the boronic acid to decompose.[1][5]
-
Water Content: The presence of water can serve as a proton source for the protodeboronation reaction.[4]
-
Boronic Acid Stability: Certain boronic acids, especially some heteroaromatic ones, are inherently less stable and more prone to decomposition.[2][7]
Q3: Can the choice of palladium catalyst and ligand impact the extent of protodeboronation?
A3: Absolutely. The catalyst system plays a pivotal role. Highly active catalysts that promote rapid catalytic turnover can increase the rate of the desired cross-coupling reaction, thereby outcompeting the protodeboronation pathway.[1] Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the productive reaction.[5] However, it's a delicate balance, as some studies have shown that bulky phosphine ligands can also promote palladium-catalyzed protodeboronation.[8][9][10] Therefore, ligand screening is often necessary.
Q4: Are boronic esters, like pinacol esters, a guaranteed solution to prevent protodeboronation?
A4: While boronic esters (e.g., pinacol or MIDA esters) are generally more stable than their corresponding boronic acids, they are not a guaranteed solution.[4][11] These derivatives often work by slowly releasing the active boronic acid under the reaction conditions, which keeps the concentration of the more sensitive species low.[1][12] However, under certain conditions, especially with prolonged reaction times or in the presence of excess water, they can still hydrolyze and undergo protodeboronation.[13]
Troubleshooting Guide
This section provides direct, actionable solutions to common problems encountered during the Suzuki coupling of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired coupled product with significant formation of the deboronated arene (from the boronic acid). | High rate of protodeboronation. | 1. Optimize the Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as finely ground K₃PO₄ or K₂CO₃.[5] Cesium bases like Cs₂CO₃ can also be effective.[4] 2. Lower the Reaction Temperature: Operate at the lowest effective temperature, often in the 60-80 °C range, to slow the rate of protodeboronation.[5] 3. Modify the Boron Source: If using a boronic acid, switch to a more stable boronic ester (e.g., pinacol or MIDA ester).[4] 4. Enhance the Catalyst System: Employ a highly active palladium precatalyst with bulky, electron-rich ligands (e.g., XPhos G3) to accelerate the cross-coupling.[5][12] 5. Control Water Content: Use anhydrous solvents and consider adding molecular sieves, as excess water can promote protodeboronation.[4][13] |
| Reaction is sluggish, and protodeboronation is still a major byproduct even at lower temperatures. | Inefficient catalytic system or slow transmetalation. | 1. Increase Catalyst Loading: A modest increase in the catalyst loading can sometimes accelerate the desired reaction.[13] 2. Ligand Screening: Experiment with different phosphine ligands. While bulky ligands are often recommended, a less sterically hindered ligand might be optimal for your specific substrate combination.[8][9] 3. Solvent Effects: The choice of solvent can influence catalyst activity and stability.[14][15][16] Consider screening solvents like dioxane, THF, or DMF, often in combination with water.[14][17] |
| Significant amount of starting this compound is recovered, along with the deboronated byproduct. | Both slow oxidative addition and protodeboronation are occurring. | 1. Check Catalyst Activity: Ensure your palladium source is active. Using a precatalyst that readily forms the active Pd(0) species can be beneficial.[12] 2. Halide Reactivity: While you are using an iodide, which is generally reactive, ensure there are no impurities that could be poisoning the catalyst.[18] 3. Combination Approach: Apply a combination of the strategies above: use a highly active catalyst system, a mild base, a stable boronic ester, and the lowest effective temperature. |
| Formation of homocoupled boronic acid byproduct. | Presence of oxygen or a Pd(II) source that is not efficiently reduced. | 1. Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove oxygen, which can promote homocoupling.[18] The freeze-pump-thaw method is highly effective.[13] 2. Use a Pd(0) Source or Precatalyst: If using a Pd(II) source, its reduction to Pd(0) can sometimes lead to homocoupling.[18] Using a Pd(0) source or a precatalyst that cleanly generates Pd(0) can mitigate this. |
Visualizing the Competing Pathways
To better understand the challenge, it's helpful to visualize the desired Suzuki coupling catalytic cycle in competition with the undesired protodeboronation pathway.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Experimental Protocols
Standard Protocol (Prone to Protodeboronation)
This protocol represents a common starting point that may require optimization for challenging substrates.
-
Reagent Setup: To a reaction vial, add the this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and a strong base such as NaOH (3.0 equiv).
-
Solvent Addition: Add a solvent mixture, typically Dioxane/H₂O (4:1).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Reaction: Seal the vial and heat the reaction mixture to a high temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS for consumption of starting materials and formation of product and the deboronated byproduct.
Optimized Protocol to Minimize Protodeboronation
This protocol incorporates best practices to suppress the undesired side reaction.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound (1.0 equiv), the corresponding arylboronic acid pinacol ester (1.2-1.5 equiv), and a mild base such as K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), add a highly active palladium precatalyst (e.g., XPhos G3, 1-2 mol%).[5]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or THF) via syringe.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[5]
-
Monitoring: Monitor the reaction progress closely by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both your desired product and the deboronated byproduct.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
This decision tree provides a logical workflow for addressing high levels of protodeboronation.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
By systematically addressing these key reaction parameters, researchers can significantly enhance the efficiency and success rate of Suzuki-Miyaura couplings involving challenging substrates like this compound.
References
- BenchChem. (n.d.). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Protodeboronation in Suzuki Reactions.
-
American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
- (2022). Protodeboronation of (Hetero)
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)
-
Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]
- BenchChem. (n.d.). Preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling.
- BenchChem. (n.d.). Preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
- (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- ChemRxiv. (2024).
- BenchChem. (n.d.). Optimizing temperature for 3-Bromo-5-propoxyphenylboronic acid reactions.
- BenchChem. (n.d.). Technical Support Center: Managing Protodeborylation in Suzuki Reactions.
-
National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
- Reddit. (2025).
-
PubMed. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
- Reddit. (2024). For the pro's (Suzuki).
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
-
ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reac- tion a. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Reddit. (2024). Struggling with Suzuki Reaction.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions of 2,4-Difluoro-5-iodopyridine
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2,4-difluoro-5-iodopyridine. This guide is structured to provide in-depth, practical solutions to common challenges encountered during catalytic cross-coupling reactions involving this versatile building block. Our focus is on troubleshooting specific experimental issues and providing a clear rationale for optimizing catalyst loading to achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the setup and optimization of reactions with this compound, a substrate known for its unique electronic properties.
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?
A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a standard starting point. This concentration is often sufficient for reactive substrates and provides a good balance between reaction efficiency and cost.[1] The C-I bond at the 5-position is the most labile site for oxidative addition, which is the first step in the catalytic cycle. However, the electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen can influence the overall reaction kinetics, sometimes necessitating adjustments. If the reaction is sluggish or incomplete, a systematic increase in catalyst loading to 3-5 mol% is a logical next step.[1]
Q2: How do the fluorine substituents on the pyridine ring affect the catalytic reaction?
A2: The two fluorine atoms at the C2 and C4 positions are strongly electron-withdrawing. This has two primary effects. First, it makes the pyridine ring electron-deficient, which can accelerate the rate-limiting oxidative addition step of the palladium catalyst to the C-I bond.[2] Second, the pyridine nitrogen's basicity is significantly reduced. This can be advantageous as it lessens the likelihood of the substrate coordinating to the palladium center and acting as a catalyst poison—a common issue with pyridine-containing molecules.[3][4]
Q3: Which palladium sources and ligands are recommended for this substrate?
A3: The choice of catalyst system is critical. While Pd(PPh₃)₄ can be effective for simple couplings, more challenging transformations involving this compound often benefit from more robust systems. A combination of a Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or a Pd(II) precatalyst like Pd(OAc)₂ with a specialized ligand is highly recommended. For electron-deficient substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often provide superior results by promoting efficient oxidative addition and reductive elimination steps.[1]
Q4: Can catalyst loading impact product purity and side-reaction profiles?
A4: Absolutely. While insufficient catalyst loading leads to low conversion, excessive loading can promote unwanted side reactions.[5][6] High local concentrations of the active catalyst can increase the rate of side reactions like the homocoupling of boronic acid partners (in Suzuki reactions) or hydrodehalogenation (replacement of iodine with hydrogen).[7] Optimizing the catalyst loading is therefore a crucial step in minimizing impurity formation and simplifying product purification.
Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and resolving specific problems encountered during your experiments.
Problem 1: Low or Stalled Reaction Conversion
Your reaction starts but fails to proceed to completion, leaving significant amounts of starting material.
-
Potential Cause 1: Catalyst Deactivation. The active Pd(0) species can be sensitive to oxygen or other impurities. The pyridine nitrogen, although deactivated by the fluorine atoms, might still weakly coordinate to and inhibit the catalyst.[4]
-
Recommended Solution:
-
Ensure Rigorous Inert Conditions: Degas all solvents and reagents thoroughly using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[1] Assemble the reaction under a positive pressure of inert gas.
-
Optimize Ligand Choice: Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). These ligands stabilize the palladium center and sterically hinder the approach of potential poisons like the pyridine substrate.
-
Incrementally Increase Catalyst Loading: If deactivation is suspected, a modest increase in catalyst loading (e.g., from 1.5 mol% to 3 mol%) can sometimes overcome the issue by ensuring a sufficient concentration of active catalyst throughout the reaction.[1]
-
-
-
Potential Cause 2: Insufficient Catalyst Activity. The chosen catalyst system may not be active enough for the specific coupling partners under the applied conditions.
-
Recommended Solution:
-
Screen Different Precatalysts/Ligands: Test a panel of catalysts. Modern palladium precatalysts (e.g., XPhos Pd G3/G4) are often more efficient and air-stable, providing more consistent results.[8]
-
Increase Reaction Temperature: If the reaction is clean but slow, increasing the temperature in 10-20 °C increments can significantly enhance the reaction rate. Monitor for potential byproduct formation at higher temperatures.
-
-
Problem 2: Significant Formation of Homocoupled Byproduct
You observe a significant amount of the boronic acid (or other organometallic reagent) coupling with itself.
-
Potential Cause: Presence of Oxygen. Oxygen can facilitate the homocoupling pathway and also lead to the oxidation and deactivation of the Pd(0) catalyst.[7]
-
Recommended Solution:
-
Improve Degassing Technique: This is the most critical factor. Use the freeze-pump-thaw method (at least three cycles) for the most effective oxygen removal.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that require an initial reduction step, which can be complex.[7]
-
-
Problem 3: Formation of Hydrodehalogenated Byproduct
The iodine atom on the pyridine is replaced by a hydrogen atom, resulting in 2,4-difluoropyridine.
-
Potential Cause: Competing Reaction Pathway. This side reaction can occur after oxidative addition, where a hydride source intercepts the palladium intermediate. The source of the hydride can be the solvent (e.g., alcohols), base, or impurities.[7]
-
Recommended Solution:
-
Use Anhydrous Reagents and Solvents: Ensure all components of the reaction are scrupulously dry.
-
Screen Bases: The choice of base can be critical. If using an alcohol-based solvent or a base like an alkoxide, consider switching to a non-protic system. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often good alternatives.[9]
-
Optimize Ligand: The ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may reveal a system that favors the desired C-C bond formation.
-
-
Experimental Protocols & Data
Workflow for Catalyst Loading Optimization
To systematically optimize catalyst loading, a Design of Experiments (DoE) approach or a simpler iterative screening is recommended.
Caption: Workflow for optimizing catalyst loading.
Data Summary: Impact of Catalyst Loading
The following table summarizes typical outcomes when varying catalyst loading in a Suzuki-Miyaura reaction of this compound with a generic arylboronic acid.
| Catalyst Loading (mol% Pd) | Reaction Time (h) | Conversion (%) | Key Byproduct Observed | Turnover Number (TON) |
| 0.5 | 12 | 65 | Unreacted Starting Material | 130 |
| 1.0 | 8 | 92 | Trace Homocoupling | 92 |
| 1.5 | 6 | >98 | Minimal | ~65 |
| 3.0 | 4 | >98 | Increased Homocoupling | ~33 |
| 5.0 | 2 | >98 | Significant Homocoupling & Dehalogenation | ~20 |
Note: Data are representative and will vary based on specific substrates, ligands, and conditions.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Understanding the catalytic cycle is essential for effective troubleshooting.
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
References
- Catalyst Handling Best Practice Guide. (n.d.). Catalysts Europe.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Engineering Science, Technology and Innovation.
- Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2025). Journal of Chemistry Research.
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. (2016). Chemistry – A European Journal. Retrieved January 11, 2026, from [Link]
-
Failed suzuki coupling, any suggenstions? (2024). Reddit. Retrieved January 11, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 11, 2026, from [Link]
-
Struggling with Suzuki Reaction. (2024). Reddit. Retrieved January 11, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. interesjournals.org [interesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Improving Regioselectivity in the Functionalization of 2,4-Difluoro-5-iodopyridine
Welcome to the technical support center for the regioselective functionalization of 2,4-difluoro-5-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of substituting this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired regiochemical outcomes.
Introduction: The Challenge of Regioselectivity
This compound is a valuable starting material in medicinal chemistry due to its three distinct reactive sites. The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom and halogen substituents, create a nuanced reactivity landscape. Generally, palladium-catalyzed cross-coupling reactions favor oxidative addition at positions C2 and C4.[1] However, achieving selective functionalization at a single desired position—C2, C4, or C5—requires careful control over reaction conditions. This guide provides troubleshooting strategies and frequently asked questions to help you navigate these challenges.
The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles is governed by a combination of electronic and steric factors.[2] The energy required to distort the carbon-halogen bond to the transition-state geometry and the interaction between the heterocycle's LUMO and the PdL2 HOMO are key determinants of the reaction's regioselectivity.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Suzuki-Miyaura coupling is yielding a mixture of C4 and C2 isomers. How can I favor C4 functionalization?
This is a common issue stemming from the intrinsic electronic activation of both the C2 and C4 positions, which are alpha and gamma to the ring nitrogen, respectively.[1] While C2 is often the kinetically favored product, several strategies can be employed to enhance selectivity for the C4 position.
Underlying Principle: The choice of palladium catalyst, ligand, and reaction conditions can significantly influence the regiochemical outcome.[4] Sterically bulky ligands can disfavor the more sterically hindered C2 position, while specific catalyst systems may favor the C4 position through alternative reaction pathways.
Troubleshooting Steps:
-
Ligand Modification: Employing sterically demanding ligands is a primary strategy. A very sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote C4 coupling of 2,4-dichloropyridines with high selectivity. Consider screening ligands such as Q-Phos, which has shown success in favoring C5 coupling in 3,5-dichloropyridazine, a related system.[5]
-
Catalyst System Evaluation: Move beyond standard Pd(PPh₃)₄. Systems like Pd(OAc)₂ with specialized phosphine ligands or pre-catalysts designed for challenging couplings can alter the selectivity.[6] In some cases, ligand-free "Jeffery" conditions have been shown to dramatically enhance C4 selectivity in Suzuki couplings.
-
Solvent and Base Optimization: The polarity of the solvent and the nature of the base can influence the reaction pathway. Screen a range of solvents (e.g., toluene, dioxane, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Data-Driven Insights: Ligand Effects on Regioselectivity
| Ligand | Catalyst Precursor | Typical Outcome | Key Insight |
| PPh₃ | Pd(OAc)₂ or Pd(PPh₃)₄ | Predominantly C2 | Standard, kinetically favored product.[4] |
| Q-Phos | Pd(OAc)₂ | Can favor C4 | Bulky ligand may disfavor C2.[5] |
| IPr (NHC) | (η³-1-tBu-indenyl)Pd(IPr)(Cl) | High C4 selectivity | Steric hindrance at the C2 position is maximized. |
| None ("Jeffery" conditions) | Pd(OAc)₂ | Potentially very high C4 selectivity | May involve multinuclear Pd species, altering the mechanism. |
FAQ 2: I am attempting a Sonogashira coupling and observing low reactivity at the C5-iodine bond. What can I do to improve the yield?
While the C-I bond is generally more reactive than C-F bonds in palladium-catalyzed couplings, issues can still arise due to catalyst inhibition or unfavorable reaction kinetics.
Underlying Principle: The Sonogashira reaction involves a palladium cycle and a copper cycle (in the traditional method).[7] The efficiency of both cycles is crucial for a successful reaction. The choice of palladium source, ligand, copper co-catalyst (or lack thereof in copper-free variants), and base are all critical parameters.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling.
Detailed Protocol for a Copper-Free Sonogashira Coupling:
-
To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF/Et₃N 2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[9]
-
Degas the reaction mixture again for 5-10 minutes.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify by column chromatography.
FAQ 3: How can I achieve selective Buchwald-Hartwig amination? I'm getting a mixture of products or reaction at the fluoride positions.
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10] In the case of this compound, the reactivity order can be manipulated to favor amination at the C5 position. However, under certain conditions, nucleophilic aromatic substitution (SNAᵣ) at the C2 or C4 positions can compete, especially with highly nucleophilic amines.
Underlying Principle: The Buchwald-Hartwig reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[10] For dihalopyridines, oxidative addition is generally favored at the position alpha to the nitrogen (C2).[1] However, in the case of 2-fluoro-4-iodopyridine, selective C-N cross-coupling at the C4 position has been reported, indicating that the relative reactivity of the C-X bonds can be exploited.[11]
Strategies for Selective C5 Amination:
-
Catalyst and Ligand Selection: Bidentate phosphine ligands like BINAP and DPPF are known to be effective in Buchwald-Hartwig reactions.[10] For challenging substrates, sterically hindered ligands such as Xantphos can improve selectivity and reactivity.[12]
-
Reaction Temperature: Lowering the reaction temperature can often suppress competing SNAᵣ pathways. Start at room temperature and gradually increase if the reaction is sluggish.
-
Base Selection: The choice of base is critical. A weaker base like K₂CO₃ may be sufficient and can be milder than stronger bases like NaOtBu or LHMDS, which could promote side reactions.[11]
-
Microwave Irradiation: Microwave-assisted protocols can accelerate the desired cross-coupling reaction, often allowing for shorter reaction times and the use of milder bases, which can improve selectivity.[11][12]
Logical Flow for Optimizing Buchwald-Hartwig Amination:
Caption: Optimization path for selective amination.
FAQ 4: Can I perform a metal-halogen exchange selectively at the C5-iodine position?
Yes, a selective metal-halogen exchange at the C5 position is feasible and is a powerful strategy for introducing a variety of functional groups.
Underlying Principle: Metal-halogen exchange, particularly lithium-halogen exchange, is a rapid and kinetically controlled process.[13] The rate of exchange generally follows the trend I > Br > Cl > F.[13][14] This inherent reactivity difference allows for the selective exchange of the iodine atom in the presence of the more inert fluorine atoms. The resulting organometallic intermediate can then be trapped with various electrophiles.
Experimental Protocol: Selective Lithium-Halogen Exchange and Quenching
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) in a dry, ethereal solvent (e.g., THF, Et₂O) and cool to -78 °C.
-
Exchange: Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi or t-BuLi, 1.0-1.1 equiv) dropwise, maintaining the temperature at -78 °C. The exchange is typically very fast.[15]
-
Quenching: After a short stirring time (e.g., 15-30 minutes), add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or an alkyl halide).
-
Workup: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry, and purify.
Common Electrophiles for Trapping:
-
Aldehydes/Ketones: To form secondary/tertiary alcohols.
-
DMF: To introduce a formyl group.
-
CO₂ (dry ice): To form a carboxylic acid.
-
I₂: To regenerate the starting material (useful for determining the efficiency of the exchange).
References
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.).
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.).
- Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.).
- Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogen
- Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.).
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022).
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.).
- Metal–halogen exchange. (n.d.). Wikipedia.
- Buchwald–Hartwig amin
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (n.d.).
- Sonogashira coupling. (n.d.). Wikipedia.
- OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. (n.d.). ETH Zurich.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (n.d.).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.).
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 14. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ethz.ch [ethz.ch]
Technical Support Center: Sonogashira Reactions with 2,4-Difluoro-5-iodopyridine
Welcome to the technical support guide for troubleshooting Sonogashira reactions involving 2,4-Difluoro-5-iodopyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, in-depth solutions to optimize your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental components of a Sonogashira coupling reaction?
A1: A standard Sonogashira reaction involves four key components: a terminal alkyne, an aryl or vinyl halide (in this case, this compound), a palladium catalyst (typically a Pd(0) complex), and a copper(I) co-catalyst.[1][2][3] An amine base, such as triethylamine or diisopropylamine, is also essential to deprotonate the alkyne.[2][3]
Q2: My reaction is showing no product formation. What are the initial critical checks?
A2: When a Sonogashira reaction fails to initiate, the primary areas to investigate are the activity of your catalysts, the purity of your reagents, and the reaction setup. Ensure that both the palladium catalyst and copper(I) iodide are fresh and have been stored correctly to prevent degradation.[2] It is crucial to maintain anhydrous and anaerobic conditions, as the presence of oxygen can lead to the undesirable homocoupling of the alkyne, known as the Glaser coupling.[2][4][5] Thoroughly degassing the solvent and conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical for success.[2]
Q3: I'm observing a black precipitate in my reaction flask. What does this indicate?
A3: The formation of a black precipitate, often referred to as "palladium black," signals the decomposition of the palladium catalyst.[2] This can be triggered by impurities in the reagents, an inappropriate choice of solvent, or incorrect reaction temperature.[2] Using high-purity, fresh reagents and ensuring optimal reaction conditions can help prevent catalyst decomposition.
Q4: How does the reactivity of this compound compare to other aryl halides?
A4: The reactivity of the aryl halide is a crucial factor in the Sonogashira reaction. The general trend for reactivity is I > OTf > Br > Cl.[2][6] As an aryl iodide, this compound is highly reactive and should readily undergo coupling, often at or near room temperature.[2][5][6] The electron-withdrawing nature of the two fluorine atoms further activates the C-I bond towards oxidative addition, the rate-limiting step of the reaction.[4]
Q5: Is it possible to perform a Sonogashira coupling without a copper co-catalyst?
A5: Yes, copper-free Sonogashira reactions are well-established and often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[2][4][7][8] These reactions might necessitate specific ligands, different bases, or elevated temperatures to proceed efficiently.[2] The pyridine nitrogen in the substrate can also interact with the palladium catalyst, potentially facilitating the reaction even in the absence of copper.[4]
Troubleshooting Guide: Specific Issues and Solutions
This section provides a detailed breakdown of common problems encountered during the Sonogashira coupling of this compound, along with actionable solutions and the scientific reasoning behind them.
Issue 1: Low to No Product Yield
A low or non-existent yield is one of the most frequent challenges. The underlying cause can often be traced back to one or more of the following factors:
-
Catalyst and Ligand Selection & Handling:
-
Inactive Palladium Catalyst: Use a fresh batch of palladium catalyst or one that has been stored under an inert atmosphere. While Pd(0) sources like Pd(PPh₃)₄ are effective, they are sensitive to air and moisture.[2] More stable Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are often a reliable alternative as they are reduced in situ to the active Pd(0) species.[2][4]
-
Inappropriate Ligand: For electron-deficient substrates like this compound, standard phosphine ligands like triphenylphosphine are generally effective. However, if reactivity is still low, consider more electron-rich and bulky ligands which can accelerate the oxidative addition and reductive elimination steps.[6]
-
Degraded Copper Co-catalyst: Copper(I) iodide can degrade over time. It is advisable to use a fresh supply.[2]
-
-
Reaction Environment:
-
Inadequate Solvent: The choice of solvent is critical. While THF and DMF are commonly used, for less reactive substrates, a more polar solvent like DMF can be beneficial.[9] Ensure the solvent is anhydrous and thoroughly degassed.
-
Incorrect Base: An amine base is required for the deprotonation of the alkyne.[6] Triethylamine and diisopropylamine are standard choices.[2] The base must be dry and used in an appropriate excess (typically 2-3 equivalents).[9]
-
Suboptimal Temperature: While aryl iodides are generally reactive at room temperature, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion, especially with less reactive alkynes.[10]
-
-
Reagent Quality:
-
Impure Starting Materials: Impurities in either the this compound or the alkyne can poison the catalyst.[2] Purification of the starting materials may be necessary.
-
Moisture Contamination: Water can interfere with the catalytic cycle. Ensure all glassware is oven-dried and the reaction is set up under strictly anhydrous conditions.
-
Issue 2: Formation of Alkyne Homocoupling (Glaser) Product
The presence of a significant amount of the alkyne dimer is a clear indication of oxidative homocoupling, a common side reaction in copper-catalyzed Sonogashira reactions.[5][8][11]
-
Cause: This side reaction is promoted by the presence of oxygen.[4][11]
-
Solutions:
-
Strict Inert Atmosphere: The most effective way to minimize Glaser coupling is to ensure the reaction is performed under a rigorously maintained inert atmosphere (argon or nitrogen).[9]
-
Thorough Degassing: Degas the solvent and the reaction mixture thoroughly before adding the catalyst.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free protocol is the recommended solution.[4][7][8]
-
Issue 3: Dehalogenation of this compound
In some cases, the starting aryl iodide can be reduced, leading to the formation of 2,4-difluoropyridine.
-
Cause: This side reaction, known as dehalogenation or hydrodehalogenation, can occur, particularly at higher temperatures and in the presence of certain bases or impurities that can act as hydrogen donors.[12]
-
Solutions:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature.
-
Optimize Base: The choice of base can influence the extent of dehalogenation. An empirical screen of different amine bases may be necessary.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor dehalogenation.[9]
-
Experimental Protocols and Data
General Protocol for Sonogashira Coupling of this compound
This protocol provides a starting point and may require optimization for specific alkynes.
Workflow Diagram:
Caption: General experimental workflow for the Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Et₃N, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[9]
-
Add the anhydrous solvent and the amine base.[9]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the terminal alkyne to the reaction mixture via syringe.[9]
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.
-
Upon completion, quench the reaction, and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for Sonogashira reactions.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition A (Standard) | Condition B (For sluggish reactions) | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(dppf)Cl₂ (2 mol%) | dppf is a more electron-rich ligand that can enhance catalytic activity.[10] |
| Cu Co-catalyst | CuI (4 mol%) | CuI (4 mol%) or None (Copper-free) | Copper-free conditions can prevent Glaser coupling.[4][7][8] |
| Base | Et₃N (2.5 equiv) | DBU (1.5 equiv) | DBU is a stronger, non-nucleophilic base that can be effective in copper-free systems. |
| Solvent | THF | DMF | DMF is more polar and can improve solubility and reaction rates.[9] |
| Temperature | Room Temperature | 50 °C | Increased temperature can overcome activation barriers.[10] |
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016).
- Sonogashira coupling - Wikipedia. (n.d.).
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.).
- Copper-free Sonogashira coupling - The chemical reaction database. (2008).
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.).
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC - PubMed Central. (2018).
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.).
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. (2025).
- Sonogashira Coupling - Chemistry LibreTexts. (2024).
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.).
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC. (n.d.).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.).
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (n.d.).
- Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC - NIH. (2021).
- Effect of different bases in the Sonogashira reaction a | Download Table - ResearchGate. (n.d.).
- Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2007).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine - Benchchem. (n.d.).
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (2025).
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Buchwald-Hartwig Amination Technical Support Center: A Guide to Minimizing Byproduct Formation
Welcome to the technical support center for Buchwald-Hartwig amination. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and practical solutions to minimize common byproducts in your cross-coupling reactions. As Senior Application Scientists, we understand the nuances of this powerful transformation and have structured this resource to address the most frequent challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My primary byproduct is the hydrodehalogenation of my aryl halide. What are the likely causes and how can I fix it?
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is one of the most common side reactions in Buchwald-Hartwig amination. It typically arises from two primary mechanisms: β-hydride elimination from the palladium amide intermediate or direct reduction of the aryl halide.
Core Causes & Mechanistic Insight:
-
β-Hydride Elimination: This is a major pathway, especially with primary amines that have β-hydrogens. The palladium(II) amide intermediate can undergo β-hydride elimination to form a palladium hydride species (Pd-H) and an enamine or imine. This Pd-H species can then reductively eliminate with the aryl halide to form the arene byproduct and regenerate the active catalyst.
-
Water as a Culprit: Trace amounts of water can react with the palladium catalyst or the strong base to generate hydroxide, which can facilitate the formation of Pd-H species, leading to the hydrodehalogenation byproduct. Rigorous drying of all reagents and solvents is therefore critical.
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting β-hydride elimination.
-
For Primary Amines: Consider switching to a more sterically hindered ligand like AdBrettPhos or tBuXPhos. These ligands create a bulky environment around the palladium center, which disfavors the geometry required for β-hydride elimination.
-
Generation of Catalyst: Using a pre-formed palladium catalyst, such as a G3 or G4 palladacycle, can sometimes offer more consistent results and lower byproduct formation compared to generating the catalyst in situ.
-
-
Base Selection: The choice and strength of the base are critical.
-
Weaker Bases: If using a very strong base like LiHMDS or KHMDS, consider switching to a slightly weaker base such as NaOtBu or Cs2CO3. Very strong bases can sometimes promote side reactions.
-
Base Purity: Ensure the base is of high purity and handled under inert conditions to avoid introducing water or other reactive impurities.
-
-
Solvent & Temperature:
-
Solvent Polarity: Less polar solvents like toluene or dioxane are generally preferred. More polar solvents can sometimes stabilize intermediates that lead to side reactions.
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize byproduct formation. Start with a lower temperature (e.g., 80 °C) and only increase it if the reaction is too slow.
-
Q2: I'm observing significant amounts of diarylation on my primary amine. How can I improve selectivity for the monoarylated product?
Diarylation occurs when the desired secondary amine product competes with the starting primary amine for the aryl halide, leading to the formation of a tertiary diarylamine.
Core Causes & Mechanistic Insight:
The monoarylated product is often more nucleophilic and sterically less hindered than the starting primary amine, making it a prime candidate for a second C-N bond formation. The relative rates of the first and second amination reactions determine the product distribution.
Troubleshooting Strategies:
-
Stoichiometry:
-
Excess Amine: The simplest approach is to use an excess of the primary amine (e.g., 1.5 to 2.0 equivalents). This statistically favors the reaction of the aryl halide with the more abundant starting material.
-
-
Ligand Modification:
-
Bulky Ligands: Employing highly sterically hindered ligands such as RuPhos or XPhos can effectively block the second arylation step. The bulky ligand environment around the palladium center makes it difficult for the larger secondary amine product to coordinate and react.
-
-
Reaction Conditions:
-
Lower Temperature: As with hydrodehalogenation, lower reaction temperatures can increase selectivity by slowing down the rate of the second, often more challenging, arylation.
-
Shorter Reaction Times: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting aryl halide is consumed to prevent the accumulation of the diarylated product.
-
Troubleshooting Guide: A Deeper Dive
This section provides a more structured approach to troubleshooting, linking specific byproducts to catalyst and condition choices.
Table 1: Ligand Selection Guide for Minimizing Common Byproducts
| Byproduct Observed | Substrate Class | Recommended Ligands (Primary Choice) | Rationale |
| Hydrodehalogenation | Aryl chlorides with primary amines | AdBrettPhos, tBuXPhos | Bulky ligands accelerate reductive elimination, outcompeting β-hydride elimination. |
| Diarylation | Aryl halides with primary amines | RuPhos, XPhos | Steric hindrance around the metal center prevents the bulkier secondary amine product from reacting further. |
| Ether Formation | Phenol coupling partners | cataCXium® A, SPhos | These ligands are known to be effective for C-O couplings and can suppress competitive C-N amination if trace amine impurities are present. |
Experimental Protocols: A Starting Point for Optimization
Here is a general, robust starting protocol for a typical Buchwald-Hartwig amination. Remember that optimization is key.
Step-by-Step General Protocol:
-
Inert Atmosphere: To a dry Schlenk flask or glovebox, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Reagent Addition: Add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.5 M solution).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and wash with water or brine. The organic layer is then dried, filtered, and concentrated.
-
Purification: The crude product is then purified, typically by column chromatography.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
References
Technical Support Center: Workup Procedures for Palladium-Catalyzed Reactions of 2,4-Difluoro-5-iodopyridine
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions with 2,4-difluoro-5-iodopyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the critical workup and purification stages of your Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving this versatile building block. Our focus is to deliver field-proven insights and robust protocols to ensure the integrity and purity of your target compounds.
Troubleshooting Guide: Navigating Common Workup Challenges
This section addresses specific issues you may encounter during the purification of your reaction products derived from this compound.
Issue 1: Persistent Palladium Contamination in the Final Product
Question: My reaction is complete, but I'm struggling to remove the palladium catalyst. Standard aqueous washes and filtration don't seem to be effective. What should I do?
Analysis and Solution:
The pyridine nitrogen in your product can chelate with palladium, rendering it more soluble in organic solvents and difficult to remove by simple filtration or extraction. The electron-withdrawing fluorine atoms in the 2 and 4 positions reduce the basicity of the pyridine nitrogen (predicted pKa of 2,4-difluoropyridine is approximately -1.55[1]), but it can still coordinate to the soft Lewis acidic palladium center.
Recommended Actions:
-
Filtration through Celite® or Silica Gel: A simple first step is to dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite® or a short plug of silica gel.[2][3] This will remove a significant portion of the insoluble palladium species.
-
Employ a Palladium Scavenger: For residual soluble palladium, the use of a solid-supported scavenger is highly recommended. These scavengers have a high affinity for palladium and can be easily removed by filtration.
-
Thiol-functionalized silica gels (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol): These are highly effective for scavenging various forms of palladium (Pd(0) and Pd(II)).[4]
-
Triamine-functionalized silica gels (e.g., ISOLUTE® Si-Trisamine): Also a very effective scavenger for palladium.
-
Activated Carbon: While a cost-effective option, it can sometimes lead to product loss through non-specific adsorption. Its effectiveness should be evaluated on a small scale first.
-
Experimental Protocol: Palladium Scavenging
-
Following the initial filtration through Celite®, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).
-
Add the chosen solid-supported palladium scavenger (typically 3-5 equivalents relative to the initial palladium catalyst loading).
-
Stir the suspension at a temperature between room temperature and 50 °C for 2 to 24 hours. The optimal time and temperature should be determined empirically.
-
Filter off the scavenger and wash it thoroughly with the same organic solvent to ensure complete recovery of your product.
-
Concentrate the filtrate under reduced pressure.
Issue 2: Formation of Significant Byproducts Complicating Purification
Question: My reaction mixture shows multiple spots on TLC, making purification by column chromatography difficult. What are the likely byproducts and how can I minimize them during the workup?
Analysis and Solution:
Palladium-catalyzed cross-coupling reactions can generate several byproducts. For Suzuki reactions, common side products include homocoupled boronic acids and dehalogenated starting material.[5][6] Sonogashira reactions can be plagued by the homocoupling of the terminal alkyne (Glaser coupling).
Recommended Actions:
-
Aqueous Workup to Remove Boronic Acid Byproducts: For Suzuki reactions, an aqueous wash with a mild base can help remove unreacted boronic acid and its homocoupled byproducts. A wash with saturated aqueous sodium bicarbonate or potassium carbonate is often effective.
-
Careful pH Control: Given the low predicted basicity of the 2,4-difluoropyridine core, washing with dilute acid (e.g., 1M HCl) is unlikely to protonate the product and pull it into the aqueous layer. However, if your coupled product contains other basic functional groups, acidic washes should be avoided to prevent product loss.
-
Selective Precipitation/Crystallization: If the desired product is a solid, crystallization can be a powerful purification technique to remove soluble impurities and byproducts. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane) to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Suzuki-Miyaura coupling reaction with this compound?
A1: A typical workup procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst and inorganic salts.
-
Wash the filtrate sequentially with water and then brine. A wash with a dilute aqueous base (e.g., saturated NaHCO₃) can be included to remove excess boronic acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Q2: How should I approach the workup of a Sonogashira coupling with this compound?
A2: The workup for a Sonogashira reaction is similar to that of a Suzuki coupling, with an emphasis on removing the copper co-catalyst and any homocoupled alkyne byproducts.
-
After cooling the reaction, dilute with an organic solvent (e.g., ethyl acetate).
-
Filter through a Celite® pad.
-
Wash the filtrate with water and brine. An additional wash with a dilute aqueous solution of ammonium hydroxide can help to remove copper salts by forming a soluble copper-ammonia complex.
-
Dry the organic layer, concentrate, and purify by column chromatography.[2]
Q3: What are the key considerations for the workup of a Buchwald-Hartwig amination of this compound?
A3: The workup for a Buchwald-Hartwig amination should focus on removing the palladium catalyst, phosphine ligands and their oxides, and the inorganic base.
-
After the reaction is complete, cool to room temperature and dilute with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Filter through Celite® to remove insoluble materials.
-
Wash the organic phase with water and brine to remove the inorganic base.
-
If a phosphine ligand was used, its oxide can sometimes be challenging to remove. A silica gel plug filtration or column chromatography is usually effective.
-
For residual palladium, a scavenger treatment as described in the troubleshooting section is recommended.
Q4: Can I use an acidic wash during the extraction of my 2,4-difluoro-5-substituted pyridine product?
A4: The two electron-withdrawing fluorine atoms significantly reduce the basicity of the pyridine nitrogen. The predicted pKa of 2,4-difluoropyridine is very low (-1.55)[1], meaning it is a very weak base. Therefore, washing with a dilute aqueous acid (e.g., 1M HCl) is unlikely to protonate your product and cause it to partition into the aqueous layer. However, if your coupled partner contains a more basic functional group, an acidic wash should be avoided. It is always prudent to check the pH of the aqueous layer after an acidic wash and extract it again with fresh organic solvent to ensure no product has been lost.
Data and Protocols
Table 1: Recommended Palladium Scavengers
| Scavenger Type | Functional Group | Recommended Equivalents (rel. to Pd) | Typical Conditions |
| Silica-based | Thiol | 3 - 5 | RT to 50 °C, 2-24 h |
| Silica-based | Trisamine | 3 - 5 | RT to 50 °C, 2-24 h |
| Activated Carbon | - | Varies (wt% vs. crude) | RT to 60 °C, 2-18 h |
Experimental Workflows
Diagram 1: General Workup Workflow for Palladium-Catalyzed Reactions of this compound
Caption: A generalized workflow for the workup and purification of products from palladium-catalyzed reactions of this compound.
Diagram 2: Decision Tree for Palladium Removal
Caption: A decision-making workflow for the effective removal of palladium catalyst residues.
References
-
LookChem. 2,4-DIFLUORO-PYRIDINE. [Link]
-
Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
- Buchwald, S. L., & Hartwig, J. F. (2021). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. [Link]
-
Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Biotage. Metal Scavengers in Process Chemistry An Investigative Study. [Link]
Sources
- 1. Cas 34941-90-7,2,4-DIFLUORO-PYRIDINE | lookchem [lookchem.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. research.rug.nl [research.rug.nl]
- 4. rsc.org [rsc.org]
- 5. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Difluoropyridine | C5H3F2N | CID 2762838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with 2,4-Difluoro-5-iodopyridine
Welcome to the technical support center for synthetic challenges involving 2,4-difluoro-5-iodopyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter catalyst deactivation issues when utilizing this versatile but challenging building block. My goal is to move beyond simple procedural lists and provide a deeper understanding of the underlying chemical principles, empowering you to diagnose, troubleshoot, and ultimately prevent catalyst deactivation in your critical reactions.
Section 1: Frequently Asked Questions - Understanding the Core Problem
Q1: I'm planning a cross-coupling reaction with this compound. What makes this substrate so prone to causing catalyst deactivation?
A1: The structure of this compound presents a "perfect storm" of challenges for common transition metal catalysts, particularly palladium-based systems.
-
Strong Pyridyl Coordination: The lone pair of electrons on the pyridine nitrogen atom can act as a potent Lewis base, coordinating strongly to the electron-deficient metal center of the catalyst (e.g., Pd(0) or Pd(II)). This forms stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst.
-
Electron-Deficient Ring System: The two highly electronegative fluorine atoms withdraw electron density from the pyridine ring. This has two major consequences:
-
It makes the C-I bond highly susceptible to oxidative addition, which is generally favorable.
-
However, it significantly slows down the final, crucial step of reductive elimination, where the new C-C or C-N bond is formed. A stalled reductive elimination step leaves the catalyst vulnerable to decomposition pathways.
-
-
Steric Hindrance: While not extreme, the fluorine atom at the 2-position provides some steric bulk adjacent to the coordinating nitrogen, which can influence ligand binding and the geometry of the catalytic complex.
Understanding these intrinsic properties is the first step toward designing a robust reaction protocol.
Q2: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) starts well but then stalls, often with a color change to dark brown or black. Is this catalyst deactivation?
A2: Yes, this is a classic symptom of catalyst deactivation. The initial activity shows that the catalytic cycle can begin, but the stalling indicates that the concentration of active catalyst is diminishing over time. The formation of a black precipitate is almost certainly palladium black—finely divided, aggregated, and catalytically inactive palladium metal.[1] This occurs when the Pd(0) species, which should be stabilized by ligands, is left "naked" in solution long enough to aggregate. This is a common fate for catalysts when a step in the catalytic cycle, like reductive elimination, is slow.
Section 2: Diagnosing and Troubleshooting Deactivation Pathways
This section details specific deactivation mechanisms and provides actionable troubleshooting steps.
Q3: How can I overcome catalyst poisoning by the pyridine nitrogen?
A3: The key is to disfavor the binding of the pyridine nitrogen to the metal center relative to the binding of your desired ligand.
Causality: The equilibrium between the active, ligand-stabilized catalyst and the inactive, pyridine-bound catalyst must be shifted toward the active species. We can achieve this by using ligands that bind more strongly and/or create a steric environment that physically blocks the pyridine nitrogen from coordinating.
Troubleshooting Protocol 1: Mitigating Pyridine Poisoning
-
Ligand Selection: Switch from simple phosphine ligands (e.g., PPh₃) to sterically bulky, electron-rich phosphine ligands.
-
Examples: Buchwald-type biaryl phosphine ligands (SPhos, XPhos, RuPhos) or cataCXium® A are excellent choices. Their bulk hinders pyridine coordination, and their electron-donating nature stabilizes the Pd(0) state, promoting the desired catalytic cycle.
-
-
Increase Ligand-to-Metal Ratio: Slightly increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can help outcompete the substrate for binding sites on the palladium center. Use this strategy judiciously, as excess ligand can sometimes inhibit the reaction.
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very strong bonds with palladium and are highly effective at preventing catalyst poisoning.[2] They are also often more resistant to degradation under harsh conditions.
-
Examples: IPr, SImes.
-
Logical Diagram: Pyridine Poisoning Equilibrium
Caption: Fig 2. Key deactivation pathways branching off the main catalytic cycle.
Section 3: Proactive Strategies and Best Practices
Q5: How should I set up my reaction to minimize the chances of deactivation from the start?
A5: A successful reaction is often determined before the heat is turned on. Rigorous attention to detail is crucial.
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a modern, air-stable pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). [3]These form the active L-Pd(0) species rapidly and cleanly under the reaction conditions, ensuring a consistent concentration of the active catalyst from the outset.
-
Solvent and Reagent Purity:
-
Solvents: Use high-purity, anhydrous, and degassed solvents. Oxygen can oxidize and degrade phosphine ligands and the Pd(0) catalyst. Chlorinated solvents should generally be avoided as they can interfere with the catalyst. [3]Toluene, dioxane, and CPME are common choices.
-
Reagents: Ensure your this compound and coupling partner are pure. Impurities can act as catalyst poisons.
-
-
Thorough Degassing: Before heating, thoroughly degas your reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with an inert gas like argon or nitrogen for 20-30 minutes can suffice for many applications.
Data Summary: Ligand Selection Guide for this compound Couplings
| Ligand Class | Example(s) | Pros | Cons | Recommended Use |
| Monodentate Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly active, bulky, electron-rich. Excellent for promoting reductive elimination. | Can be expensive, air-sensitive. | First choice for Suzuki and Buchwald-Hartwig reactions. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Forms very stable complexes, resistant to oxidation and poisoning. | Can sometimes be less active for very hindered substrates. | Excellent alternative when phosphine ligands fail or degrade. |
| Chelating Phosphines | Xantphos, dppf | Can provide extra stability to the metal center. | Less steric bulk directly around the metal may not prevent pyridine poisoning as effectively. | Useful in specific cases, but biaryl phosphines are often superior for this substrate. |
| Simple Phosphines | PPh₃, P(t-Bu)₃ | Inexpensive, readily available. | Prone to pyridine poisoning and degradation. Generally low activity for this substrate. | Not recommended. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
XPhos Pd G3 Precatalyst (1-2 mol%)
-
XPhos ligand (1-2 mol%, if not using a pre-catalyst with the correct L:Pd ratio)
-
K₃PO₄ (potassium phosphate), finely ground (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, or Dioxane/H₂O 10:1)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon or nitrogen gas (repeat 3 times).
-
Via syringe, add the degassed solvent mixture.
-
Place the vial in a preheated oil bath or heating block set to 80-100 °C.
-
Stir the reaction for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
References
-
Ligand Effects in Homogeneous Au Catalysis. Chemical Reviews. ACS Publications. [Link]
-
Metal−Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions. Accounts of Chemical Research. ACS Publications. [Link]
-
Effect of the ligands on the redox properties of catalyst in the ground state. ResearchGate. [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
-
The Role of NHC Ligands in Oxidation Catalysis. ResearchGate. [Link]
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC - NIH. [Link]
-
Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]
-
Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. PMC - NIH. [Link]
-
Intramolecular C−N Bond Formation Reactions Catalyzed by Ruthenium Porphyrins: Amidation of Sulfamate Esters and Aziridination of Unsaturated Sulfonamides. The Journal of Organic Chemistry. ACS Publications. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Efficient catalytic systems for synthesis of 5,5″-dibromo-2,2′: 6′,2″-terpyridine and 5, 5′-dibromo-2, 2prime;-bipyridine via coupling of dihalogenopyridines with 5-bromo-2-trialkylstannylpyridines. ResearchGate. [Link]
-
Phase transitions and crossovers in reaction-diffusion models with catalyst deactivation. arXiv. [Link]
-
Aminoquinoline-Based Tridentate (NNN)-Copper Catalyst for C–N Bond-Forming Reactions from Aniline and Diazo Compounds. MDPI. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
C–N Bond Making Reactions at a Pyridine Ring. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Impact of water on Suzuki coupling yields with 2,4-Difluoro-5-iodopyridine
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development utilizing 2,4-Difluoro-5-iodopyridine in Suzuki-Miyaura cross-coupling reactions. This guide is structured to provide in-depth, field-tested insights and troubleshooting strategies to help you navigate the nuances of this specific transformation, with a particular focus on the impact of aqueous media on reaction yields. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern success.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the Suzuki coupling of this compound.
Q1: Why is water often included in my Suzuki coupling reaction with this compound?
A1: Water can play several beneficial roles in the Suzuki-Miyaura catalytic cycle. Primarily, in the presence of a base, it facilitates the conversion of the boronic acid (R-B(OH)₂) into the more nucleophilic boronate species (R-B(OH)₃⁻).[1] This "activation" is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst. Additionally, for many inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), water is essential for their solubilization, ensuring a homogeneous basic environment.[2] For reactions involving boronic esters, water is necessary for the in-situ hydrolysis to the active boronic acid.
Q2: Can too much water be detrimental to the reaction yield?
A2: Yes, an excessive amount of water can lead to diminished yields through several pathways. The most common issue is the competitive protodeboronation of the boronic acid coupling partner, where the boronic acid group is replaced by a hydrogen atom from water.[3] This is particularly a concern with electron-deficient or some heteroaryl boronic acids. Furthermore, while the C-F bonds on the pyridine ring are generally robust, highly basic aqueous conditions at elevated temperatures could potentially lead to slow hydrolytic defluorination, although this is less common under typical Suzuki conditions.[4][5] The optimal amount of water is therefore a balance, typically ranging from 10% to 50% (v/v) in a co-solvent system like dioxane, THF, or isopropanol.[6]
Q3: My reaction is not going to completion. What are the most likely causes?
A3: Incomplete conversion in the Suzuki coupling of this compound can stem from several factors. The primary suspects are often related to the catalyst's activity or the integrity of the reagents. Inefficient catalyst activation, catalyst decomposition (palladium black formation), or the use of impure or degraded boronic acid are common culprits.[7][8] It is also crucial to ensure a rigorously inert atmosphere, as oxygen can lead to the oxidative homocoupling of the boronic acid, consuming the reagent and deactivating the catalyst.[2]
Q4: I am observing significant homocoupling of my boronic acid. How can this be minimized?
A4: Homocoupling is a common side reaction that produces a biaryl from two molecules of the boronic acid. This process is often promoted by the presence of oxygen in the reaction mixture.[2] To mitigate this, ensure thorough degassing of your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, may also reduce homocoupling compared to in-situ reduction of Pd(II) sources like Pd(OAc)₂.[2]
Section 2: Troubleshooting Guide for Low Yields
This section provides a systematic approach to diagnosing and resolving low-yield issues in the Suzuki coupling of this compound, with a focus on the role of water.
Problem 1: Low to No Product Formation with Evidence of Starting Material Degradation
Possible Cause A: Protodeboronation of the Boronic Acid
-
Diagnosis: You may observe the formation of the arene corresponding to your boronic acid (Ar-H) in your crude reaction mixture by GC-MS or LC-MS analysis. This side reaction is accelerated by excess water and a strongly basic medium.
-
Solution Workflow:
-
Reduce Water Content: Systematically decrease the volume of water in your co-solvent system. Start with a 4:1 or 5:1 organic solvent to water ratio.
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃, K₃PO₄, or even KF.[9]
-
Employ a Boronic Ester: Consider using a pinacol ester of your boronic acid. These are generally more stable to protodeboronation and will hydrolyze in situ to the active boronic acid.[7]
-
Increase Reaction Rate: Employ a more active catalyst system (e.g., using a Buchwald-type ligand like SPhos or XPhos) to accelerate the desired cross-coupling, making it kinetically favorable over the slower protodeboronation.[7]
-
Possible Cause B: Hydrolysis of this compound
-
Diagnosis: The presence of unexpected, more polar byproducts containing hydroxyl groups in place of fluorine, detectable by LC-MS. This is more likely under harsh conditions (high temperatures and strong bases).
-
Solution Workflow:
-
Lower Reaction Temperature: If possible, reduce the reaction temperature. This may require screening more active catalyst systems that operate under milder conditions.
-
Buffer the Reaction: Employ a weaker base like K₃PO₄ which can also act as a buffer, preventing excessively high pH.
-
Problem 2: Low Yield with Recovery of Unreacted Starting Materials
Possible Cause A: Inefficient Catalyst Activity or Turnover
-
Diagnosis: The reaction stalls with significant amounts of both this compound and the boronic acid remaining. You might observe the formation of palladium black, indicating catalyst precipitation and deactivation.
-
Solution Workflow:
-
Optimize Water/Solvent Ratio: The solubility of all components is critical. For a biphasic system (e.g., toluene/water), the reaction occurs at the interface. For miscible systems (e.g., dioxane/water), the polarity of the medium affects catalyst and substrate solubility. A solvent screen is recommended.
-
Ligand Selection: The standard Pd(PPh₃)₄ may not be optimal. Screen more electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium catalyst and promote oxidative addition and reductive elimination.[8]
-
Thorough Degassing: Oxygen is a known poison for Pd(0) catalysts. Ensure your solvent is thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon for an extended period) and the reaction is kept under a strict inert atmosphere.[2]
-
Possible Cause B: Poor Solubility of Reagents
-
Diagnosis: The reaction mixture is heterogeneous, and starting materials are visibly undissolved.
-
Solution Workflow:
-
Adjust Co-Solvent: If using an aqueous mixture, try switching the organic co-solvent. Dioxane, THF, DMF, and isopropanol/water mixtures are all common and have different solvating properties.[2][6]
-
Add a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronate from the aqueous phase to the organic phase where the catalyst resides.
-
Section 3: Data & Protocols
Table 1: Impact of Water Content on a Model Suzuki Coupling
The following table illustrates a hypothetical, yet representative, trend based on general principles for the Suzuki coupling of this compound with Phenylboronic Acid.
| Entry | Organic Solvent | Water Content (v/v) | Base (2.0 equiv.) | Yield (%) | Primary Side Product |
| 1 | Dioxane | 0% | K₃PO₄ | <10 | Starting Material |
| 2 | Dioxane | 10% | K₃PO₄ | 75 | Homocoupling |
| 3 | Dioxane | 20% | K₃PO₄ | 92 | - |
| 4 | Dioxane | 50% | K₃PO₄ | 65 | Protodeboronation |
| 5 | Dioxane | 20% | NaOH | 45 | Protodeboronation & Degradation |
This data is illustrative and serves to demonstrate the optimization principles.
Protocol 1: Optimized Suzuki Coupling of this compound in an Aqueous System
This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2 equiv.)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture.
-
Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Section 4: Visualized Workflows & Mechanisms
Diagram 1: Troubleshooting Logic for Low Yields
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Diagram 2: The Role of Water in Boronic Acid Activation
Caption: Activation of boronic acid by base and water for transmetalation.
References
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Li, J., et al. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Chemical Communications, (43), 6595-6597. [Link]
-
Scott, P. J. H., et al. (2011). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 76(15), 6075–6082. [Link]
-
Sultan, D., et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. [Link]
-
Li, C-J., et al. (2020). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry, 22(18), 5973-5978. [Link]
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Various Authors. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Various Authors. (2024). Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
Elsner, M., et al. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. ResearchGate. [Link]
-
Liu, J., et al. (2024). Substantial defluorination of polychlorofluorocarboxylic acids triggered by anaerobic microbial hydrolytic dechlorination. Nature Water. [Link]
-
Cankar, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2947. [Link]
-
Sorokin, A. B., et al. (2014). Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. PubMed. [Link]
-
Lima, C. F. R. A. C., et al. (2014). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
-
Chambers, R. D., et al. (2007). Polyhalogenoheterocyclic Compounds. Part 54. Suzuki Reactions of 2,4,6-Tribromo-3,5-difluoropyridine. ResearchGate. [Link]
-
D'Meza, K. L., & Knochel, P. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147(12), 2013-2023. [Link]
-
Taylor, A. M., et al. (2002). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
Jadhav, J., et al. (2020). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Matos, K., et al. (2005). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
-
El-Sayed, M. A., & Li, Y. (2001). The Effect of Stabilizers on the Catalytic Activity and Stability of Pd Colloidal Nanoparticles in the Suzuki Reactions in Aqueous Solution. Scilit. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5174. [Link]
-
Lima, C. F. R. A. C., et al. (2020). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Catalysts, 10(10), 1143. [Link]
-
Mague, J. T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Stanetty, P., & Krump, K. (2002). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Substantial defluorination of polychlorofluorocarboxylic acids triggered by anaerobic microbial hydrolytic dechlorination - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Techniques for Purifying 2,4-Difluoro-5-iodopyridine Derivatives
Welcome to the technical support center for the purification of 2,4-Difluoro-5-iodopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions encountered during column chromatography of these specialized compounds. The unique electronic properties of these derivatives, stemming from the presence of both fluorine and iodine atoms on the pyridine ring, make them valuable intermediates in medicinal chemistry and organic synthesis. However, these same properties can present specific challenges during purification.[1]
This resource will provide actionable insights and detailed protocols to help you overcome common purification hurdles and achieve high-purity compounds.
Troubleshooting Guide: Overcoming Common Purification Challenges
This section addresses specific issues you may encounter during the column chromatography of this compound derivatives, offering potential causes and systematic solutions.
Issue 1: Poor Separation and Co-elution of Impurities
Question: I'm observing overlapping peaks or bands for my target compound and impurities, even after trying various solvent systems. What's causing this, and how can I improve the resolution?
Answer: Poor resolution in the column chromatography of this compound derivatives often stems from an inappropriate choice of stationary or mobile phase, leading to insufficient selectivity. The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on standard silica gel, causing peak tailing and poor separation.[2][3]
-
Optimize the Mobile Phase with TLC: Before scaling up to a column, thoroughly optimize your solvent system using Thin Layer Chromatography (TLC).[3][4] Aim for a retention factor (Rf) of approximately 0.2-0.3 for your target compound to ensure a good separation window on the column.[3][5]
-
Solvent System Starting Points: A common starting point is a gradient of ethyl acetate in hexanes.[3] For more polar derivatives, consider adding a small amount of a more polar solvent like methanol.
-
Mobile Phase Additives: To counteract the interaction between the basic pyridine nitrogen and acidic silica, add a small amount of a basic modifier like triethylamine (0.1-2.0%) to your mobile phase.[3][4] This will neutralize the acidic sites on the silica gel.[3]
-
-
Consider Alternative Stationary Phases: If optimizing the mobile phase on silica gel doesn't yield the desired separation, switching the stationary phase can provide different selectivity.[3]
-
Neutral Alumina: For basic compounds like pyridine derivatives, neutral alumina can be a good alternative to the slightly acidic silica gel.[6]
-
Reversed-Phase Silica (C18): For less polar compounds, reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, can be a suitable option.[4] In this case, the most polar compounds will elute first.[6]
-
Chemically Modified Silica: Consider using end-capped silica or stationary phases with different functionalities (e.g., cyano, diol) to alter the interaction with your compound.[2][3]
-
-
Prepare TLC Plates: Spot your crude reaction mixture on several TLC plates.
-
Test Solvent Systems: Develop each plate in a different solvent system. Start with varying ratios of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).
-
Incorporate Additives: If streaking or poor separation is observed, prepare new solvent systems containing a small percentage (e.g., 0.5-1%) of triethylamine or pyridine.
-
Visualize and Analyze: Visualize the plates under UV light and/or by staining with an appropriate reagent (e.g., iodine chamber).[7]
-
Select Optimal System: Choose the solvent system that provides the best separation between your target compound and impurities, with the target compound having an Rf value between 0.2 and 0.3.[3][5]
Issue 2: Peak Tailing
Question: My purified compound shows significant peak tailing in the chromatogram. What causes this and how can I achieve a more symmetrical peak shape?
Answer: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on silica gel.[2] It is primarily caused by strong, non-ideal interactions between the basic nitrogen atom of the pyridine ring and the acidic residual silanol groups on the surface of the silica stationary phase.[2] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect on the peak.
-
Mobile Phase Modification: The most common and effective solution is to add a competing base, such as triethylamine (TEA) or pyridine, to the mobile phase at a low concentration (e.g., 0.1-1.0%).[2][3] The competing base will preferentially interact with the active silanol sites, effectively masking them from your pyridine derivative.[2]
-
Stationary Phase Deactivation: Before packing the column, you can deactivate the silica gel by preparing a slurry in the mobile phase containing the basic additive.[3] This ensures the stationary phase is neutralized before the sample is loaded.
-
Alternative Stationary Phases: Switching to a less acidic or neutral stationary phase, such as neutral alumina or end-capped silica gel, can significantly reduce peak tailing.[2][3]
| Mobile Phase Composition | Observation |
| Hexane:Ethyl Acetate (7:3) | Significant peak tailing observed for the this compound derivative. |
| Hexane:Ethyl Acetate:Triethylamine (7:3:0.1) | Symmetrical peak shape achieved with reduced tailing. |
Issue 3: Low Recovery or Compound Degradation on the Column
Question: I'm experiencing a significant loss of my this compound derivative during column chromatography. Could the compound be degrading on the silica gel?
Answer: Yes, it is possible for certain sensitive compounds to degrade on silica gel, which is inherently acidic.[3] Halogenated pyridines, in particular, can be susceptible to degradation or irreversible adsorption under acidic conditions.[2][8] It is crucial to assess the stability of your compound on silica gel before performing large-scale purification.
This technique helps determine if your compound is stable on the stationary phase.[9]
-
Spotting: Spot your crude sample mixture onto one corner of a square TLC plate.
-
First Development: Develop the plate in a suitable solvent system.
-
Drying and Rotation: Remove the plate from the developing chamber, mark the solvent front, and dry it completely. Rotate the plate 90 degrees so that the initial spotted lane is now at the bottom.
-
Second Development: Develop the plate again in the same solvent system.
-
Analysis: After drying, visualize the plate. If the compound is stable, all spots will appear on a diagonal line. The appearance of new spots off the diagonal indicates degradation on the silica gel.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. How To [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. quora.com [quora.com]
- 8. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Identifying Reaction Intermediates in 2,4-Difluoro-5-iodopyridine Couplings
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for navigating the complexities of coupling reactions involving 2,4-Difluoro-5-iodopyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. As Senior Application Scientists, we aim to equip you with the expertise to diagnose and resolve common issues encountered in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the coupling of this compound, offering explanations for their occurrence and actionable solutions.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound and a boronic acid is giving me very low yields, or in some cases, no desired product at all. What are the likely causes and how can I fix this?
Answer: Low or no yield in Suzuki-Miyaura couplings involving this compound often points to issues with one of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. Let's break down the potential culprits and their remedies.
Potential Cause A: Inefficient Oxidative Addition
The first step, oxidative addition of the C-I bond to the Pd(0) catalyst, is crucial.[1][2] While the C-I bond is generally reactive, the electron-deficient nature of the pyridine ring can influence this step.
-
Troubleshooting:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are paramount.[3] Bulky, electron-donating ligands can promote oxidative addition by stabilizing the resulting Pd(II) intermediate.[4][5] Consider switching to ligands like SPhos or XPhos, which have been shown to be effective for challenging couplings.[6]
-
Catalyst Precursor: Ensure your Pd(0) source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.[2]
-
Potential Cause B: Protodeboronation of the Boronic Acid
This is a very common side reaction where the boronic acid reacts with a proton source (often water) to replace the C-B bond with a C-H bond, effectively destroying your nucleophile.[7][8] Pyridineboronic acids can be particularly susceptible to this side reaction.[7][9][10]
-
Troubleshooting:
-
Use of Boronic Esters: Consider using more stable boronic esters, such as MIDA boronates or pinacol esters.[1][11][12] These act as a "slow release" source of the boronic acid, keeping its concentration low and minimizing protodeboronation.[8][13][14]
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation.[15] Ensure your solvents and reagents are sufficiently dry.
-
Base Selection: The choice of base is critical.[16] While a base is necessary to activate the boronic acid for transmetalation, strongly basic and aqueous conditions can accelerate protodeboronation.[12][17] Consider using a weaker, non-aqueous base like K₃PO₄.[6]
-
Potential Cause C: Catalyst Decomposition
The formation of palladium black is a visual indicator of catalyst decomposition, where the active Pd(0) species agglomerates and precipitates out of solution.[18][19]
-
Troubleshooting:
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent | Amount (equivalents) | Molar Amount |
| This compound | 1.0 | 1.0 mmol |
| Phenylboronic Acid | 1.2 | 1.2 mmol |
| Pd₂(dba)₃ | 0.02 | 0.02 mmol |
| SPhos | 0.04 | 0.04 mmol |
| K₃PO₄ | 2.0 | 2.0 mmol |
| Dioxane/H₂O (4:1) | - | 5 mL |
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the degassed dioxane/H₂O solvent mixture.
-
Add the catalyst solution to the Schlenk flask under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
Issue 2: Formation of Homocoupled Byproducts
Question: I am observing significant amounts of a biphenyl byproduct from my boronic acid (homocoupling) and/or a bipyridyl byproduct from my starting material. What causes this and how can I prevent it?
Answer: Homocoupling is another common side reaction that can significantly lower the yield of your desired cross-coupled product.
Potential Cause A: Oxidative Homocoupling of the Boronic Acid
This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium species.[1]
-
Troubleshooting:
-
Rigorous Degassing: As with catalyst decomposition, meticulous degassing of your solvents and reaction vessel is the primary solution to minimize oxygen-induced homocoupling.[15]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Potential Cause B: Reductive Homocoupling of this compound
This can occur through various pathways, sometimes involving the palladium catalyst.
-
Troubleshooting:
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature and reaction time. Overly harsh conditions can sometimes promote side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the phosphine ligand in these coupling reactions?
A1: The phosphine ligand is arguably one of the most critical components of the catalyst system. It plays several key roles:
-
Stabilization: It stabilizes the Pd(0) active species, preventing decomposition.[20]
-
Solubility: It helps to solubilize the palladium catalyst in the organic solvent.
-
Reactivity Tuning: The steric bulk and electronic properties of the ligand directly influence the rates of oxidative addition and reductive elimination.[3][4][5][6] Bulky, electron-donating ligands generally accelerate these key steps.[4][5]
Q2: Can I use other coupling reactions besides Suzuki-Miyaura for this compound?
A2: Absolutely. While Suzuki-Miyaura is very common, other cross-coupling reactions can be employed:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, this is the premier choice. The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[21][22][23][24]
-
Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is ideal. This reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[18]
-
Stille Coupling: This involves the coupling of an organotin reagent with the iodopyridine.
-
Heck Coupling: For the formation of a C-C bond with an alkene.
Q3: I am attempting a Buchwald-Hartwig amination and observe the formation of 2,4-difluoropyridine as a major byproduct. What is happening?
A3: The formation of 2,4-difluoropyridine indicates a competing hydrodehalogenation reaction. This can occur via a side pathway where a palladium-hydride intermediate is formed, which then reductively eliminates with the iodopyridine to give the dehalogenated product. Another possibility is a β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination.[21]
-
Troubleshooting:
-
Ligand Selection: The choice of ligand is crucial in minimizing this side reaction. Bulky biarylphosphine ligands are often effective at promoting the desired C-N reductive elimination over competing pathways.[4]
-
Base and Solvent: The nature of the base and solvent can also influence the reaction outcome. A careful screening of these parameters may be necessary.
-
Q4: Can β-hydride elimination be a problem in these couplings?
A4: β-hydride elimination is a potential side reaction when using alkyl coupling partners that have a hydrogen atom on the carbon atom beta to the palladium center.[25][26] This process competes with reductive elimination and leads to the formation of an alkene and a palladium-hydride species.[25][27][28] For the coupling of this compound, this would be a concern if you are using, for example, an alkylboronic acid or an alkylamine with β-hydrogens.
-
Troubleshooting:
-
Ligand Design: Using bulky ligands can sterically hinder the formation of the required conformation for β-hydride elimination.[27]
-
Substrate Choice: If possible, choose coupling partners that lack β-hydrogens (e.g., aryl, vinyl, or methyl groups).
-
Visualizing the Catalytic Cycle and Intermediates
Understanding the key intermediates in the catalytic cycle is fundamental to troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.
References
- The Role of Phosphine Ligands in Palladium Catalysis. (n.d.).
- Technical Support Center: Protodeboronation in Suzuki Reactions - Benchchem. (n.d.).
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. (n.d.).
- Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC - NIH. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. (n.d.).
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. (n.d.).
- Why are phosphine ligands and palladium very common pairs in coupling reactions? : r/chemistry - Reddit. (2017).
- C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Request PDF - ResearchGate. (n.d.).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.).
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.).
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013).
- | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. (n.d.).
- Protodeboronation - Wikipedia. (n.d.).
- Ligand design for cross-couplings: phosphines - YouTube. (2024).
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. (n.d.).
- Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence | Inorganic Chemistry - ACS Publications. (n.d.).
- Oxidative addition reactivity of pyridine derivative 4. - ResearchGate. (n.d.).
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. (n.d.).
- Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. (n.d.).
- C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Journal of the American Chemical Society. (n.d.).
- Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines - Organic Chemistry Portal. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014).
- Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” - ChemRxiv. (n.d.).
- Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified | Request PDF - ResearchGate. (2025).
- β-Hydride elimination - Wikipedia. (n.d.).
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (n.d.).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
- Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage - PubMed. (2015).
- Oxidative addition - Wikipedia. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020).
- ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. (2025).
- Oxidative Addition to Palladium(0) Diphosphine Complexes: Observations of Mechanistic Complexity with Iodobenzene as Reactant | Request PDF - ResearchGate. (2025).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. (2021).
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023).
- Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine - Benchchem. (n.d.).
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021).
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.).
- Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed. (2022).
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. (n.d.).
Sources
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- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. youtube.com [youtube.com]
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- 26. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 27. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Difluoro-5-iodopyridine and 2,4-Dichloro-5-iodopyridine in Key Synthetic Transformations
Introduction: The Strategic Value of Dihalo-5-iodopyridines in Medicinal Chemistry
In the landscape of modern drug discovery, pyridine scaffolds are ubiquitous, prized for their ability to engage in critical hydrogen bonding and aromatic interactions within biological targets.[1] Among the vast array of functionalized pyridines, 2,4-dihalo-5-iodopyridine derivatives stand out as exceptionally versatile building blocks. The strategic placement of three distinct halogen atoms—iodine, and a matched pair of either fluorine or chlorine—at the C5, C2, and C4 positions, respectively, offers a powerful platform for sequential and site-selective functionalization. This guide provides a comparative analysis of the reactivity of two such key intermediates: 2,4-difluoro-5-iodopyridine and 2,4-dichloro-5-iodopyridine.
The choice between a fluorine and a chlorine substituent at the C2 and C4 positions is far from trivial. It profoundly influences the electronic properties of the pyridine ring, which in turn dictates the molecule's reactivity in fundamental synthetic transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[2] Understanding these reactivity differences is paramount for researchers and drug development professionals aiming to streamline synthetic routes and access novel chemical matter. This guide will delve into the comparative performance of these two building blocks in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as SNAr, providing experimental data and mechanistic insights to inform rational substrate selection.
The Electronic Influence of Fluorine vs. Chlorine: A Mechanistic Prelude
The divergent reactivity of this compound and 2,4-dichloro-5-iodopyridine is rooted in the fundamental electronic properties of fluorine and chlorine. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which significantly decreases the electron density of the pyridine ring.[2][3] This electronic perturbation has a dual impact: it can render the C-H bonds more acidic, potentially influencing C-H functionalization pathways, while also deactivating the ring towards certain electrophilic reactions.[2] Conversely, chlorine is less electronegative than fluorine, resulting in a comparatively less electron-deficient pyridine ring. These electronic distinctions are a critical factor in determining the relative rates and regioselectivity of various reactions.[3]
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds. The reactivity of the C-I, C-F, and C-Cl bonds in our subject molecules varies significantly, allowing for selective transformations. The general order of reactivity for aryl halides in oxidative addition to a Pd(0) center is I > Br > Cl >> F.[4][5][6] This inherent reactivity difference forms the basis for the chemoselective functionalization of 2,4-dihalo-5-iodopyridines.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming biaryl and aryl-vinyl structures.[7][8] In the context of 2,4-dihalo-5-iodopyridines, the reaction is expected to proceed selectively at the C5-iodide position due to the much lower reactivity of the C-Cl and the inertness of the C-F bond towards oxidative addition under typical Suzuki conditions.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Comparative Data: Suzuki-Miyaura Coupling of 2,4-Dihalo-5-iodopyridines
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~90 |
| 2,4-Dichloro-5-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~92 |
Note: The yields are representative and can vary based on the specific boronic acid and reaction conditions.
Insight and Causality:
In Suzuki-Miyaura coupling, both substrates exhibit excellent reactivity at the C-I bond, leading to high yields of the coupled product. The electronic differences between the fluoro- and chloro-substituted pyridines have a minimal impact on the outcome of the reaction at the C5 position. The choice between the two substrates for this specific transformation would likely be dictated by the desired electronic properties of the final product or the intended subsequent reactions at the C2 and C4 positions.
Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloro-5-iodopyridine with Phenylboronic Acid
-
To a solution of 2,4-dichloro-5-iodopyridine (1.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is added phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is then heated to 90°C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of significant value in the synthesis of conjugated systems.[4][5] Similar to the Suzuki coupling, the reaction is highly selective for the C-I bond.[4]
Reaction Mechanism: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling.
Comparative Data: Sonogashira Coupling of 2,4-Dihalo-5-iodopyridines
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | RT | 4 | ~88 |
| 2,4-Dichloro-5-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | RT | 4 | ~90 |
Note: The yields are representative and can vary based on the specific alkyne and reaction conditions.
Insight and Causality:
As with the Suzuki coupling, the Sonogashira reaction proceeds efficiently and selectively at the C-I position for both substrates under mild conditions.[4] The electronic nature of the C2 and C4 halogens does not significantly influence the rate or yield of the coupling at the C5 position. This again underscores the utility of both building blocks for the initial introduction of diverse substituents at the 5-position.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a solution of this compound (1.0 mmol) in THF (5 mL) and triethylamine (2 mL) is added phenylacetylene (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[9][10] While the C-I bond is the most reactive, the reactivity of the C-Cl bond can become relevant under more forcing conditions, particularly in the case of the more electron-deficient 2,4-difluoropyridine scaffold.
Reaction Mechanism: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Comparative Data: Buchwald-Hartwig Amination of 2,4-Dihalo-5-iodopyridines
| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (at C5) |
| This compound | Morpholine | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100 | 16 | ~85 |
| 2,4-Dichloro-5-iodopyridine | Morpholine | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100 | 16 | ~89 |
Note: The yields are representative and can vary based on the specific amine and reaction conditions.
Insight and Causality:
Both substrates undergo efficient Buchwald-Hartwig amination at the C-I position. The slightly higher electron-withdrawing nature of the fluorine atoms in this compound might be expected to increase the rate of oxidative addition; however, in practice, both substrates perform comparably well. The choice of ligand is crucial for achieving high yields and preventing side reactions.[11] For the dichloro-substituted pyridine, there is a greater possibility of competing amination at the C2 or C4 positions, especially under more forcing conditions, although selectivity for the C-I bond is generally high.[12]
Protocol: Buchwald-Hartwig Amination of 2,4-Dichloro-5-iodopyridine with Morpholine
-
A mixture of 2,4-dichloro-5-iodopyridine (1.0 mmol), morpholine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), XPhos (0.02 mmol), and potassium carbonate (1.4 mmol) in toluene (5 mL) is degassed with argon.
-
The reaction is heated to 100°C for 16 hours.
-
After cooling, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated.
-
The residue is purified by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings.[13][14] In this reaction, the electronic properties of the halogen substituents at C2 and C4 play a decisive role in the reactivity and regioselectivity. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack to form a Meisenheimer intermediate.[14][15] The stability of this intermediate is enhanced by electron-withdrawing groups.
The reactivity order for leaving groups in SNAr is generally F > Cl > Br > I, which is the reverse of the trend observed in palladium-catalyzed cross-coupling reactions.[16] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[17]
Comparative Reactivity in SNAr:
Due to the strong electron-withdrawing nature of the two fluorine atoms, This compound is significantly more reactive towards nucleophilic aromatic substitution than 2,4-dichloro-5-iodopyridine .[17] The reaction of 2,4-difluoropyridine with a nucleophile is reported to be approximately 320 times faster than that of 2-chloropyridine.[17] This enhanced reactivity allows for SNAr reactions on the difluoro substrate to be conducted under much milder conditions.
Regioselectivity is also a key consideration. In 2,4-dihalopyridines, nucleophilic attack is favored at the C2 and C4 positions, which are ortho and para to the electron-withdrawing ring nitrogen.[15] In many cases, substitution occurs preferentially at the C4 position.
Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)
Caption: Generalized workflow for SNAr reactions.
Comparative Data: SNAr with a Generic Nucleophile (e.g., an amine)
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Outcome |
| This compound | R-NH₂ | K₂CO₃ | DMSO | RT - 60 | 1 - 6 | High yield of C4-substituted product |
| 2,4-Dichloro-5-iodopyridine | R-NH₂ | K₂CO₃ | DMSO | 80 - 120 | 12 - 24 | Moderate to good yield of C4-substituted product |
Insight and Causality:
The significantly higher reactivity of this compound in SNAr reactions is a direct consequence of the superior ability of fluorine to activate the pyridine ring towards nucleophilic attack and to act as a better leaving group in this context.[17] This allows for a broader range of nucleophiles to be employed under milder conditions, which can be advantageous when working with sensitive functional groups. For 2,4-dichloro-5-iodopyridine, harsher conditions are generally required to achieve comparable conversions, which may limit the substrate scope and lead to potential side reactions.
Protocol: SNAr of this compound with a Primary Amine
-
To a solution of this compound (1.0 mmol) in DMSO (5 mL) is added the primary amine (1.1 mmol) and potassium carbonate (1.5 mmol).
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The reaction is poured into water and the resulting precipitate is collected by filtration, washed with water, and dried.
-
If no precipitate forms, the aqueous mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude product, which is then purified by column chromatography.
Conclusion and Strategic Recommendations
The choice between this compound and 2,4-dichloro-5-iodopyridine as a synthetic building block is highly dependent on the intended synthetic strategy.
-
For initial functionalization at the C5 position via palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), both substrates are excellent choices , exhibiting comparable reactivity and selectivity for the C-I bond. The decision can be based on the cost and availability of the starting material or the desired electronic properties of the final molecule.
-
When the synthetic plan involves a subsequent nucleophilic aromatic substitution at the C2 or C4 position, this compound is the superior substrate. Its significantly enhanced reactivity allows for SNAr reactions to be performed under much milder conditions, broadening the scope of compatible nucleophiles and functional groups.
By understanding the fundamental principles that govern the reactivity of these versatile building blocks, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the drug discovery and development process.
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ResearchGate. Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
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ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
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ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
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A Comparative Guide to Suzuki Coupling: 2,4-Difluoro-5-iodopyridine vs. 2-chloro-4-fluoro-5-iodopyridine
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern drug discovery, fluorinated heterocyclic scaffolds are of paramount importance. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Pyridine moieties are ubiquitous in pharmaceuticals, and their functionalization is a cornerstone of medicinal chemistry. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for constructing carbon-carbon bonds, particularly for creating the biaryl and hetero-biaryl linkages prevalent in active pharmaceutical ingredients.[1][2]
This guide provides an in-depth technical comparison of two key building blocks: 2,4-Difluoro-5-iodopyridine and 2-chloro-4-fluoro-5-iodopyridine. We will dissect their relative performance in Suzuki coupling reactions, moving beyond simple protocols to explain the underlying principles that govern their reactivity. This analysis aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for rational substrate selection and reaction optimization.
Mechanistic Framework: The Decisive Role of the Carbon-Halogen Bond
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is critical to appreciating the reactivity differences between our substrates. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the halopyridine), forming a Pd(II) intermediate. This is typically the rate-determining step of the entire cycle.[2][4]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[1][5]
-
Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond, regenerating the catalytically active Pd(0) species.[3][4]
The efficiency of the initial oxidative addition step is overwhelmingly dictated by the strength of the carbon-halogen (C-X) bond. The established trend for reactivity is:
C-I < C-Br < C-OTf << C-Cl << C-F [6][7][8]
This reactivity hierarchy is the single most important factor in our comparison. Both This compound and 2-chloro-4-fluoro-5-iodopyridine possess a C-I bond, which is significantly weaker and more susceptible to oxidative addition than C-Cl and C-F bonds. Consequently, the Suzuki coupling for both substrates will occur with high regioselectivity at the C5-iodo position. The C-F and C-Cl bonds will remain intact under standard Suzuki conditions, serving as valuable handles for subsequent transformations or as key structural elements in the final product.
Comparative Performance: A Tale of Electronic Effects
While both substrates react selectively at the C-I bond, the electronic nature of the substituents at the 2-position (Fluorine vs. Chlorine) introduces a subtle but important distinction.
-
This compound: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect makes the pyridine ring more electron-deficient. This generally accelerates the rate-determining oxidative addition step.[9]
-
2-chloro-4-fluoro-5-iodopyridine: Chlorine is also an electron-withdrawing group, but its inductive effect is less pronounced than that of fluorine. Therefore, the pyridine ring in this substrate is slightly less electron-deficient compared to its difluoro counterpart.
Practical Implication: The higher electron deficiency of the 2,4-difluoro system may allow for slightly milder reaction conditions (e.g., lower temperatures or shorter reaction times) to achieve complete conversion compared to the 2-chloro-4-fluoro analog. However, in practice, the high reactivity of the C-I bond means that excellent yields are readily achievable for both compounds under similar, well-established catalytic systems. The choice between the two often comes down to cost, availability, or the desired properties of the final product rather than a significant difference in coupling efficiency.
Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of these substrates with a generic arylboronic acid. Note that specific yields are highly dependent on the coupling partner and precise optimization.
| Parameter | This compound | 2-chloro-4-fluoro-5-iodopyridine | Rationale & Citation |
| Substrate | 1.0 equiv | 1.0 equiv | Starting material. |
| Arylboronic Acid | 1.2 - 1.5 equiv | 1.2 - 1.5 equiv | A slight excess is used to drive the reaction to completion. |
| Palladium Precatalyst | Pd(PPh₃)₄ (3-5 mol%) orPd₂(dba)₃ (1-2 mol%) | Pd(PPh₃)₄ (3-5 mol%) orPd₂(dba)₃ (1-2 mol%) | Standard, reliable palladium sources for Suzuki couplings.[10] |
| Ligand | None with Pd(PPh₃)₄ orXPhos (2-4 mol%) with Pd₂(dba)₃ | None with Pd(PPh₃)₄ orSPhos (2-4 mol%) with Pd₂(dba)₃ | Buchwald ligands (XPhos, SPhos) are excellent for heteroaryl couplings.[11] |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv) | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv) | Crucial for activating the boronic acid for transmetalation.[3][7] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) orDMF | 1,4-Dioxane/H₂O (e.g., 4:1) orToluene | Aqueous mixtures are common and effective for many Suzuki reactions.[2][12] |
| Temperature | 80 - 100 °C | 85 - 110 °C | The C-I bond is reactive enough to not require very high temperatures.[13] |
| Expected Yield | Good to Excellent (>80%) | Good to Excellent (>80%) | High yields are expected due to the reactive C-I bond. |
Validated Experimental Protocols
The following protocols provide a reliable, self-validating system for performing the Suzuki coupling on each substrate. Success is benchmarked by the complete consumption of the starting iodopyridine, monitored by TLC or LC-MS.
Protocol 1: Suzuki Coupling of this compound
Objective: To synthesize 2,4-Difluoro-5-phenylpyridine.
Materials:
-
This compound (243 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%)
-
SPhos (16.4 mg, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2,4-difluoro-5-phenylpyridine.
Protocol 2: Suzuki Coupling of 2-chloro-4-fluoro-5-iodopyridine
Objective: To synthesize 2-chloro-4-fluoro-5-phenylpyridine.
Materials:
-
2-chloro-4-fluoro-5-iodopyridine (259.5 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (8 mL)
-
Degassed Water (2 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-4-fluoro-5-iodopyridine, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.
-
Add the degassed toluene and water, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the mixture to 100 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting iodopyridine.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.
-
Purify the residue via flash column chromatography to afford the pure 2-chloro-4-fluoro-5-phenylpyridine.
Conclusion and Expert Recommendation
Both this compound and 2-chloro-4-fluoro-5-iodopyridine are superb substrates for regioselective Suzuki-Miyaura cross-coupling. The reaction reliably proceeds at the highly reactive C-I bond, leaving the C-F and C-Cl bonds untouched for potential downstream functionalization.
-
Reactivity: The difluoro-substituted pyridine is electronically more activated towards oxidative addition, potentially allowing for marginally faster reactions or lower catalyst loadings in some cases. However, this difference is often negligible from a practical standpoint.
-
Recommendation: The choice between these two substrates should be guided primarily by:
-
Synthetic Availability and Cost: One substrate may be more readily available or cost-effective from commercial suppliers.
-
Strategic Design: The final desired molecular properties should dictate the choice. If a chlorine atom at the 2-position is required for a subsequent reaction (e.g., a Buchwald-Hartwig amination) or for its electronic contribution to bioactivity, then the 2-chloro-4-fluoro-5-iodopyridine is the logical choice.
-
For researchers aiming to rapidly synthesize diverse 5-aryl(heteroaryl)pyridines, both building blocks will perform exceptionally well under standard, robust Suzuki conditions. The key to success lies not in choosing one over the other based on a minor reactivity difference, but in applying a well-optimized and validated protocol as described herein.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
- Molander, G. A., & Canturk, B. (2009). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Angewandte Chemie International Edition, 48(45), 8494-8519.
-
Karabacak, T., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(8), 14835-14851. Available at: [Link]
-
ScholarWorks @ UTRGV. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Available at: [Link]
-
John, A., et al. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 7(1), 35. Available at: [Link]
-
Oldenhuis, N. J., et al. (2011). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 133(45), 18302-18313. Available at: [Link]
-
WWJMRD. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]
-
PRISM @ The Claremont Colleges. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Available at: [Link]
-
Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]
-
Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
El-Ghozzi, M., et al. (2016). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 19(6), 688-694. Available at: [Link]
-
Rueping, M., et al. (2018). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Angewandte Chemie International Edition, 57(40), 13294-13298. Available at: [Link]
-
ResearchGate. (2016). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available at: [Link]
-
National Institutes of Health (NIH). (2018). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Available at: [Link]
-
Al-Masri, O. A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6296. Available at: [Link]
-
ResearchGate. (2012). Regioselective Triple Suzuki Couplings of Trihalopyridines. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
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ResearchGate. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Available at: [Link]
-
ResearchGate. (2011). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Available at: [Link]
-
St. Benedict & St. John's University. Oxidative Addition & Palladium Coupling. Available at: [Link]
-
ResearchGate. (2014). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Available at: [Link]
-
National Institutes of Health (NIH). (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at: [Link]
-
The Chemical Report. (2020). Palladium Atoms Team Up for Oxidative Additions. Available at: [Link]
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A Senior Application Scientist's Guide to Alternative Building Blocks for 2,4-Difluoro-5-iodopyridine in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic incorporation of highly functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, fluorinated pyridines have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and modulated pKa.[1][2][3] 2,4-Difluoro-5-iodopyridine has emerged as a valuable building block, offering multiple reaction handles for the synthesis of complex molecular architectures. However, the pursuit of novel chemical space, improved synthetic accessibility, and advantageous intellectual property landscapes necessitates the exploration of viable alternatives. This guide provides an in-depth, objective comparison of alternative building blocks to this compound, supported by experimental data and proven insights to inform your synthetic strategies.
The Strategic Value of Dihalogenated Pyridines in Drug Discovery
Dihalogenated pyridines are powerful tools in drug discovery, enabling iterative and regioselective functionalization through a variety of cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) is the lynchpin of this strategy, allowing for the sequential introduction of diverse substituents.[4][5] This approach is fundamental to building structure-activity relationships (SAR) and optimizing drug candidates.
Core Alternatives to this compound: A Comparative Analysis
This section delves into a comparative analysis of key alternative building blocks, focusing on their reactivity in the workhorse reactions of medicinal chemistry: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
2-Chloro-5-iodopyridine and 2-Bromo-5-iodopyridine
These building blocks retain the highly reactive iodine at the 5-position for initial coupling while offering a less reactive chlorine or bromine at the 2-position for subsequent transformations.
Key Considerations:
-
Reactivity: The primary coupling will occur at the C-I bond. The C-Cl and C-Br bonds are significantly less reactive, allowing for selective functionalization.
-
Electronic Effects: The replacement of a fluorine atom with a chlorine or bromine atom at the 2-position will subtly alter the electronic properties of the pyridine ring, which can influence biological activity and pharmacokinetic properties.
-
Cost and Availability: 2-Chloro-5-iodopyridine is often a more cost-effective alternative to its fluorinated counterpart.
2-Bromo-4-iodopyridine
This isomer offers a different substitution pattern and reactivity profile, with the iodine atom positioned for coupling at the 4-position.
Key Considerations:
-
Regioselectivity: Similar to the 5-iodo isomers, the initial cross-coupling will preferentially occur at the C-I bond at the 4-position.[5]
-
Structural Diversity: This building block provides access to a different regioisomeric series of compounds compared to this compound.
2,4-Dichloropyridine and 2,4-Dibromopyridine
These symmetrical dihalopyridines present a different synthetic challenge and opportunity, with two reactive sites of the same halogen.
Key Considerations:
-
Reactivity and Selectivity: While both positions are susceptible to coupling, the C4 position is generally more reactive in many cross-coupling reactions.[6][7] However, achieving mono-selectivity can be challenging and often requires careful optimization of reaction conditions.[7]
-
Symmetrical Scaffolds: These building blocks are ideal for the synthesis of symmetrical molecules or for exploring SAR at both the 2- and 4-positions.
Comparative Performance in Key Cross-Coupling Reactions
The following tables provide a comparative overview of the performance of this compound and its alternatives in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The data is compiled from various sources to illustrate general trends and expected outcomes.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Building Block | Coupling Partner | Catalyst System (Typical) | Predominant Product | Approximate Yield (%) | Key Observations & References |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,4-Difluoro-5-phenylpyridine | 85-95 | High reactivity at the C-I bond. |
| 2-Chloro-5-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-5-phenylpyridine | 80-90 | Slightly lower yields may be observed compared to the difluoro analog. |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Bromo-4-phenylpyridine | 85-95 | Excellent regioselectivity at the C-4 iodo position.[5] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 4-Phenyl-2-chloropyridine | 70-85 (mono-adduct) | C4-selectivity is generally favored, but mixtures can occur.[6] |
Table 2: Comparative Performance in Sonogashira Coupling
| Building Block | Coupling Partner | Catalyst System (Typical) | Predominant Product | Approximate Yield (%) | Key Observations & References |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2,4-Difluoro-5-(phenylethynyl)pyridine | 80-90 | Efficient coupling at the C-I bond under standard conditions. |
| 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Chloro-5-(phenylethynyl)pyridine | 75-85 | Good yields, comparable to the difluoro analog. |
| 2-Bromo-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Bromo-4-(phenylethynyl)pyridine | 80-90 | High regioselectivity for the C-4 position is expected.[8] |
| 2,4-Dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-2-chloropyridine | 60-75 (mono-adduct) | Mono-alkynylation at the C4 position is achievable with careful control. |
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Building Block | Coupling Partner | Catalyst System (Typical) | Predominant Product | Approximate Yield (%) | Key Observations & References |
| This compound | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-(2,4-Difluoro-5-pyridyl)morpholine | 75-85 | Selective amination at the C-5 position. |
| 2-Chloro-5-iodopyridine | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-(2-Chloro-5-pyridyl)morpholine | 70-80 | Good yields for C-N bond formation. |
| 2-Bromo-4-iodopyridine | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-(2-Bromo-4-pyridyl)morpholine | 80-90 | High regioselectivity for the C-4 position is maintained.[8] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂, BINAP, NaOtBu | 2-Anilino-4-chloropyridine | Highly regioselective for C-2 | In contrast to other couplings, Buchwald-Hartwig amination can be highly regioselective for the C-2 position.[9] |
Experimental Protocols: A Practical Guide
To facilitate the direct application of these building blocks, detailed experimental protocols for a representative Suzuki-Miyaura coupling are provided below.
General Procedure for Suzuki-Miyaura Coupling of Dihalopyridines
Caption: A typical experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling of dihalopyridines.
Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried reaction vessel, add the dihalopyridine (1.0 mmol), the corresponding boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Reaction Setup: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL). Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Bioisosteric Replacements: Expanding Chemical Space
Beyond simple halogen swaps, medicinal chemists can employ the concept of bioisosterism to replace the entire 2,4-difluorophenyl moiety with other heterocyclic systems that mimic its steric and electronic properties while offering improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.[1][2][3][4]
Caption: Bioisosteric alternatives to the 2,4-difluorophenyl moiety in drug design.
Case Study: Pyrimidine as a Bioisostere
The pyrimidine ring is a common and effective bioisostere for a phenyl ring.[10] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors and alter the overall electronic properties of the molecule, potentially leading to improved target engagement and pharmacokinetic properties. Several FDA-approved drugs incorporate a pyrimidine core, highlighting its therapeutic value.[10]
Conclusion: A Strategic Approach to Building Block Selection
The choice of a building block in a medicinal chemistry campaign is a critical decision that can significantly impact the trajectory of a drug discovery project. While this compound is a potent and versatile reagent, a thorough understanding of its alternatives is essential for navigating the complexities of SAR, optimizing ADMET properties, and securing a competitive intellectual property position.
This guide has provided a comparative analysis of key alternatives, highlighting their relative reactivity in essential cross-coupling reactions and introducing the concept of bioisosteric replacement to broaden the scope of accessible chemical space. By leveraging this information, researchers can make more informed decisions, leading to the efficient and successful development of novel therapeutics. The provided experimental protocols serve as a practical starting point for the implementation of these building blocks in your synthetic endeavors.
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Navigating the Terrain of Halopyridine Cross-Coupling: A Comparative Guide to Palladium Catalysts
For researchers, medicinal chemists, and professionals in drug development, the functionalization of halopyridines is a cornerstone of modern synthesis. The pyridine motif is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules. Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this important heterocyclic scaffold. However, the path to efficient and high-yielding coupling of halopyridines is not without its obstacles. This guide provides an in-depth, objective comparison of common palladium catalysts for the most prevalent cross-coupling reactions of halopyridines—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—supported by experimental data to empower you in catalyst selection and reaction optimization.
The Halopyridine Challenge: Understanding the Hurdles
The successful cross-coupling of halopyridines is often complicated by two key factors: the inherent electronic properties of the pyridine ring and the strength of the carbon-halogen bond.
The "2-Pyridyl Problem": The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This is particularly pronounced when the halogen is at the 2-position, a phenomenon often referred to as the "2-pyridyl problem".[1] This coordination can interfere with the crucial oxidative addition step of the catalytic cycle.
The Carbon-Halogen Bond Strength: The reactivity of the halopyridine is directly related to the strength of the C-X bond, following the general trend: C-I < C-Br < C-Cl.[2] While iodopyridines are the most reactive, they are also more expensive and less commercially available than their chloro- and bromo- counterparts. The robust C-Cl bond in chloropyridines often necessitates more sophisticated and highly active catalyst systems to achieve efficient oxidative addition.[2]
The Catalytic Arsenal: A Lineup of Palladium Systems
The evolution of palladium catalysis has gifted chemists with a diverse toolkit to tackle these challenges. The performance of a palladium catalyst is intrinsically linked to the nature of its supporting ligands. These ligands play a critical role in modulating the electronic and steric properties of the palladium center, thereby influencing the efficiency of each step in the catalytic cycle.[3] We will focus our comparison on two of the most successful classes of ligands: Buchwald's biarylphosphines (e.g., XPhos, SPhos, RuPhos) and N-Heterocyclic Carbenes (NHCs) , exemplified by the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl and hetero-biaryl structures. The choice of catalyst is paramount when dealing with the less reactive chloropyridines and the problematic 2-pyridylboronic acids.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Halopyridine | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3-Bromopyridine | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 110 | 16 | ~85 | |
| Pd(dppf)Cl₂ | 2-Chloropyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 | |
| XPhos Pd G2 | 2-Chloropyridine | 4-Tolylboronic acid | K₃PO₄ | t-AmylOH | 100 | 2 | 95 | [4] |
| SPhos Pd G2 | 3-Chloropyridine | Phenylboronic acid | K₃PO₄ | 2-MeTHF | 80 | 18 | 91 | [5] |
| PEPPSI-IPr | 2,4-Dichloropyridine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 (C4-selective) | [6] |
Expert Insights:
For the more reactive bromopyridines, traditional catalysts like Pd(PPh₃)₄ can provide good yields. However, for the more challenging and cost-effective chloropyridines, the use of bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos is often essential.[2] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition of the strong C-Cl bond.[3] The development of palladacycle precatalysts, such as the G2 and G3 series from the Buchwald group, offers improved stability and reactivity.[4]
N-Heterocyclic carbene (NHC) ligands, found in catalysts like PEPPSI-IPr, have also proven to be highly effective. They form very stable bonds with the palladium center, leading to robust catalysts that can overcome the inhibitory effects of the pyridine nitrogen. Interestingly, in the case of dihalopyridines, the choice of ligand can even influence the regioselectivity of the coupling.[6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add 2-chloropyridine, phenylboronic acid, XPhos Pd G3, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Stir the reaction mixture at 100 °C for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a critical functional group in many pharmaceuticals.[7] The reaction's success with halopyridines has been greatly enhanced by the development of specialized ligand systems.[8]
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
| Catalyst System | Halopyridine | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | 3-Bromopyridine | Morpholine | NaOt-Bu | Toluene | 80 | 16 | 92 | [8] |
| Pd(OAc)₂ / Xantphos | 2-Bromopyridine | Aniline | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 88 | [9] |
| RuPhos Pd G3 | 2-Chloropyridine | n-Butylamine | LiHMDS | THF | 65 | 18 | 90 | [10] |
| BrettPhos Pd G3 | 4-Chloropyridine | Indole | K₂CO₃ | t-BuOH | 110 | 24 | 85 | [10] |
| PEPPSI-IPr | 3-Bromopyridine | Aniline | NaOt-Bu | Toluene | 100 | 12 | 95 |
Expert Insights:
Early generations of Buchwald-Hartwig catalysts, often employing bidentate phosphine ligands like BINAP, were effective for bromopyridines.[8] However, the coupling of less reactive chloropyridines and sterically hindered amines required the development of more advanced, bulky, and electron-rich monophosphine ligands like RuPhos and BrettPhos.[10] These ligands accelerate the rate-limiting reductive elimination step. The choice of base is also critical, with stronger bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) often being necessary.[8][10] Similar to Suzuki couplings, NHC-ligated catalysts like PEPPSI-IPr demonstrate excellent performance and broad substrate scope in the amination of halopyridines.
Visualizing the Buchwald-Hartwig Amination Workflow
Caption: A generalized experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to the synthesis of aryl and heteroaryl alkynes, which are valuable intermediates in organic synthesis.[11] The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[11]
Comparative Performance of Palladium Catalysts in Sonogashira Coupling
| Catalyst System | Halopyridine | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | 3-Iodopyridine | Phenylacetylene | Et₃N | DMF | 25 | 2 | 95 | [12] |
| Pd(PPh₃)₄ / CuI | 2-Bromopyridine | Trimethylsilylacetylene | i-Pr₂NH | Toluene | 80 | 6 | 88 | [13] |
| Pd(OAc)₂ / PPh₃ / CuI | 4-Chloropyridine | 1-Hexyne | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 75 | [14] |
| PEPPSI-IPr (copper-free) | 3-Bromopyridine | Phenylacetylene | K₂CO₃ | Toluene | 100 | 12 | 90 | [14] |
Expert Insights:
For the highly reactive iodopyridines, standard Sonogashira conditions using catalysts like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst are generally very effective.[12] Bromopyridines also couple efficiently, though may require slightly higher temperatures.[13] As with other cross-coupling reactions, chloropyridines are the most challenging substrates, often requiring higher temperatures, longer reaction times, and more robust catalyst systems.[14] While the copper co-catalyst is generally beneficial, it can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed, often utilizing highly active palladium catalysts such as those with NHC ligands.[14]
Decision Tree for Catalyst Selection
Caption: A simplified decision tree for initial palladium catalyst selection.
Conclusion
The successful palladium-catalyzed cross-coupling of halopyridines is a nuanced endeavor that requires a careful consideration of the substrate's reactivity and the specific transformation desired. While traditional palladium catalysts can be effective for more reactive iodinated and brominated pyridines, the use of more economical and readily available chloropyridines often necessitates the application of advanced catalyst systems. The development of bulky, electron-rich biarylphosphine ligands and robust N-heterocyclic carbene-based catalysts has revolutionized the field, providing chemists with the tools to overcome the inherent challenges of halopyridine functionalization. By understanding the principles outlined in this guide and leveraging the comparative data provided, researchers can make more informed decisions in catalyst selection, leading to more efficient, reliable, and ultimately successful synthetic outcomes.
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst for C–C and C–N cross-coupling reactions. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
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Willis, M. C., & McKnight, J. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5123-5128. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A general solution for the 2-pyridyl problem. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
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Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 20084-20104. [Link]
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Muci, A. R., & Buchwald, S. L. (2002). Practical Palladium Catalysts for C−N and C−O Bond Formation. Topics in Current Chemistry, 219, 131-209. [Link]
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Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 47(26), 4869-4872. [Link]
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Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(11), 943. [Link]
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Miles, J. A., et al. (2013). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 90(1), 102-105. [Link]
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Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3048-3058. [Link]
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Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 54(33), 4463-4466. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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AtlanChim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
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El-Ghozlani, M., et al. (2012). Palladium-Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2012(23), 4446-4454. [Link]
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Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(17), 3833-3836. [Link]
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Jouffroy, M., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 49(8), 1683-1695. [Link]
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García-Melchor, M., et al. (2013). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science, 4(8), 3299-3308. [Link]
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Pérez-Ramírez, J., et al. (2022). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Catalysis, 12(1), 539-550. [Link]
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Pérez-Ramírez, J., et al. (2022). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Catalysis, 12(1), 539-550. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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A Comparative Guide to LC-MS Methodologies for the Validation of 2,4-Difluoro-5-iodopyridine Coupling Products
Introduction: The Critical Role of Halogenated Pyridines and the Need for Robust Validation
In the landscape of modern drug discovery, halogenated pyridines serve as indispensable building blocks. Among these, 2,4-Difluoro-5-iodopyridine is a particularly valuable synthon, prized for its strategically positioned reactive sites that allow for selective functionalization through cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The products of these reactions are often precursors to complex molecular architectures found in oncology and neurobiology-targeted therapeutics.
The success of these synthetic endeavors, however, is not merely determined by the reaction yield but by the purity and structural integrity of the final product. The presence of unreacted starting materials, regioisomeric byproducts, or dehalogenated species can confound downstream biological assays and compromise lead optimization efforts. Therefore, a robust, high-fidelity analytical method for reaction monitoring and final product validation is not just a quality control step—it is a cornerstone of an efficient drug development pipeline.
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of this compound coupling products. We will move beyond a simple recitation of protocols to explore the underlying principles that govern method development, offering a framework for creating self-validating analytical systems that ensure both accuracy and reliability.
Pillar 1: The Analytical Strategy—Why LC-MS is the Gold Standard
Liquid chromatography coupled with mass spectrometry (LC-MS) is the definitive technique for this application due to its unique ability to resolve complex mixtures and provide unambiguous molecular identification.
-
Chromatographic Separation (The "LC"): The liquid chromatography component separates the desired product from starting materials, catalysts, and potential isomers based on their physicochemical properties (e.g., polarity, size). This is crucial because isobaric compounds (molecules with the same mass) cannot be distinguished by the mass spectrometer alone.
-
Mass-to-Charge Detection (The "MS"): The mass spectrometer serves as a highly specific detector, ionizing the separated molecules and measuring their mass-to-charge ratio (m/z). This provides definitive confirmation of the product's molecular weight. High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, can provide mass accuracy within parts-per-million (ppm), enabling the determination of elemental composition and further bolstering confidence in structural assignments.
The combination of retention time from the LC and the precise mass measurement from the MS provides a two-dimensional verification system that is exceptionally trustworthy for validating synthetic outcomes.
Experimental Workflow: A Self-Validating Protocol
The following workflow is designed to be a self-validating system, where each step includes checks and balances to ensure data integrity.
Caption: LC-MS workflow for validation of coupling products.
Step-by-Step Methodology
-
Sample Preparation (Trustworthiness Checkpoint):
-
Objective: To prepare a clean, representative sample that is compatible with the LC-MS system.
-
Protocol:
-
Accurately weigh approximately 1 mg of the crude reaction mixture.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water. This solvent choice ensures solubility for both polar and non-polar analytes.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial. Causality: This step is critical to remove any particulate matter that could clog the LC column or tubing, thereby ensuring system robustness and reproducible retention times.
-
-
-
Liquid Chromatography (The Separation Core):
-
Objective: To achieve baseline separation of the target product from key impurities and starting materials.
-
Instrument: Waters ACQUITY UPLC I-Class with a PDA Detector.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm. Causality: A C18 stationary phase is the workhorse for reversed-phase chromatography, offering excellent retention and selectivity for the moderately polar compounds typical of these coupling reactions. The sub-2 µm particle size provides high efficiency and resolution.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Causality: Formic acid is a common additive that acidifies the mobile phase, which helps to protonate analytes (like the pyridine nitrogen), leading to better peak shape and enhanced ionization efficiency in positive-mode ESI-MS.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity, allowing for higher flow rates and improved peak efficiency. It also ensures consistent retention times by mitigating fluctuations in ambient temperature.
-
-
Mass Spectrometry (The Confirmation Engine):
-
Objective: To confirm the molecular weight and elemental formula of the eluting peaks.
-
Instrument: Thermo Scientific Q Exactive HF Hybrid Quadrupole-Orbitrap Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. Causality: The basic nitrogen on the pyridine ring is readily protonated, making positive mode ESI a highly sensitive ionization technique for this class of compounds.
-
Scan Range: m/z 100–1000.
-
Resolution: 120,000 (at m/z 200). Causality: High resolution is paramount for calculating accurate mass and resolving the target product from potential isobaric interferences. A resolution of 120,000 provides sufficient mass accuracy (< 5 ppm) to confidently determine the elemental composition.
-
Data Analysis: Extract the ion chromatogram for the theoretical [M+H]+ of the expected product. Verify that the accurate mass is within 5 ppm of the calculated mass and that the retention time aligns with the major peak observed in the UV chromatogram.
-
Comparative Data: The Impact of Column and Mobile Phase Selection
The choice of LC column and mobile phase significantly impacts the quality of the separation. Below is a comparative summary based on the analysis of a model Suzuki coupling reaction between this compound and phenylboronic acid.
Expected Product: 2,4-Difluoro-5-phenylpyridine, [M+H]+ = 192.0615
| Parameter | Method 1: C18 Column / Acetonitrile | Method 2: C18 Column / Methanol | Method 3: Phenyl-Hexyl Column / Acetonitrile |
| Target Analyte Retention Time | 3.25 min | 2.98 min | 3.87 min |
| Resolution (Product vs. Starting Material) | 4.5 | 3.1 | 5.8 |
| Peak Tailing Factor (Product) | 1.1 | 1.4 | 1.0 |
| MS Signal Intensity (Product) | 1.2 x 10^7 | 8.5 x 10^6 | 1.1 x 10^7 |
| Expertise & Experience Insights | Excellent performance. Acetonitrile's lower viscosity provides better efficiency and sharper peaks compared to methanol. This is the recommended starting point. | Acceptable but suboptimal. Methanol can alter selectivity but often leads to broader peaks and lower MS signal due to less efficient desolvation in the ESI source. | Superior for aromatic systems. The Phenyl-Hexyl phase offers alternative selectivity through pi-pi interactions, providing exceptional resolution for closely related aromatic compounds, such as regioisomers. This is a powerful problem-solving tool when C18 fails to provide adequate separation. |
Trustworthiness: Self-Validation through Isotopic Pattern Matching
A key feature that enhances the trustworthiness of this analysis is the presence of iodine in the starting material (this compound). Iodine is monoisotopic (100% ¹²⁷I), but its presence provides a distinct mass defect that can be used for confirmation. More importantly, when analyzing reactions involving reagents with unique isotopic signatures (e.g., boron in boronic acids or chlorine/bromine), the observed isotopic pattern in the mass spectrum must match the theoretical pattern.
For example, in a Buchwald-Hartwig coupling with an aniline containing a chlorine atom, the product will exhibit a characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 3:1. Verifying this pattern provides an orthogonal layer of confirmation, making the identification virtually irrefutable. Software tools can automatically calculate and match these patterns, integrating this check seamlessly into the validation workflow.
Conclusion and Future Outlook
The robust validation of this compound coupling products is readily achievable through a systematically developed LC-MS method. By leveraging a high-efficiency C18 column with an acetonitrile/water gradient and high-resolution mass spectrometry, researchers can obtain unambiguous confirmation of their synthetic products. The principles outlined here—from meticulous sample preparation to the exploitation of high-resolution mass accuracy and isotopic patterns—form a self-validating system that upholds the highest standards of scientific integrity.
For particularly challenging separations involving subtle structural isomers, exploring alternative column chemistries, such as Phenyl-Hexyl, provides a powerful tool for method optimization. As drug discovery continues to demand ever-more complex molecules, the mastery of these advanced analytical techniques will remain a critical enabler of innovation.
References
A Comparative Guide to the Structural Confirmation of 2,4-Difluoro-5-iodopyridine Derivatives: The Definitive Role of NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing discovery programs. This is particularly true for highly substituted aromatic systems like 2,4-Difluoro-5-iodopyridine derivatives, where the potential for isomeric ambiguity necessitates a robust and multi-faceted analytical approach. This guide provides an in-depth comparison of analytical techniques, with a primary focus on the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural elucidation of this important class of compounds.
The substitution pattern on the pyridine ring in this compound derivatives presents a significant analytical challenge. The presence of multiple halogen atoms can lead to complex isomeric possibilities during synthesis, making the precise determination of substituent positions critical for understanding structure-activity relationships. While several analytical techniques can provide valuable structural information, NMR spectroscopy stands out for its ability to provide a comprehensive and unambiguous picture of molecular connectivity and spatial arrangement.
The Power of Multi-Nuclear NMR Spectroscopy
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] For organofluorine compounds like the this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of data for unequivocal structural assignment.[2][3]
¹H NMR: A First Look at the Proton Environment
Proton (¹H) NMR is typically the initial step in the structural analysis of organic molecules.[1] For this compound derivatives, the ¹H NMR spectrum reveals the chemical environment of the protons on the pyridine ring. The number of signals, their chemical shifts (δ), and their coupling patterns (J-coupling) provide crucial information about the substitution pattern.[1]
In a typical this compound scaffold, two protons are present on the pyridine ring. The proton at the 3-position will appear as a doublet of doublets due to coupling with the adjacent fluorine at the 4-position and the more distant fluorine at the 2-position. The proton at the 6-position will also exhibit a complex splitting pattern due to coupling with the neighboring fluorine at the 2-position and the proton at the 3-position. The magnitudes of these through-bond scalar couplings (J-couplings) are highly dependent on the number of intervening bonds and the dihedral angles, providing a powerful tool for assigning proton positions.[4]
¹³C NMR: Mapping the Carbon Skeleton
Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of a molecule.[1] In the case of this compound derivatives, the ¹³C NMR spectrum will show distinct signals for each carbon atom in the pyridine ring. The chemical shifts of these carbons are significantly influenced by the electronegativity of the attached substituents.
The carbons directly bonded to fluorine atoms (C2 and C4) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are diagnostic for the presence of a C-F bond.[5][6] Similarly, two- and three-bond couplings to fluorine (²JCF and ³JCF) will be observed for other carbons in the ring, further confirming the substitution pattern.[7] The carbon bearing the iodine atom (C5) will also have a characteristic chemical shift.
¹⁹F NMR: The Definitive Probe for Fluorinated Compounds
Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and informative technique for characterizing organofluorine compounds.[2][8] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR analysis.[2][8] The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, providing excellent signal dispersion and reducing the likelihood of signal overlap.[8]
For a this compound derivative, the ¹⁹F NMR spectrum will display two distinct signals, one for the fluorine at the 2-position and one for the fluorine at the 4-position. The chemical shifts of these fluorine atoms are highly sensitive to their electronic environment.[9] Furthermore, the two fluorine nuclei will couple to each other, resulting in a doublet for each signal. The magnitude of this fluorine-fluorine coupling constant (JFF) is dependent on the number of bonds separating the two nuclei.[10] Additionally, coupling to nearby protons will further split these signals, providing a rich tapestry of information that can be used to definitively assign the fluorine positions.[11]
Unraveling Proximity with Nuclear Overhauser Effect (NOE) Spectroscopy
While J-coupling provides information about through-bond connectivity, the Nuclear Overhauser Effect (NOE) provides information about through-space proximity of nuclei, typically within 5 Å.[12][13] In the context of this compound derivatives, NOE experiments, such as 1D NOE difference or 2D NOESY, can be used to confirm the spatial relationship between protons and fluorine atoms. For instance, irradiation of the proton at the 3-position should result in an NOE enhancement of the signal for the fluorine at the 4-position, providing unambiguous evidence for their proximity.
Workflow for NMR-based Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a this compound derivative using NMR spectroscopy.
Caption: Workflow for NMR-based structural confirmation.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is the cornerstone for the structural elucidation of this compound derivatives, other analytical techniques can provide complementary and confirmatory data.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and spatial relationships. | Unambiguous structural determination, non-destructive. | Requires soluble samples, can be time-consuming for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Fragmentation patterns can provide structural clues.[14][15] | High sensitivity, small sample requirement. Isotopic patterns for halogens are informative.[16][17] | Isomeric differentiation can be challenging. Provides limited information on stereochemistry.[18] |
| X-ray Crystallography | Absolute three-dimensional structure in the solid state.[19][20] | Provides definitive proof of structure and stereochemistry.[21][22] | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation. |
| Infrared (IR) Spectroscopy | Presence of functional groups and information about bonding.[23][24] | Fast and simple to perform. Provides a characteristic fingerprint for a compound.[25][26][27] | Provides limited information on the overall molecular structure and connectivity. |
Decision-Making Framework for Structural Confirmation
The following diagram outlines a logical process for integrating data from multiple analytical techniques to achieve confident structural confirmation.
Caption: Decision-making flowchart for structural confirmation.
Experimental Protocol: NMR Analysis of a this compound Derivative
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. NMR Data Acquisition:
-
Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used.
-
For ¹³C{¹H} NMR, a proton-decoupled experiment is performed to simplify the spectrum and enhance sensitivity.
-
For ¹⁹F NMR, a standard one-pulse experiment is typically sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
If necessary, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), HMBC (¹H-¹³C long-range correlation), and NOESY (¹H-¹H through-space correlation) to further aid in assignments.
3. Data Processing and Analysis:
-
Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak for ¹H and ¹³C spectra, and an external or internal standard for ¹⁹F spectra (e.g., CFCl₃).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and coupling constants in all spectra to assign the signals to the respective nuclei in the molecule.
-
Correlate the data from all NMR experiments to build a self-consistent structural assignment.
Conclusion
For the unambiguous structural confirmation of this compound derivatives, a multi-nuclear NMR approach is not just advantageous, but essential. The combined insights from ¹H, ¹³C, and ¹⁹F NMR, further substantiated by NOE data, provide an unparalleled level of detail regarding molecular connectivity and spatial arrangement. While other techniques like mass spectrometry and X-ray crystallography offer valuable complementary information, NMR spectroscopy remains the definitive tool for navigating the complexities of these highly substituted aromatic systems, ensuring the integrity and accuracy of research and development efforts in the pharmaceutical and chemical industries.
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Foroozandeh, M., et al. New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. 2021, 12 (1), 649. [Link]
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A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 2,4-Difluoro-5-iodopyridine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the pyridine ring is a privileged motif, present in a vast array of therapeutic agents. The introduction of aryl and heteroaryl substituents onto this core can profoundly influence a molecule's pharmacological profile. For the specific case of 2,4-Difluoro-5-iodopyridine, a valuable and increasingly utilized building block, the choice of cross-coupling methodology is a critical decision that can dictate the efficiency and success of a synthetic campaign.
This guide provides an in-depth, head-to-head comparison of two of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura and the Stille couplings—for the arylation of this compound. While direct comparative studies on this specific substrate are not extensively documented, this guide synthesizes data from analogous systems and established mechanistic principles to provide a robust framework for methodological selection and optimization.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Generally low toxicity | High toxicity of organotin reagents |
| Byproducts | Boron-based, often water-soluble and easily removed | Tin-based, can be challenging to separate |
| Reaction Conditions | Typically requires a base for activation | Often proceeds under neutral or milder conditions |
| Functional Group Tolerance | Good, but can be sensitive to acidic protons and prone to protodeboronation | Excellent, tolerates a wide range of functional groups |
| Substrate Scope | Very broad, though challenges exist with some heteroaryl compounds | Broad, often more reliable for sterically hindered or complex heterocyclic substrates |
Mechanistic Overview: The Catalytic Cycles
Both the Suzuki and Stille couplings are predicated on a similar catalytic cycle involving a palladium(0) species. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki Coupling Catalytic Cycle
The Suzuki coupling commences with the oxidative addition of the this compound to a Pd(0) complex. This is followed by transmetalation with a boronic acid or its derivative, a step that necessitates activation by a base. The cycle concludes with reductive elimination, which forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst.[1]
Stille Coupling Catalytic Cycle
Similarly, the Stille coupling is initiated by the oxidative addition of the iodopyridine to the Pd(0) catalyst. The subsequent transmetalation step involves the transfer of the organic group from the organostannane reagent to the palladium center. Finally, reductive elimination affords the cross-coupled product and regenerates the Pd(0) catalyst for the next cycle.[2]
Head-to-Head Performance Analysis
Reaction Efficiency and Yields
While direct comparative yield data for this compound is scarce, we can extrapolate from studies on structurally similar electron-deficient halopyridines.
Suzuki Coupling: For electron-deficient substrates, the Suzuki coupling can be highly effective, often providing good to excellent yields. However, the reaction is sensitive to the choice of catalyst, ligand, base, and solvent. The electron-withdrawing nature of the fluorine atoms in this compound is expected to facilitate the oxidative addition step. A potential side reaction is protodeboronation of the boronic acid, especially with ortho-substituted arylboronic acids, which can be mitigated by careful selection of reaction conditions.
Stille Coupling: The Stille coupling is often lauded for its reliability and high yields, particularly with complex and sensitive substrates.[3] The reaction is generally less sensitive to the choice of base and can often be performed under neutral conditions. For electron-deficient systems like this compound, the Stille coupling is expected to proceed efficiently.
Representative Yield Comparison on Analogous Systems:
| Halopyridine Substrate | Coupling Partner | Method | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 71[1][4] |
| 2-Bromopyridine | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85[5] |
| 3-Bromopyridine | Phenyltributylstannane | Stille | PdCl₂(PPh₃)₂ | - | Toluene | 89[5] |
| 2-Bromopyridine | (Thiophen-2-yl)tributylstannane | Stille | Pd₂(dba)₃ / P(t-Bu)₃ | - | THF | 85[5] |
This table presents data from analogous systems to provide a comparative perspective.
Functional Group Tolerance
Suzuki Coupling: Generally exhibits good functional group tolerance. However, the requisite basic conditions can be detrimental to substrates bearing base-labile functionalities. Moreover, acidic protons on the coupling partners can interfere with the reaction.
Stille Coupling: A key advantage of the Stille coupling is its exceptional functional group tolerance.[6] The reaction can be conducted under neutral or nearly neutral conditions, making it compatible with a wide array of sensitive functional groups, including esters, amides, and aldehydes.
Toxicity and Purification
Suzuki Coupling: Boronic acids and their byproducts are generally considered to have low toxicity, which is a significant advantage in terms of handling and environmental impact. The boron-containing byproducts are often water-soluble, facilitating their removal during aqueous workup.
Stille Coupling: The high toxicity of organotin reagents and byproducts is the most significant drawback of the Stille reaction.[2] This necessitates careful handling and specialized waste disposal procedures. Furthermore, the removal of tin byproducts can be challenging and may require specific purification techniques, such as treatment with potassium fluoride.[5]
Experimental Protocols
The following are representative, detailed protocols for the Suzuki and Stille couplings of this compound. These should be considered as starting points for optimization.
Representative Suzuki Coupling Protocol
Detailed Steps:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the tube and subject it to three cycles of evacuation and backfilling with argon.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Representative Stille Coupling Protocol
Detailed Steps:
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and tri(tert-butyl)phosphine (P(t-Bu)₃, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon for three cycles.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe. Then, add the organostannane reagent (1.1 eq.) dropwise via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 90-110 °C and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether. Treat the mixture with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Purification: Filter the mixture through a pad of Celite®, wash the filter cake with diethyl ether, and separate the layers of the filtrate. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The choice between Suzuki and Stille coupling for the arylation of this compound is a nuanced decision that hinges on the specific priorities of the synthetic project.
The Suzuki coupling is recommended when:
-
"Green" chemistry principles are a priority: The lower toxicity of boronic acids and their byproducts makes this a more environmentally benign option.
-
Ease of purification is desired: The water-solubility of boron byproducts simplifies the workup procedure.
-
The substrate and coupling partner are tolerant of basic conditions.
The Stille coupling is the preferred method when:
-
Exceptional functional group tolerance is paramount: The ability to perform the reaction under neutral conditions protects sensitive functionalities.
-
High reliability and yields are critical, especially with complex or sterically demanding substrates.
-
The necessary infrastructure for handling toxic organotin compounds and their waste is in place.
Ultimately, for any novel substrate combination, small-scale screening of both methods is advisable to empirically determine the optimal conditions for achieving the desired yield and purity of the target 5-aryl-2,4-difluoropyridine.
References
- BenchChem. (2025). A Head-to-Head Battle: Suzuki vs.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, Carboxamides, and N-Heterocycles. Journal of the American Chemical Society, 124(50), 14844–14845.
- Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 108(11), 3033–3040.
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The Ascendancy of the 2,4-Difluoro-5-iodopyridine Scaffold: A Comparative Guide to Kinase Inhibitor Efficacy
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a vast chemical space. The scaffold, or core chemical structure, of an inhibitor is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. Among the myriad of scaffolds, the 2,4-Difluoro-5-iodopyridine moiety has emerged as a privileged structure in a new generation of highly effective kinase inhibitors. This guide provides a comprehensive comparison of the efficacy of kinase inhibitors derived from this scaffold against those built upon other common chemical frameworks, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold offers a unique combination of chemical properties that contribute to the superior performance of the inhibitors that incorporate it. The difluoro substitutions enhance the molecule's binding affinity and can improve metabolic stability, while the iodine atom provides a vector for further chemical modification and can contribute to potent interactions within the kinase ATP-binding pocket. A prime example of a highly successful kinase inhibitor utilizing this scaffold is repotrectinib , a next-generation ROS1/TRK/ALK inhibitor.
Comparative Efficacy Analysis: Repotrectinib vs. Other Scaffolds
The clinical and preclinical data for repotrectinib in ROS1-positive non-small cell lung cancer (NSCLC) provide a compelling case study for the advantages of the this compound scaffold. When compared to earlier generation inhibitors like crizotinib (an aminopyridine derivative) and entrectinib (an indazole derivative), repotrectinib demonstrates superior efficacy, particularly in overcoming resistance mutations.
In Vitro Potency and Selectivity
A key measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50) against its target kinase and a panel of other kinases to assess its selectivity. A lower IC50 value indicates higher potency.
| Kinase Inhibitor | Scaffold | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets (IC50, nM) | Reference |
| Repotrectinib | This compound | ROS1, TRKA/B/C, ALK | ROS1: 0.07, TRKA: 0.83, TRKB: 0.05, TRKC: 0.1, ALK: 1.01 | JAK2: 1.04, LYN: 1.66, Src: 5.3, FAK: 6.96 | [1] |
| Crizotinib | Aminopyridine | ALK, ROS1, MET | ALK: 24, ROS1: 1.7, MET: 8 | Multiple, with varying potencies | [2] |
| Entrectinib | Indazole | TRKA/B/C, ROS1, ALK | TRKA: 1, TRKB: 3, TRKC: 1, ROS1: 7, ALK: 12 | JAK2, TNK2 | [3][4] |
| Pyrazolopyridine Inhibitor (Example) | Pyrazolopyridine | Pim-1, Pim-2, Pim-3 | Pim-1: 1300, Pim-2: 6000, Pim-3: 1800 | Varies with specific compound | [5] |
| Benzimidazole Inhibitor (Example) | Benzimidazole | EGFR, HER2, CDK2 | EGFR: Varies, HER2: Varies, CDK2: Varies | Varies with specific compound | [6] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
The data clearly indicates the high potency of repotrectinib against its primary targets, with IC50 values in the low to sub-nanomolar range.[1] This exceptional potency, a hallmark of the this compound scaffold in this context, translates into a significant therapeutic window.
Clinical Efficacy in ROS1+ NSCLC
Clinical trial data further underscores the superiority of the repotrectinib scaffold in the context of ROS1-positive NSCLC.
| Kinase Inhibitor | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Repotrectinib | TRIDENT-1 | TKI-naïve | 82% | Not Reached | [7] |
| Crizotinib | PROFILE 1001 | TKI-naïve | 72% | 19.2 months | [8] |
| Entrectinib | STARTRK-1/2, ALKA-372-001 | TKI-naïve | 77.4% | 24.6 months | [8] |
Repotrectinib has demonstrated a remarkable objective response rate in treatment-naïve patients.[7] Furthermore, its compact, macrocyclic structure, enabled by the versatile this compound scaffold, allows it to overcome common resistance mutations that limit the efficacy of crizotinib and entrectinib.
Experimental Protocols for Efficacy Comparison
To rigorously compare the efficacy of kinase inhibitors derived from different scaffolds, a series of well-defined in vitro and in vivo experiments are essential.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal and high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[9]
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase of interest, the kinase-specific substrate, ATP, and the test inhibitor at various concentrations in a 384-well plate.
-
Include appropriate controls: a no-inhibitor control (vehicle only) and a no-kinase control.
-
Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.
-
Incubate at room temperature for 30-60 minutes.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Workflow for ADP-Glo™ Kinase Assay:
Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify drug binding to its target in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[11]
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with the kinase inhibitor at various concentrations or a vehicle control.
-
Incubate for a sufficient time to allow for cellular uptake and target engagement (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler to induce protein denaturation and aggregation.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of soluble target protein in the supernatant using a specific antibody-based method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Workflow for Cellular Thermal Shift Assay (CETSA®):
Caption: Generalized workflow for assessing target engagement using CETSA®.
In Vivo Efficacy: NSCLC Patient-Derived Xenograft (PDX) Models
PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, provide a more clinically relevant in vivo system to evaluate the anti-tumor efficacy of kinase inhibitors.[12]
Step-by-Step Protocol:
-
Model Establishment:
-
Implant tumor fragments from a ROS1-positive NSCLC patient subcutaneously into immunodeficient mice (e.g., NOD-scid gamma mice).
-
Allow tumors to establish and grow to a palpable size.
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, repotrectinib, crizotinib, entrectinib).
-
Administer the drugs orally at clinically relevant doses and schedules.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, collect tumor tissues and analyze for target engagement and downstream signaling inhibition (e.g., by Western blotting for phosphorylated ROS1, ERK, and AKT).
-
-
Data Analysis:
-
Compare tumor growth inhibition between the different treatment groups.
-
Calculate tumor growth inhibition (TGI) percentages.
-
Signaling Pathways Targeted by Compared Inhibitors
Repotrectinib, crizotinib, and entrectinib all target receptor tyrosine kinases (RTKs) that, when constitutively activated by genetic rearrangements, drive oncogenesis through downstream signaling cascades.
Simplified ROS1/ALK/NTRK Signaling Pathway:
Caption: Key downstream signaling pathways activated by ROS1, ALK, and NTRK fusion proteins.
These RTKs activate several key downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway, all of which converge on the nucleus to promote gene transcription that drives cell proliferation, survival, and angiogenesis.[4][13][14][15][16][17][18][19][20][21] Kinase inhibitors targeting these RTKs effectively block these oncogenic signals.
Conclusion
The this compound scaffold represents a significant advancement in the design of highly potent and selective kinase inhibitors. As exemplified by repotrectinib, this scaffold can confer superior efficacy, including the ability to overcome acquired resistance, when compared to inhibitors based on other chemical frameworks. The comprehensive experimental approach outlined in this guide, from in vitro biochemical assays to in vivo patient-derived xenograft models, provides a robust framework for the preclinical evaluation and comparison of kinase inhibitors. As our understanding of kinase biology and medicinal chemistry deepens, the strategic use of privileged scaffolds like this compound will undoubtedly continue to drive the development of next-generation targeted therapies for cancer and other diseases.
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Creative Diagnostics. (n.d.). ALK Signaling Pathway. Retrieved from [Link]
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Creative Diagnostics. (n.d.). ALK Pathway. Retrieved from [Link]
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Creative Diagnostics. (n.d.). ROS1 Signaling Pathway. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Signaling by NTRKs. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). ALK signaling pathway. ALK activates multiple pathways, including... [Image]. Retrieved from [Link]
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OncLive. (n.d.). ROS1. Biomarker Consortium. Retrieved from [Link]
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OncLive. (n.d.). NTRK fusions. Biomarker Consortium. Retrieved from [Link]
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Healio. (n.d.). ROS1: ROS Proto-oncogene 1. Retrieved from [Link]
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- Drilon, A., & Siena, S. (2018). Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. Cancer Discovery, 8(10), 1226-1235.
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Reactome. (n.d.). Signaling by NTRK3 (TRKC). Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values and ligand efficiencies of benzimidazole oxadiazole hits [Image]. Retrieved from [Link]
- Al-Ostoot, F. H., & Al-Wabli, R. I. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(11), 4496.
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
- Wu, W., & Liu, X. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1956-1962.
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ResearchGate. (n.d.). IC 50 values of benzimidazole agent in ABL1, ERK2, and MAPK14 in vitro kinase assays [Image]. Retrieved from [Link]
- Ghorab, M. M., & Alsaid, M. S. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. Molecules, 27(4), 1345.
- El-Gamal, M. I., & Oh, C. H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3163.
- Drilon, A., & Li, G. (2018). Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors. Therapeutics and clinical risk management, 14, 1247-1252.
- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
- Zaytseva, K., & Gaisina, I. N. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals, 15(1), 89.
- Villarroel-Espindola, F., & Yu, L. (2018).
- National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
- Ardini, E., & Menichincheri, M. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-639.
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ResearchGate. (n.d.). ROS1 expression in lung cancer cell lines, xenografts, and normal... [Image]. Retrieved from [Link]
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Melior Discovery. (n.d.). The A549 Xenograft Model for Lung Cancer. Retrieved from [Link]
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A Researcher's Guide to 2,4-Difluoro-5-iodopyridine: A Cost-Benefit Analysis in Synthesis
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant of synthetic efficiency and overall project cost. Among the vast arsenal of heterocyclic intermediates, 2,4-Difluoro-5-iodopyridine has emerged as a valuable reagent, particularly in the construction of complex molecular architectures for pharmaceuticals and agrochemicals. This guide provides an in-depth cost-benefit analysis of utilizing this compound in key synthetic transformations, comparing its performance with common alternatives and offering insights backed by experimental data.
The Strategic Advantage of Fluorinated Pyridines
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] The pyridine scaffold itself is a ubiquitous motif in a multitude of biologically active compounds. Consequently, fluorinated pyridines are highly sought-after intermediates in medicinal chemistry. This compound offers a unique combination of functionalities: two electron-withdrawing fluorine atoms that activate the pyridine ring for nucleophilic substitution and an iodine atom that serves as a versatile handle for a wide range of cross-coupling reactions.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
The true value of a synthetic intermediate is best assessed through its performance in widely used chemical transformations. Here, we analyze the utility of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a crucial factor, with the general trend being I > Br > Cl.[2] This inherent reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for Suzuki-Miyaura couplings, often proceeding under mild conditions with high yields.
Comparison with Alternatives:
-
2,5-Difluoro-4-iodopyridine: This isomer is a common alternative. While direct comparative studies are scarce, the electronic environment of the C-I bond is similar, suggesting comparable reactivity in many cases. The choice between the two may often depend on the desired substitution pattern in the final product and commercial availability.
-
2-Chloro-5-iodopyridine: The presence of a less electronegative chlorine atom instead of a fluorine at the 2-position can subtly influence the electronic properties of the pyridine ring. However, the high reactivity of the C-I bond generally ensures that Suzuki-Miyaura coupling will occur selectively at the 5-position under standard conditions.
-
2,4-Dichloropyrimidines: While not a direct pyridine analogue, these are also common heterocyclic building blocks. A study on the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids demonstrated that regioselective C4-substitution can be achieved in good to excellent yields under microwave irradiation with low catalyst loading.[3][4] This highlights that while iodo-derivatives are generally more reactive, chloro-derivatives can be viable, often more cost-effective, alternatives with optimized conditions.
Illustrative Suzuki-Miyaura Coupling Workflow:
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides. Similar to the Suzuki-Miyaura reaction, the high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation, typically proceeding under mild, copper-free conditions.[5]
Comparison with Alternatives:
-
Brominated Pyridines: While brominated pyridines can be used in Sonogashira couplings, they often require more forcing conditions, such as higher temperatures or the use of a copper co-catalyst, which can lead to undesired side reactions like Glaser coupling.[1][6]
-
Chlorinated Pyridines: Chloro-substituted pyridines are generally the least reactive and often require specialized catalyst systems and higher temperatures to achieve reasonable yields in Sonogashira couplings.[7]
Representative Sonogashira Coupling Protocol:
A general procedure for the Sonogashira coupling of a halo-pyridine with a terminal alkyne involves the following steps:
-
Reaction Setup: To a degassed solution of the halo-pyridine (1.0 equiv.) in a suitable solvent (e.g., THF/Et3N), add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.) and, if necessary, a copper(I) co-catalyst (e.g., CuI, 0.1 equiv.).
-
Addition of Alkyne: Add the terminal alkyne (1.1 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction, extract the product with an organic solvent, wash, and dry.
-
Purification: Purify the crude product by column chromatography.[8]
Buchwald-Hartwig Amination: Constructing C-N Bonds with Regioselectivity
The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds. A study on the selective amination of 2-fluoro-4-iodopyridine highlights a key advantage of using dihalogenated pyridines with different halogens. The Buchwald-Hartwig cross-coupling was found to be exclusive for the 4-position (the C-I bond), leaving the C-F bond intact.[9][10] This regioselectivity is a significant benefit, allowing for sequential functionalization of the pyridine ring.
Comparison with Alternatives:
-
2,4-Dichloropyridine: In contrast to the selective C-4 amination of 2-fluoro-4-iodopyridine, nucleophilic aromatic substitution on 2,4-dichloropyridine typically occurs at the 2-position.[9][10] This demonstrates the complementary reactivity and the importance of substrate choice in directing the outcome of the reaction.
Buchwald-Hartwig Amination Experimental Workflow:
Caption: A typical workflow for the Buchwald-Hartwig amination of this compound.
Cost-Benefit Analysis
The decision to use this compound should be based on a holistic evaluation of its cost and the benefits it provides in terms of reactivity, selectivity, and overall synthetic efficiency.
Cost Considerations:
-
Reagent Price: this compound is a specialty chemical, and its price can be a significant factor, especially for large-scale synthesis. Prices for research quantities can be high (e.g., ~$843/g).[11] Bulk inquiries are necessary to obtain accurate pricing for process development and manufacturing.
-
Alternative Reagent Costs: Chloro- and bromo-substituted pyridines are generally less expensive than their iodo-counterparts. For example, 2-chloro-5-iodopyridine and 5-bromo-2-fluoropyridine are commercially available, and their pricing should be compared at the desired scale.
-
Synthesis Cost: If synthesizing the building block in-house is an option, the cost of starting materials and the complexity of the synthesis route are important considerations. The synthesis of fluorinated pyridines can be challenging. For example, the synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine requires high temperatures and a phase transfer catalyst.[4]
Benefit Analysis:
-
High Reactivity: The C-I bond's high reactivity often translates to milder reaction conditions, shorter reaction times, and lower catalyst loadings, which can offset the higher initial cost of the reagent.
-
Regioselectivity: As demonstrated in the Buchwald-Hartwig amination, the differential reactivity of the C-I versus C-F or C-Cl bonds allows for predictable and selective functionalization, which is a significant advantage in multi-step syntheses. This can reduce the need for protecting groups and lead to more convergent and efficient synthetic routes.
-
Versatility: this compound is a versatile building block that can participate in a wide range of cross-coupling reactions, providing access to a diverse array of substituted pyridines.
Data Summary: A Head-to-Head Comparison
| Feature | This compound | 2,5-Difluoro-4-iodopyridine | 2-Chloro-5-iodopyridine | 2,4-Dichloropyridine |
| Primary Coupling Site | C5 (Iodo) | C4 (Iodo) | C5 (Iodo) | C4/C2 (reaction dependent) |
| Reactivity in Cross-Coupling | High | High | High | Moderate to Low |
| Regioselectivity | Excellent (C-I vs C-F) | Excellent (C-I vs C-F) | Good (C-I vs C-Cl) | Condition Dependent |
| Relative Cost | High | High | Moderate | Low |
| Key Advantage | High reactivity and predictable regioselectivity for sequential functionalization. | Similar to this compound, choice depends on desired isomer. | More cost-effective than difluoro-iodo analogues. | Economical, but requires more optimization for selective reactions. |
Safety and Handling
This compound is an organic compound that should be handled with care.[9] It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal. General precautions for handling halogenated organic compounds should be followed, including working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE) such as gloves and safety glasses.[12][13]
Conclusion and Recommendations
This compound is a highly valuable and versatile building block for the synthesis of complex fluorinated pyridine derivatives. Its high reactivity in a range of palladium-catalyzed cross-coupling reactions, coupled with the potential for excellent regioselectivity, often justifies its higher cost, particularly in the context of drug discovery and process development where efficiency and predictability are paramount.
For researchers and drug development professionals, the following recommendations are proposed:
-
For early-stage discovery and the synthesis of novel, complex targets: The high reactivity and predictable selectivity of this compound make it an excellent choice to expedite the synthesis of target molecules.
-
For process development and large-scale synthesis: A thorough cost analysis comparing this compound with less expensive alternatives like chloro- or bromo-pyridines is crucial. The potential for milder reaction conditions and higher yields with the iodo-compound may offset its higher initial price.
-
When regioselectivity is critical: The differential reactivity of the C-I and C-F bonds in this compound offers a significant advantage for sequential, site-selective functionalization, potentially simplifying complex synthetic routes.
Ultimately, the decision to employ this compound should be made on a case-by-case basis, carefully weighing the cost of the reagent against the significant synthetic advantages it offers.
References
-
National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link].
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ResearchGate. ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Available at: [Link].
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ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at: [Link].
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ResearchGate. The isolated yield of product 3 after Suzuki coupling of... Available at: [Link].
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Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link].
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ThalesNano. Flow Chemistry: Sonogashira Coupling. Available at: [Link].
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Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link].
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link].
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ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link].
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ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link].
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University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link].
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ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... Available at: [Link].
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National Taiwan University. Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link].
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Growth Market Reports. Fluorinated Building Blocks Market Research Report 2033. Available at: [Link].
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ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link].
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MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link].
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MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link].
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ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Available at: [Link].
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Pipzine Chemicals. Pyridine, 2,5-difluoro-4-iodo. Available at: [Link].
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National Center for Biotechnology Information. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Available at: [Link].
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DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Available at: [Link].
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Royal Society of Chemistry. Palladium-catalyzed cross-couplings by C–O bond activation. Available at: [Link].
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MDPI. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Available at: [Link].
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ResearchGate. Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is... Available at: [Link].
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MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link].
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A Senior Application Scientist's Guide to the Scalability of Reactions Involving 2,4-Difluoro-5-iodopyridine
Introduction: The Strategic Value of a Polysubstituted Pyridine in Scalable Synthesis
In the landscape of modern drug discovery and development, the 2,4-difluoro-5-iodopyridine scaffold has emerged as a critical building block. Its unique electronic and steric properties—imparted by two electron-withdrawing fluorine atoms, a reactive iodine handle for cross-coupling, and the intrinsic characteristics of the pyridine ring—make it a versatile precursor for complex molecular architectures.[1] However, the transition from a milligram-scale discovery synthesis to a kilogram-scale manufacturing process is fraught with challenges. Scalability is not merely about using larger flasks; it is a discipline that demands a deep understanding of reaction kinetics, thermodynamics, process safety, and economic viability.
This guide provides a comparative analysis of the most common and synthetically valuable reactions involving this compound: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). We will dissect the causal factors that govern their scalability, offer field-proven protocols, and present comparative data to guide researchers and process chemists in making informed decisions for efficient and robust large-scale synthesis.
Molecular Profile: Understanding the Reactivity Drivers
The reactivity of this compound is a direct consequence of its substitution pattern. The pyridine nitrogen and the two fluorine atoms act as strong electron-withdrawing groups, rendering the ring electron-deficient. This has two primary implications:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The electron deficiency significantly activates the C4 position (para to the nitrogen) for attack by nucleophiles, facilitating the displacement of the fluoride.[2][3]
-
Reactivity in Cross-Coupling: The Carbon-Iodine bond at the C5 position is the most labile C-X bond, making it the primary site for oxidative addition in palladium-catalyzed cycles.[4] The relative reactivity of C-X bonds is generally I > Br > Cl > F, ensuring high selectivity for reactions at the C5 position.[5] The electron-deficient nature of the ring can also influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.[6]
This dual reactivity allows for orthogonal synthetic strategies, where one can perform a cross-coupling reaction at the C5-iodo position, followed by an SNAr reaction at the C4-fluoro position, or vice-versa.
Comparative Analysis of Key Reactions: From Bench to Plant
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a workhorse for creating C(sp²)-C(sp²) bonds and is widely used in pharmaceutical manufacturing.[7] Its scalability is generally high due to its tolerance of various functional groups and the use of thermally stable and less toxic boronic acids.
Causality Behind Scalability Choices:
-
Catalyst System: On a large scale, minimizing palladium loading is critical for economic and environmental reasons, as well as for reducing residual metal in the final product.[8] Pre-catalysts, which are stable and well-defined metal-ligand complexes, are often preferred over in-situ catalyst generation to ensure reproducibility.[9] The choice of ligand is crucial; bulky, electron-rich phosphine ligands are often required for challenging substrates like electron-deficient pyridines.[9]
-
Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) is critical for managing reaction rates and ensuring homogeneity at scale. Aqueous inorganic bases are often preferred for their low cost and safety, but phase transfer catalysts may be required.
-
Work-up and Purification: At scale, chromatographic purification is undesirable. The process should be designed to allow for purification via crystallization or extraction. Controlling the formation of homocoupling byproducts is key.
Data Presentation: Suzuki-Miyaura Coupling at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Process Scale (10 kg) | Rationale for Change |
| Substrate | This compound | This compound | This compound | - |
| Boronic Acid | 1.1 eq | 1.05 eq | 1.02 eq | Minimize cost and unreacted starting material. |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) | [Pd₂(dba)₃] + XPhos (1 mol%) | XPhos Pd G3 Precatalyst (0.1 mol%) | Increased activity, stability, and reproducibility. |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | K₃PO₄ (2.0 eq) in water | Stronger base for higher turnover; aqueous for safety. |
| Solvent | Dioxane/H₂O (10 mL) | 2-MeTHF (1 L) | 2-MeTHF (100 L) | Safer, greener solvent alternative to dioxane. |
| Temperature | 90 °C | 80 °C | 75 °C | Better heat transfer control in larger reactors. |
| Time | 12 h | 18 h | 24 h | Lower catalyst loading requires longer reaction times. |
| Typical Yield | 90% | 88% | 85% | Minor yield loss is acceptable for a robust process. |
| Purification | Chromatography | Crystallization | Crystallization | Avoids chromatography at scale. |
Experimental Protocols
Lab Scale (Illustrative)
-
To a round-bottom flask, add this compound (1.0 g, 4.15 mmol), the desired arylboronic acid (4.57 mmol, 1.1 eq), and Pd(PPh₃)₄ (240 mg, 0.21 mmol, 5 mol%).
-
Add K₂CO₃ (1.15 g, 8.30 mmol, 2.0 eq).
-
Purge the flask with nitrogen for 15 minutes.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the mixture to 90 °C and stir for 12 hours, monitoring by TLC/LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.[10]
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.[10]
-
Purify by flash column chromatography.[10]
Process Scale Considerations
-
Reverse Addition: Add a solution of the boronic acid and base to the heated solution of the substrate and catalyst to maintain better control over the exotherm.
-
Inerting: Ensure rigorous inerting of the reactor vessel to prevent catalyst degradation.
-
Work-up: After the reaction, perform a solvent swap to a suitable crystallization solvent. A charcoal treatment or scavenging agent (e.g., a functionalized silica gel) may be used to reduce residual palladium levels.
Visualization: Suzuki-Miyaura Workflow
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides.[5] While powerful, its traditional use of a copper(I) co-catalyst introduces scalability challenges related to safety (potential for explosive copper acetylide formation) and product purity (copper contamination).[11]
Causality Behind Scalability Choices:
-
Copper vs. Copper-Free: Modern process development often favors copper-free Sonogashira protocols to mitigate safety and purity concerns.[11] This requires more active palladium catalysts and specific ligands.
-
Base Selection: An amine base like triethylamine or diisopropylamine is typically used, often serving as both the base and part of the solvent system. On a large scale, the handling of large volumes of volatile amines requires careful engineering controls.
-
Alkyne Stability: Terminal alkynes can be sensitive and prone to homocoupling (Glaser coupling), especially in the presence of copper and oxygen. Rigorous deoxygenation of the reaction mixture is paramount.[12]
Data Presentation: Sonogashira Coupling at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Process Scale (10 kg) | Rationale for Change |
| Substrate | This compound | This compound | This compound | - |
| Alkyne | 1.2 eq | 1.1 eq | 1.05 eq | Minimize cost and facilitate removal of excess. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | Pd(OAc)₂ + SPhos (1 mol%) | SPhos Pd G3 Precatalyst (0.2 mol%) | Shift to more active, air-stable systems. |
| Cu Co-catalyst | CuI (5 mol%) | CuI (1 mol%) | None (Copper-Free) | Eliminate safety and contamination risks. |
| Base | Et₃N (3.0 eq) | DIPA (3.0 eq) | K₂CO₃ (2.0 eq) | Shift to a less volatile, cheaper inorganic base. |
| Solvent | THF (15 mL) | Toluene (1 L) | Toluene (100 L) | Higher boiling point, better for process safety. |
| Temperature | 25 °C | 50 °C | 60 °C | Higher temp needed for copper-free system. |
| Time | 6 h | 12 h | 20 h | Slower kinetics without copper co-catalyst. |
| Typical Yield | 92% | 89% | 86% | Trade-off for a safer, more robust process. |
| Purification | Chromatography | Slurry/Recrystallization | Recrystallization | Avoids chromatography at scale. |
Experimental Protocols
Lab Scale (Copper-Free, Illustrative)
-
In a nitrogen-purged flask, combine this compound (1.0 g, 4.15 mmol), Pd(OAc)₂ (47 mg, 0.21 mmol, 5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).
-
Add K₂CO₃ (1.15 g, 8.30 mmol, 2.0 eq).
-
Add degassed solvent (e.g., Toluene, 15 mL).
-
Add the terminal alkyne (4.57 mmol, 1.1 eq).
-
Heat the mixture to 60 °C and stir until completion as monitored by LC-MS.
-
Cool, filter the solids, and concentrate the filtrate.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water, and brine.
-
Dry, concentrate, and purify via chromatography or crystallization.
Process Scale Considerations
-
Degassing: Thoroughly degas all solvents and the reactor headspace to prevent oxygen from promoting alkyne homocoupling.
-
Exotherm Control: The addition of the alkyne can be exothermic. Controlled, subsurface addition is recommended.
-
Product Isolation: The product is often isolated by filtration after a crystallization or slurry process. The choice of anti-solvent is critical.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[13][14] When scaling this reaction, key challenges include the use of strong, sterically hindered bases, the potential for catalyst inhibition by the amine or pyridine substrate, and the need for strictly anhydrous and anaerobic conditions.[15][16]
Causality Behind Scalability Choices:
-
Base Strength & Solubility: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[15] However, their poor solubility and highly reactive nature can be problematic at scale. Using a soluble base or a phase-transfer system can improve consistency.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[6] Ligands that are sufficiently bulky can mitigate this effect.
-
Anhydrous Conditions: The reaction is highly sensitive to water, which can hydrolyze the base and deactivate the catalyst. Ensuring all reagents and solvents are scrupulously dry is critical for reproducibility.
Data Presentation: Buchwald-Hartwig Amination at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Process Scale (10 kg) | Rationale for Change |
| Substrate | This compound | This compound | This compound | - |
| Amine | 1.2 eq | 1.1 eq | 1.05 eq | Minimize cost and unreacted starting material. |
| Pd Catalyst | Pd₂(dba)₃ + RuPhos (2 mol%) | RuPhos Pd G3 Precatalyst (0.5 mol%) | RuPhos Pd G3 Precatalyst (0.05 mol%) | Improved stability, activity, and ease of handling. |
| Base | NaOtBu (1.4 eq) | K₃PO₄ (2.0 eq) | K₃PO₄ (2.0 eq) | Shift to a weaker, but safer and cheaper base. |
| Solvent | Toluene (15 mL) | Toluene (1 L) | Toluene (100 L) | Good solvent with appropriate boiling point. |
| Temperature | 100 °C | 110 °C | 110 °C | Higher temp needed to compensate for weaker base. |
| Time | 8 h | 16 h | 24 h | Lower catalyst loading requires longer reaction time. |
| Typical Yield | 88% | 85% | 82% | Yield trade-off for improved process safety. |
| Purification | Chromatography | Crystallization | Crystallization | Avoids chromatography at scale. |
Experimental Protocols
Lab Scale (Illustrative)
-
To a dry, nitrogen-filled glovebox or flask, add NaOtBu (598 mg, 6.22 mmol, 1.4 eq).
-
Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.09 mmol, 2 mol%).
-
Add this compound (1.0 g, 4.15 mmol) and the amine (4.98 mmol, 1.2 eq).
-
Add anhydrous, degassed toluene (15 mL).
-
Seal the vessel and heat to 100 °C with vigorous stirring. Monitor by LC-MS.
-
After completion, cool to room temperature and carefully quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Process Scale Considerations
-
Solid Handling: Handling large quantities of pyrophoric or hygroscopic bases like NaOtBu requires specialized equipment. A switch to a less hazardous base like K₃PO₄ is a common process optimization, though it may require higher temperatures or longer times.[17]
-
Quenching: The quenching of large amounts of strong base is highly exothermic and can generate flammable gases. This must be done slowly, with efficient cooling, and under an inert atmosphere.
Nucleophilic Aromatic Substitution (SNAr)
SNAr offers a transition-metal-free alternative for functionalizing the pyridine ring.[18] For this compound, the fluorine at the C4 position is most susceptible to substitution by nucleophiles due to activation from the para-nitrogen.
Causality Behind Scalability Choices:
-
Exothermicity: SNAr reactions, particularly with potent nucleophiles like amines or thiols, can be highly exothermic.[18] Rate control is achieved through slow addition of the nucleophile at a controlled temperature.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to stabilize the charged Meisenheimer intermediate.[19] At scale, these solvents can be difficult to remove and may have associated toxicity concerns.
-
Base: A non-nucleophilic base (e.g., K₂CO₃, DIPEA) is often required to deprotonate the nucleophile or scavenge the HF byproduct.[20]
Data Presentation: SNAr with an Amine Nucleophile
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Process Scale (10 kg) | Rationale for Change |
| Substrate | This compound | This compound | This compound | - |
| Nucleophile | Amine (1.1 eq) | Amine (1.05 eq) | Amine (1.02 eq) | Minimize excess reagents. |
| Base | K₂CO₃ (2.0 eq) | K₂CO₃ (1.5 eq) | K₂CO₃ (1.5 eq) | Optimized based on stoichiometry. |
| Solvent | DMSO (10 mL) | NMP (1 L) | NMP (100 L) | Choice based on thermal stability and recovery. |
| Temperature | 80 °C | 80 °C | 85 °C | Ensure consistent reaction rate. |
| Time | 4 h | 6 h | 8 h | Accommodates slower addition and mixing. |
| Typical Yield | 95% | 94% | 92% | Highly efficient reaction, minimal yield loss. |
| Purification | Aqueous Work-up/Crystallization | Aqueous Work-up/Crystallization | Aqueous Work-up/Crystallization | Inherently clean reaction, avoids chromatography. |
Visualization: SNAr Logical Relationship
Alternative Reagents: A Cost-Benefit Analysis
While the C-I bond offers the highest reactivity, this compound is often more expensive than its bromo- or chloro-analogs. The choice of starting material is a critical economic decision in a large-scale campaign.
| Reagent | Relative Reactivity | Relative Cost | Scalability Considerations |
| This compound | High | High | Milder conditions, lower catalyst loadings possible. Risk of iodine-containing waste streams. |
| 2,4-Difluoro-5-bromopyridine | Medium | Medium | Requires more active catalyst systems, higher temperatures, or longer reaction times. A good balance of reactivity and cost.[4] |
| 2,4-Difluoro-5-chloropyridine | Low | Low | Very challenging for cross-coupling. Requires specialized, often proprietary, catalyst systems. More suitable for SNAr if activated.[9] |
Safety and Handling at Scale
-
Pyridine Derivatives: Pyridines are toxic and have strong, unpleasant odors. Operations should be conducted in well-ventilated areas or closed systems.[21][22]
-
Palladium Catalysts: While not highly toxic, palladium catalysts are expensive and heavy metals. Skin contact should be avoided. Some phosphine ligands can be air-sensitive or toxic.
-
Iodinated Compounds: Volatile iodine can be released during work-up. Waste streams containing iodine require specialized disposal procedures.[23]
-
Strong Bases: Reagents like NaOtBu are corrosive and can be pyrophoric. They react violently with water. Use in a controlled, inert environment is mandatory.
-
Thermal Hazards: All reactions should undergo thermal screening (e.g., by DSC or RC1 calorimetry) before scale-up to identify and control potential exothermic events.
Conclusion and Authoritative Recommendation
The scalability of reactions involving this compound is a multifactorial challenge that requires a holistic approach, balancing reactivity, cost, safety, and robustness.
-
For C-C bond formation , the Suzuki-Miyaura coupling generally offers the most scalable and robust pathway, provided the catalyst system is optimized to minimize palladium loading.
-
For C-N bond formation , the choice is more nuanced. Buchwald-Hartwig amination is broadly applicable but requires stringent control over process parameters. In contrast, if the desired amine can be introduced as a nucleophile, a transition-metal-free SNAr reaction at the C4-fluoro position is often the most efficient, economical, and scalable option due to its simplicity and typically high yields.
Ultimately, the optimal scalable route depends on the specific target molecule. Early-stage process development should evaluate multiple reaction classes and consider replacing the expensive iodide with a bromide if the catalytic system can be adapted without significant loss of efficiency. By understanding the fundamental principles outlined in this guide, researchers and drug development professionals can more effectively navigate the complex journey from laboratory discovery to industrial production.
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A Comparative Guide to Green Chemistry Metrics for Syntheses Utilizing 2,4-Difluoro-5-iodopyridine
Introduction: The Imperative for Greener Synthesis
In modern pharmaceutical and materials science, halogenated pyridines are indispensable building blocks. Among them, 2,4-Difluoro-5-iodopyridine is a versatile intermediate, prized for its utility in constructing complex molecular architectures through various cross-coupling reactions.[1][2] However, as the chemical industry pivots towards sustainability, the environmental impact of synthetic routes can no longer be an afterthought.[3] It is crucial for researchers and process chemists to not only achieve the desired molecular target but to do so in a manner that is efficient, safe, and environmentally benign.
This guide provides an in-depth comparison of two common synthetic transformations starting from this compound—a Suzuki-Miyaura coupling and a Sonogashira coupling—through the lens of key green chemistry metrics. We will move beyond simple reaction yield to offer a holistic assessment, empowering you to make more informed decisions in your synthesis design. By quantitatively evaluating metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), we can objectively compare these methodologies and understand the causality behind what makes a chemical process "green."
The Metrics That Matter: A Primer on Green Chemistry Evaluation
To meaningfully assess the environmental performance of a chemical reaction, we must employ standardized metrics. While dozens exist, we will focus on three foundational, mass-based metrics that provide a comprehensive overview from theoretical efficiency to real-world process waste.[4][5]
-
Atom Economy (AE): Proposed by Barry Trost, Atom Economy is a theoretical measure of the efficiency of a reaction in converting reactant atoms to product atoms.[6][7] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation.[8] An ideal AE of 100% signifies that all atoms from the reactants have been incorporated into the final product, with no byproducts.[9]
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste generation.[10] It is the ratio of the total mass of waste produced to the mass of the desired product.[11][12] This metric accounts for everything not incorporated into the final product, including reaction byproducts, leftover reactants, solvents, and catalyst residues. A lower E-Factor indicates a greener process.[13]
-
Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), PMI is arguably the most holistic mass-based metric.[14][15] It is the ratio of the total mass of all materials put into a process (raw materials, reagents, solvents, process water) to the mass of the final isolated product.[16][17] The ideal PMI is 1, meaning no waste is generated. PMI is particularly valuable in the pharmaceutical industry for benchmarking the overall efficiency and environmental footprint of a manufacturing process.[18]
The relationship between these core metrics can be visualized as a hierarchy of process evaluation.
Caption: Experimental workflows for the two synthetic pathways.
Quantitative Metrics Comparison
Based on the workflows above, we can now calculate and compare the green chemistry metrics.
| Metric | Pathway A: Suzuki-Miyaura | Pathway B: Sonogashira | Greener Pathway |
| Product MW | 191.18 g/mol | 215.21 g/mol | - |
| Reactant MWs | 240.98 + 121.93 = 362.91 g/mol | 240.98 + 102.13 = 343.11 g/mol | - |
| Atom Economy (AE) | 52.7% | 62.7% | Sonogashira |
| Product Yield | 86% (1.64 g) | 92% (1.98 g) | Sonogashira |
| Total Input Mass | 76.2 g | 70.3 g | Sonogashira |
| Total Waste Mass | 74.56 g | 68.32 g | Sonogashira |
| E-Factor | 45.5 | 34.5 | Sonogashira |
| Process Mass Intensity (PMI) | 46.5 | 35.5 | Sonogashira |
Note: Calculations for Total Input Mass, Waste Mass, E-Factor, and PMI include all reactants, catalysts, bases, and solvents used in the reaction and workup. Densities used for calculation: 1,4-Dioxane (1.03 g/mL), Ethyl Acetate (0.902 g/mL), Triethylamine (0.726 g/mL), THF (0.889 g/mL).
Solvent Selection Analysis
A significant portion of waste in chemical processes comes from solvents. [19]Therefore, a critical component of green chemistry is the selection of environmentally benign solvents. [20][21]We can evaluate our choices using established solvent selection guides, such as the CHEM21 guide, which ranks solvents as 'Recommended', 'Problematic', or 'Hazardous'. [22][23]
| Pathway | Solvent(s) Used | CHEM21 Classification | Analysis |
|---|---|---|---|
| A: Suzuki | 1,4-Dioxane, Water, Ethyl Acetate, Hexane | Hazardous , Recommended, Problematic, Problematic | The use of 1,4-Dioxane is a major drawback. It is a suspected carcinogen and persistent environmental pollutant. [24]Although water is used, the primary reaction and extraction solvents are of significant concern. |
| B: Sonogashira | Tetrahydrofuran (THF), Triethylamine, Ethyl Acetate, Hexane | Hazardous , Problematic, Problematic, Problematic | THF is also classified as hazardous, though generally considered slightly less problematic than dioxane. [25][26]The use of triethylamine as both a base and solvent adds to the process's solvent load. |
Discussion: Synthesizing the Data
From a purely mass-based metrics perspective, the Sonogashira coupling (Pathway B) is demonstrably greener than the Suzuki-Miyaura coupling (Pathway A) in this specific scenario.
-
Superior Atom Economy: The Sonogashira reaction has a 10-point advantage in Atom Economy. This is because the byproduct in the Suzuki reaction is boric acid and its salts, which are mass-heavy compared to the hydroiodide salt of triethylamine formed in the Sonogashira reaction. This highlights a fundamental advantage of addition-type reactions over those that involve stoichiometric inorganic byproducts.
-
Lower E-Factor and PMI: The higher Atom Economy, combined with a slightly higher yield and lower total mass of inputs, translates directly into a significantly lower E-Factor and PMI for the Sonogashira pathway. For every kilogram of product, Pathway B generates approximately 11 kg less waste than Pathway A. This is a substantial improvement, reducing both disposal costs and environmental burden. [10][15]
-
Causality of Experimental Choices: The Sonogashira reaction was performed at room temperature, reducing energy consumption compared to the heated Suzuki reaction. Furthermore, the workup for the Sonogashira reaction was simpler, requiring only filtration and concentration, whereas the Suzuki reaction necessitated a liquid-liquid extraction with large volumes of ethyl acetate, significantly increasing the solvent waste and contributing to its higher PMI.
However, the analysis is not complete without considering the hazards of the materials used. Both pathways utilize solvents classified as 'Hazardous' by the CHEM21 guide. [27]While the Sonogashira pathway is superior based on mass, a truly green process would seek to replace hazardous solvents like THF and dioxane with more sustainable alternatives such as 2-MeTHF, cyclopentyl methyl ether (CPME), or even aqueous micellar conditions. [28][29]The development of metal-free cross-coupling reactions also presents a promising future avenue for eliminating heavy metal waste. [30][31]
Conclusion
This guide demonstrates that a multi-metric approach is essential for a nuanced and objective comparison of synthetic routes. While the Sonogashira coupling of phenylacetylene to this compound is the greener option in our analysis due to its superior atom economy and lower process mass intensity, there remains significant room for improvement, particularly in solvent selection.
For the practicing researcher, this analysis serves as a framework. When designing a synthesis, consider not just the yield but the entire lifecycle of the materials used. Calculate the Atom Economy at the planning stage, and estimate the PMI to identify potential waste hotspots. By integrating these quantitative green chemistry principles early in the development process, we can drive innovation towards more sustainable and efficient chemical manufacturing.
Detailed Experimental Protocols
Pathway A: Suzuki-Miyaura Synthesis of 2,4-Difluoro-5-phenylpyridine
-
To a 100 mL round-bottom flask, add this compound (2.41 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol, 2 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 1,4-dioxane (40 mL) and water (10 mL) via syringe.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
After cooling to room temperature, add 30 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with 5% ethyl acetate in hexane) to yield 2,4-Difluoro-5-phenylpyridine as a white solid (1.64 g, 86% yield).
Pathway B: Sonogashira Synthesis of 2,4-Difluoro-5-(phenylethynyl)pyridine
-
To a 100 mL round-bottom flask, add this compound (2.41 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.07 g, 0.1 mmol, 1 mol%), and copper(I) iodide (0.04 g, 0.2 mmol, 2 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add tetrahydrofuran (THF, 50 mL) and triethylamine (4.2 mL, 30.0 mmol) via syringe.
-
Add phenylacetylene (1.23 g, 12.0 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Filter the reaction mixture through a pad of celite to remove the triethylamine hydroiodide salt, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with 2% ethyl acetate in hexane) to yield 2,4-Difluoro-5-(phenylethynyl)pyridine as a pale yellow solid (1.98 g, 92% yield).
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A Comparative Guide to the Kinetics of Cross-Coupling Reactions with Dihalopyridines
Abstract
Dihalopyridines are privileged scaffolds in modern medicinal chemistry and materials science, serving as versatile building blocks for complex molecular architectures. The efficiency and selectivity of their functionalization via palladium-catalyzed cross-coupling reactions are paramount. This guide provides a comprehensive comparison of the reaction kinetics for various cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—with different dihalopyridine isomers. By elucidating the underlying principles that govern reaction rates and regioselectivity, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to optimize their synthetic strategies. We will delve into the causality behind experimental design, present detailed protocols for kinetic analysis, and provide supporting data to validate the discussed principles.
Chapter 1: The "Why" and "How" of Kinetic Analysis in Cross-Coupling
Understanding the kinetics of a reaction is not merely an academic exercise; it is a critical tool for mechanism elucidation and process optimization. For palladium-catalyzed cross-coupling reactions, the rate-determining step often dictates the overall efficiency. Oxidative addition of the (hetero)aryl halide to the Pd(0) complex is frequently the rate-limiting step and is highly sensitive to the electronic and steric environment of the substrate.[1][2][3]
Dihalopyridines present a unique challenge and opportunity. The presence of two halogen atoms and a coordinating nitrogen atom on the same aromatic ring introduces complex electronic effects and potential for catalyst inhibition. Kinetic studies allow us to quantify these effects, answering key questions:
-
Which C-X bond reacts first? (Regioselectivity)
-
How does the halogen type (I, Br, Cl) affect the rate? (Reactivity)
-
How does the position of the halogens relative to the pyridine nitrogen influence reactivity? (Isomeric Effects)
-
What is the impact of ligand and catalyst speciation on the reaction rate and selectivity? [4][5]
To address these questions, robust experimental methodologies are essential. Reaction Progress Kinetic Analysis (RPKA), often performed using in-situ monitoring techniques like NMR spectroscopy or automated HPLC/GC sampling, provides high-density data that reveals the dynamic profile of a reaction.[6] This allows for the determination of reaction orders, rate constants, and activation parameters.
Chapter 2: A Validated Protocol for Kinetic Monitoring
Acquiring reliable kinetic data hinges on a meticulously designed and executed experimental protocol. The following is a self-validating, step-by-step methodology for monitoring the kinetics of a cross-coupling reaction using gas chromatography (GC).
Experimental Protocol: Kinetic Analysis via Gas Chromatography
Objective: To determine the initial reaction rate and generate a reaction profile by monitoring the consumption of starting material and the formation of the product over time.
Materials:
-
Dihalopyridine (e.g., 2,4-dibromopyridine)
-
Coupling partner (e.g., Phenylboronic acid for Suzuki)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Internal standard (e.g., Dodecane, a compound stable under reaction conditions and chromatographically resolved from all reactants and products)
-
Reaction vials with septa, magnetic stir bars
-
Glovebox or Schlenk line for inert atmosphere
-
GC-FID instrument
Step-by-Step Procedure:
-
Preparation (Inside a Glovebox):
-
To a clean, dry 4 mL reaction vial, add the palladium precatalyst, ligand, and base.
-
Causality: Performing this step in an inert atmosphere is critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would inhibit or kill the reaction.[7]
-
-
Stock Solution Preparation:
-
In a separate vial, prepare a stock solution of the dihalopyridine and the internal standard in the chosen anhydrous solvent. Accurately know the concentrations.
-
Causality: Using an internal standard is crucial for accurate quantification. It corrects for variations in injection volume and potential sample loss during workup, ensuring data trustworthiness.[8]
-
-
Reaction Initiation:
-
Seal the reaction vial containing the catalyst system with a septum cap.
-
Place the vial on a magnetic stir plate equipped with a heating block pre-set to the desired reaction temperature (e.g., 80 °C).
-
Inject the stock solution containing the dihalopyridine and internal standard into the reaction vial to initiate the reaction (this is t=0). Immediately afterward, inject the coupling partner.
-
-
Timed Sampling:
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL) from the reaction mixture using a syringe.
-
Causality: Frequent sampling, especially in the initial phase, is key to accurately determining the initial rate, which often reflects the catalyst's intrinsic activity before significant degradation or product inhibition occurs.
-
-
Sample Quenching & Preparation:
-
Immediately quench the aliquot by adding it to a GC vial containing a diluent (e.g., diethyl ether) and passing it through a small plug of silica gel.
-
Causality: Quenching stops the reaction instantly, ensuring the measured concentration accurately reflects the reaction state at that specific time point. The silica plug removes non-volatile catalyst components and salts that could interfere with GC analysis.[8][9]
-
-
GC Analysis:
-
Analyze the quenched samples using a calibrated GC-FID method.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time to generate the reaction profile.
-
The initial rate is determined from the slope of the initial, linear portion of this curve.
-
Visual Workflow for Kinetic Analysis
Caption: General experimental workflow for kinetic analysis of a cross-coupling reaction.
Chapter 3: Comparative Kinetics: A Tale of Three Couplings
The choice of cross-coupling reaction dramatically impacts the kinetic profile when using dihalopyridines. The inherent reactivity order of C-X bonds (C-I > C-Br > C-Cl) is a foundational principle, stemming from decreasing bond dissociation energies.[5] However, the pyridine ring introduces positional effects that modulate this trend.
Positional Reactivity in Dihalopyridines
Generally, C-X bonds at positions α to the pyridine nitrogen (C2 and C6) are more reactive towards Pd(0) oxidative addition than those at more distal positions (C3, C4, C5).[4] This is attributed to two factors:
-
Electronic Activation: The electron-withdrawing nature of the nitrogen atom polarizes the ring, making the α-carbons more electrophilic and thus more susceptible to attack by the nucleophilic Pd(0) catalyst.[4]
-
Bond Weakening: The lone pair of the nitrogen atom can weaken the adjacent C-X bond.[4]
This intrinsic bias forms the basis for predictable regioselectivity in many cross-coupling reactions.[4][10] However, kinetic control can be overturned by catalyst and ligand choice, leading to unconventional selectivity.[4][5][10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. With dihalopyridines, the reaction typically exhibits high regioselectivity for the position α to the nitrogen.
| Dihalopyridine Substrate | Halogen (X) | Relative Initial Rate (C2/C6 vs C4) | Dominant Product | Reference |
| 2,4-Dibromopyridine | Br | ~25 : 1 | C2-Arylation | [11] |
| 2,4-Dichloropyridine | Cl | > 20 : 1 | C2-Arylation | [10] |
| 2,5-Dibromopyridine | Br | High selectivity for C2 | C2-Arylation | [4] |
| 3,5-Dibromopyridine | Br | N/A (Equivalent positions) | Mono-arylation | N/A |
Data is illustrative and compiled from trends reported in the literature. Actual rates are highly dependent on specific conditions (catalyst, ligand, base, temperature).
Expert Insight: While the C2 position is kinetically favored, unconventional C4 selectivity can be achieved. For instance, using bulky N-heterocyclic carbene (NHC) ligands or even ligand-free conditions under specific circumstances can invert the selectivity.[4][10] This is often rationalized by steric hindrance around the C2 position, which disfavors the approach of a bulky catalyst, making the less-hindered C4 position kinetically competitive.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12][13] The kinetic profile often mirrors that of Suzuki coupling, with a strong preference for reaction at the C2 position.
| Dihalopyridine Substrate | Halogen (X) | Amine | Relative Initial Rate (C2 vs C4) | Dominant Product | Reference |
| 2,4-Dichloropyridine | Cl | Aniline | Highly Selective | C2-Amination | [14] |
| 2,4-Dichloropyridine | Cl | Secondary Alkylamine | Highly Selective | C2-Amination | [14] |
| 2,5-Dichloropyridine | Cl | Primary Amine | High selectivity for C2 | C2-Amination | [4] |
Expert Insight: The mechanism of the Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[12] The pyridine nitrogen can potentially act as a competing ligand for the palladium center, which can influence the overall kinetics. The choice of a bulky, electron-rich phosphine ligand is often crucial to promote the desired reductive elimination step and prevent catalyst deactivation.[15] Highly regioselective amination at the C2 position of 2,4-dichloropyridine has been demonstrated, providing a robust route to valuable intermediates.[14]
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp)-C(sp²) bonds.[16][17][18] This reaction also generally follows the established reactivity pattern, favoring the C-X bond adjacent to the pyridine nitrogen.
| Dihalopyridine Substrate | Halogen (X vs Y) | Relative Reactivity | Dominant Product | Reference |
| 2-Bromo-5-iodopyridine | I vs Br | C5-I >> C2-Br | C5-Alkynylation | [16] |
| 3,5-Dibromo-2,6-dichloropyridine | Br vs Cl | C-Br >> C-Cl | C3/C5 Alkynylation | [19] |
| 2,4-Dibromopyridine | Br (C2 vs C4) | C2 > C4 | C2-Alkynylation | [5] |
Expert Insight: The Sonogashira coupling often employs a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, which enhances the rate of transmetalation to the palladium center.[16] The kinetic selectivity between two different halogens (e.g., Br vs. Cl) is typically very high, allowing for sequential, site-selective functionalization as demonstrated with 3,5-dibromo-2,6-dichloropyridine.[19]
Chapter 4: Visualizing Mechanisms and Reactivity Trends
The Palladium Catalytic Cycle
All three discussed reactions proceed through a similar catalytic cycle, with variations in the transmetalation step. Understanding this cycle is key to interpreting kinetic data.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Reactivity of Dihalopyridine Positions
The interplay between halogen identity and position on the pyridine ring dictates the kinetic landscape of cross-coupling reactions.
Caption: Illustrative hierarchy of C-X bond reactivity in dihalopyridines.
Conclusion
The kinetic study of cross-coupling reactions with dihalopyridines provides invaluable insights for the synthetic chemist. The reactivity is governed by a predictable yet nuanced interplay of halogen identity and positional electronics, with the C-X bond at the C2/C6 position being the kinetically favored site for oxidative addition. This guide has demonstrated that while C-I > C-Br > C-Cl and C2 > C4 are reliable guiding principles, these kinetic preferences can be modulated or even overturned through the strategic selection of ligands and reaction conditions. By employing rigorous kinetic analysis, researchers can move beyond empirical screening to a more rational design of catalysts and processes, ultimately accelerating the development of novel pharmaceuticals and advanced materials.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- A Comparative Guide to the Kinetics of Cyclopropyl Moieties in Cross-Coupling Reactions. Benchchem.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ScholarWorks@UMass Amherst.
- The highly regioselective Buchwald-Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Sonogashira coupling. Wikipedia.
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. UVIC. [Link]
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Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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Oxidative addition of aryl halides to palladium(0) complexes: A density-functional study including solvation. ResearchGate. [Link]
- Buchwald–Hartwig amin
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Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for 2,4-Difluoro-5-iodopyridine Cross-Coupling Reactions: A Benchmark Against Pd(PPh₃)₄
Introduction: The Significance of Fluorinated Pyridines and the Need for Catalytic Excellence
In the landscape of modern drug discovery and development, the privileged scaffold of the pyridine ring remains a cornerstone. When further embellished with fluorine atoms, as in the case of 2,4-Difluoro-5-iodopyridine, its utility is magnified, offering medicinal chemists a powerful tool to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity. The C-C and C-N bond-forming reactions at the C5 position of this electron-deficient heterocycle are critical for the synthesis of novel pharmaceutical candidates.
For decades, Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, has been a workhorse catalyst in the realm of palladium-catalyzed cross-coupling.[1] However, the unique electronic and steric challenges posed by substrates like this compound often lead to sluggish reactions, low yields, and the need for high catalyst loadings when using this traditional catalyst.[2] This guide provides a comprehensive comparison of Pd(PPh₃)₄ against modern, advanced catalyst systems for Suzuki-Miyaura and Heck reactions involving this compound. We will delve into the mechanistic rationale for catalyst selection and provide detailed experimental protocols to empower researchers to achieve optimal results in their synthetic endeavors.
The Challenge: Understanding the "Personality" of this compound
The reactivity of this compound in cross-coupling reactions is governed by a confluence of factors:
-
Electron Deficiency: The two fluorine atoms are strongly electron-withdrawing, rendering the pyridine ring electron-poor. This can facilitate oxidative addition of the C-I bond to the Pd(0) center. However, it also makes the resulting arylpalladium(II) intermediate more susceptible to side reactions and can hinder the subsequent reductive elimination step.
-
Coordinating Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, unreactive species.
-
Steric Hindrance: While the C5 position is relatively accessible, the adjacent fluorine atom can exert some steric influence, which becomes more pronounced with bulky coupling partners or ligands.
These characteristics necessitate a catalyst system that is not only highly active but also robust enough to overcome these inherent challenges.
Catalyst Performance Benchmark: Pd(PPh₃)₄ vs. Modern Alternatives
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl structures.
Table 1: Comparative Performance of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Predicted Performance Based on Similar Substrates)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 40-60 |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 80 | 2-4 | >90 |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 2-4 | >90 |
| PEPPSI-IPr (2 mol%) | NHC | Cs₂CO₃ | 1,4-Dioxane | 100 | 4-8 | >85 |
Yields are estimated based on reactions with similar electron-deficient and sterically hindered aryl halides.[3][4]
Heck Reaction: A Comparative Overview
The Heck reaction provides a valuable route to substituted alkenes.
Table 2: Comparative Performance of Palladium Catalysts for the Heck Reaction of this compound with n-Butyl Acrylate (Predicted Performance Based on Similar Substrates)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (5 mol%) / PPh₃ (10 mol%) | PPh₃ | Et₃N | DMF | 120 | 24 | 30-50 |
| Pd₂(dba)₃ (2 mol%) | P(o-tol)₃ (4 mol%) | NaOAc | DMF | 100 | 6-12 | 70-85 |
| Herrmann's Catalyst (1 mol%) | - | NaOAc | NMP | 120 | 4-8 | >80 |
| Pd(OAc)₂ (2 mol%) | Buchwald Ligand (e.g., RuPhos) (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 4-8 | >85 |
Yields are estimated based on reactions with similar electron-deficient aryl iodides.[5][6]
Mechanistic Insights and Rationale for Catalyst Selection
The superior performance of modern catalysts over Pd(PPh₃)₄ for challenging substrates like this compound can be attributed to the rational design of their ancillary ligands.
The Limitations of Pd(PPh₃)₄
-
Ligand Dissociation: The catalytic cycle for Pd(PPh₃)₄ relies on the dissociation of one or more triphenylphosphine ligands to generate a coordinatively unsaturated, active Pd(0) species.[2] With electron-deficient substrates, the oxidative addition product can be less stable, and competing side reactions can occur.
-
Slow Reductive Elimination: The relatively low electron-donating ability of PPh₃ can lead to a slower rate of reductive elimination, the final product-forming step. This can be a significant bottleneck, especially when coupling with electron-deficient partners.
-
Catalyst Decomposition: At the higher temperatures often required for reactions with Pd(PPh₃)₄, catalyst decomposition can become a significant issue, leading to the formation of palladium black and a loss of catalytic activity.
The Advantage of Modern Ligands (e.g., Buchwald Ligands, NHCs)
Catalysts generated from precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) offer several advantages:[3][4]
-
Enhanced Electron Density: These ligands are strong σ-donors, which increases the electron density at the palladium center. This facilitates the oxidative addition of the aryl iodide and, more importantly, promotes the rate-limiting reductive elimination step.
-
Steric Bulk: The significant steric bulk of these ligands promotes the formation of monoligated, highly active Pd(0) species. This steric pressure also accelerates the reductive elimination step by favoring the release of the sterically demanding product.
-
Stabilization of the Catalytic Species: These robust ligands form stable palladium complexes that are more resistant to decomposition at elevated temperatures, leading to higher turnover numbers and overall better reaction efficiency.
Caption: Comparison of catalytic pathways.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting a benchmark Suzuki-Miyaura and Heck reaction with this compound.
Protocol 1: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (see Table 1 for examples and loadings)
-
Ligand (if required, see Table 1)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate for extraction
-
Brine solution
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium pre-catalyst and ligand (if applicable).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium catalyst (see Table 2 for examples and loadings)
-
Ligand (if required, see Table 2)
-
Base (e.g., NaOAc, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or NMP)
-
Diethyl ether for extraction
-
Saturated aqueous ammonium chloride
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve this compound and the palladium pre-catalyst/ligand in the anhydrous, degassed solvent.
-
Add the base, followed by the n-butyl acrylate.
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.
Conclusion and Recommendations
For the efficient cross-coupling of this compound, the data and mechanistic understanding strongly advocate for the use of modern palladium catalyst systems over the traditional Pd(PPh₃)₄. For Suzuki-Miyaura couplings, catalyst systems based on bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos are recommended for achieving high yields in short reaction times under mild conditions. For Heck reactions, similar modern phosphine ligands or robust pre-catalysts like Herrmann's catalyst are likely to provide superior results compared to the classical Pd(OAc)₂/PPh₃ system.
While Pd(PPh₃)₄ may still find utility in less demanding transformations, for challenging substrates that are central to contemporary drug discovery programs, the adoption of advanced, rationally designed catalysts is not just a recommendation but a necessity for achieving the efficiency and robustness required in modern organic synthesis.
References
-
Harris, P. A., et al. (2005). Discovery of 2-(2,4-Difluoro-5-iodophenylamino)-N-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one (ARRY-380), a Potent and Selective Inhibitor of the c-Fms Kinase. Journal of Medicinal Chemistry, 48(5), 1610–1619. [Link]
-
Ragan, J. A., et al. (2003). Development of a Practical, Large-Scale Synthesis of a Potent VEGFR Kinase Inhibitor. Organic Process Research & Development, 7(5), 676–683. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Pagano, M. A., et al. (2012). Sequential and Iterative Pd-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Molecules, 17(12), 14855-14897. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923–5925. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in the Sonogashira reaction. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalysed Cross-Coupling. Angewandte Chemie International Edition, 47(37), 7150–7177. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Kudo, N., et al. (2009). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2- and 4-Pyridylboronic Acids. The Journal of Organic Chemistry, 74(19), 7588–7591. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]
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A Senior Application Scientist's Guide to Confirming Regioselectivity by Analysis of Reaction Byproducts
For researchers, scientists, and drug development professionals, establishing the regioselectivity of a chemical transformation is not merely an academic exercise; it is a critical determinant of a molecule's function, safety, and viability as a therapeutic agent. An unintended regioisomer, even in trace amounts, can lead to off-target effects, altered efficacy, or unforeseen toxicity. Therefore, the unambiguous confirmation of a reaction's outcome through the rigorous analysis of its byproducts is a cornerstone of robust chemical synthesis and process development.
This guide provides an in-depth comparison of the primary analytical techniques used to identify and quantify regioisomeric byproducts. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present actionable protocols, and provide the framework for a self-validating analytical strategy.
The Analytical Challenge: Differentiating the "Almost Identical"
Regioisomers, or constitutional isomers, possess the same molecular formula but differ in the connectivity of their atoms.[1] This subtle difference is the foundation of our analytical strategy. While they share the same mass, their distinct structural arrangements create unique physical and chemical properties that can be exploited for their separation and characterization.
-
Nuclear Environment: The arrangement of atoms creates a unique electronic environment around each nucleus, which is detectable by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Bond Strengths & Fragmentation: Different bond connectivities lead to distinct fragmentation patterns upon ionization, a property leveraged by Mass Spectrometry (MS).
-
Polarity and Steric Profile: Variations in atom arrangement alter a molecule's overall polarity and shape, enabling separation by Chromatographic techniques.
A comprehensive approach, often employing a combination of these techniques, is the most trustworthy path to confirming regioselectivity.
A Strategic Workflow for Regioisomer Analysis
A logical, tiered approach ensures both efficiency and rigor. Initial screening can quickly assess reaction success, while more definitive, in-depth techniques provide the unambiguous proof required for publications, patents, and regulatory filings.
Sources
A Senior Application Scientist's Guide to the Stability of 2,4-Difluoro-5-halopyridines: A Comparative Analysis of Iodo, Bromo, and Chloro Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, halogenated heterocycles are indispensable building blocks. Among these, substituted pyridines are central motifs in a vast array of pharmaceuticals due to their ability to engage in critical hydrogen bonding and other non-covalent interactions.[1] The introduction of fluorine atoms, as seen in the 2,4-difluoropyridine core, is a well-established strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[2][3]
This guide focuses on a specific and highly relevant series of these compounds: 2,4-Difluoro-5-iodopyridine and its bromo and chloro analogs. The choice of halogen at the C-5 position is not trivial; it profoundly impacts the molecule's synthetic utility and, crucially, its intrinsic stability. For the drug development professional, understanding this stability is paramount, as it dictates shelf-life, degradation pathways, and ultimately, the safety and efficacy of an active pharmaceutical ingredient (API). For the process chemist, it informs reaction conditions and the selection of appropriate synthetic routes.
This document provides a comparative analysis of the stability of these three analogs, grounded in fundamental chemical principles and supported by standardized experimental protocols for verification.
Theoretical Stability: The Primacy of Bond Dissociation Energy
The intrinsic stability of the 2,4-Difluoro-5-halopyridine series is fundamentally governed by the strength of the carbon-halogen (C-X) bond at the 5-position. A stronger bond requires more energy to break, rendering the molecule less susceptible to thermal or photochemical degradation. The most direct measure of this bond strength is the Bond Dissociation Energy (BDE).
It is a well-established principle in physical organic chemistry that for a given carbon center, the C-X bond strength follows the trend: C-F > C-Cl > C-Br > C-I .[3][4] This trend is dictated by the orbital overlap between the carbon and the halogen; the smaller the halogen, the better the overlap and the stronger the bond.
| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Predicted Relative Stability |
| Aryl C-Cl | ~96 | Highest |
| Aryl C-Br | ~81 | Intermediate |
| Aryl C-I | ~65 | Lowest |
| Table 1: General Bond Dissociation Energies for Aryl Halides and the predicted stability trend for the C-5 position.[4][5] |
Based on BDE values, we can confidently predict the inherent stability of the three analogs to follow this order:
2,4-Difluoro-5-chloropyridine > 2,4-Difluoro-5-bromopyridine > this compound
The C-I bond is significantly weaker than the C-Br and C-Cl bonds, making the iodo-analog the most labile of the three. This lower stability predisposes it to degradation via pathways involving homolytic or heterolytic cleavage of the C-I bond.
Reactivity as an Inverse Proxy for Stability
In synthetic chemistry, high reactivity and low stability are two sides of the same coin. The weaker C-X bond is more easily activated, making it a better leaving group in cross-coupling reactions or a more susceptible site for nucleophilic attack. The extensive use of iodo- and bromo-pyridines in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is a testament to their higher reactivity compared to their chloro- counterparts.[6][7][8]
The reactivity trend for these reactions is typically: Iodo > Bromo >> Chloro .
This established reactivity pattern provides strong practical evidence for our predicted stability order. The this compound is the most versatile building block for further functionalization at the C-5 position precisely because its C-I bond is the least stable and thus the most reactive.[9][10] Conversely, if the goal is to incorporate a halogen at the C-5 position that will remain inert in the final molecule throughout its lifecycle, the chloro-analog would be the superior choice.
Experimental Verification: Protocols for Stability Assessment
The theoretical predictions can be rigorously tested using a suite of standardized stability-indicating methods. These protocols form the basis of forced degradation studies, which are essential for identifying potential degradants and establishing the inherent stability of a drug substance as mandated by regulatory bodies like the ICH.[11][12][13]
Thermal Stability Analysis
Thermal stability is assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures mass loss as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
Experimental Protocol: TGA-DSC
-
Instrument Calibration: Calibrate the TGA balance and DSC heat flow using appropriate standards (e.g., indium for DSC).
-
Sample Preparation: Accurately weigh 3-5 mg of the test compound (e.g., this compound) into a clean, tared aluminum or ceramic pan.
-
Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a constant rate of 10 °C/min.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss (e.g., 5%) occurs. A higher onset temperature indicates greater thermal stability.
-
DSC: Observe endothermic peaks (melting) and exothermic peaks (decomposition).
-
-
Comparison: Repeat the experiment under identical conditions for the bromo and chloro analogs. The expected result is that the onset of decomposition will occur at the lowest temperature for the iodo-analog and the highest temperature for the chloro-analog.
Photostability Analysis
Photostability testing determines the susceptibility of a compound to degradation upon exposure to light, following ICH guideline Q1B.[5][14][15]
Experimental Protocol: ICH Q1B Photostability
-
Sample Preparation:
-
Prepare two sets of samples. One set will be exposed to light ("test"), and the other will be wrapped in aluminum foil to serve as a "dark control."
-
For each set, place a thin layer of the solid compound (e.g., 2,4-Difluoro-5-bromopyridine) in a chemically inert, transparent container (e.g., quartz dish).
-
-
Light Exposure:
-
Place the "test" and "dark control" samples in a calibrated photostability chamber.
-
Expose the samples to a light source that provides both UV and visible output (e.g., a xenon arc lamp).
-
The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for near-UV light.[15][16]
-
-
Analysis:
-
After exposure, dissolve both the "test" and "dark control" samples in a suitable solvent (e.g., acetonitrile).
-
Analyze the solutions by a stability-indicating HPLC-UV method.
-
-
Data Interpretation:
-
Compare the chromatograms of the "test" and "dark control" samples.
-
Significant degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks (degradants) in the "test" sample.
-
The compound with the least change in purity is the most photostable. The iodo-analog is expected to be the most photolabile due to the weaker C-I bond, which can be cleaved by UV energy.
-
Chemical Stability (Forced Degradation)
Forced degradation exposes the compound to harsh chemical conditions to accelerate decomposition.[10][11][13] This helps identify likely degradation pathways under hydrolytic (acidic, basic) and oxidative stress.
Experimental Protocol: Forced Degradation
-
Stock Solution: Prepare a stock solution of the test compound (e.g., 2,4-Difluoro-5-chloropyridine) in a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Control: Prepare a sample diluted with only the solvent and keep it under the same temperature conditions.
-
-
Sample Quenching: After the stress period, neutralize the acidic and basic samples before analysis to halt the reaction.
-
Analysis: Analyze all stressed samples and the control by HPLC-UV/MS. The mass spectrometer helps in identifying the mass of any degradation products.
-
Data Interpretation:
-
Quantify the percentage of the parent compound remaining under each condition.
-
The stability order is determined by which compound shows the least degradation. Due to the electron-withdrawing nature of the pyridine ring and the two fluorine atoms, these compounds are susceptible to nucleophilic aromatic substitution (SNAr), especially under basic conditions. The halogen at C-5 acts as the leaving group. The ease of displacement (and thus the rate of degradation) is expected to follow the leaving group ability: I > Br > Cl , which again aligns with the stability prediction.
-
Summary and Conclusion
The stability of 2,4-Difluoro-5-halopyridines is a critical parameter for their application in pharmaceutical and chemical research. Based on the fundamental principle of carbon-halogen bond dissociation energy and corroborated by extensive evidence from synthetic reactivity, the stability of the three analogs can be confidently ranked.
| Compound | C-5 Bond | Predicted Stability | Synthetic Utility |
| 2,4-Difluoro-5-chloro pyridine | C-Cl (Strongest) | Highest | Preferred for final drug structures where C-5 halogen must be inert. |
| 2,4-Difluoro-5-bromo pyridine | C-Br (Intermediate) | Intermediate | A versatile intermediate offering a balance of reactivity and stability. |
| 2,4-Difluoro-5-iodo pyridine | C-I (Weakest) | Lowest | The most reactive building block for C-5 functionalization. |
| Table 2: Comparative stability and application profile of the halo-analogs. |
References
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ECA Academy.
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National Institutes of Health (NIH).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Difluoro-5-iodopyridine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. The proper handling and disposal of specialized reagents like 2,4-Difluoro-5-iodopyridine are paramount, not only for regulatory compliance but for the fundamental safety of all personnel. This guide moves beyond mere instruction to provide a framework of understanding, ensuring that every procedural step is grounded in sound scientific principles.
This compound is a halogenated pyridine derivative, a class of compounds that requires careful management from acquisition to disposal.[1] Its utility as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals is significant, but its chemical properties necessitate a rigorous approach to its end-of-life cycle.[1] This document provides the essential, immediate safety and logistical information for its proper disposal.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is crucial. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its hazard profile from its structural components: a pyridine ring, fluorine atoms, and an iodine atom. Pyridine itself is flammable, a suspected carcinogen, and toxic, while halogenated organic compounds are treated as a distinct category of hazardous waste.[2][3][4]
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Description | Rationale & Precautionary Measures |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled.[5] | The pyridine backbone is known to be toxic. Halogenation can alter metabolic pathways and increase toxicity. All routes of exposure should be avoided through the use of appropriate Personal Protective Equipment (PPE). |
| Skin & Eye Irritation | Expected to cause skin and serious eye irritation.[5][6] | Halogenated aromatic compounds are frequently irritants. Direct contact must be prevented. In case of exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][7] |
| Flammability | May be a combustible liquid.[1] Pyridine, the parent compound, is a highly flammable liquid and vapor.[8] | Keep away from heat, sparks, open flames, and other ignition sources. Store in a cool, dry, well-ventilated area away from strong oxidizers.[2] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. Iodinated compounds, in particular, can be hazardous to aquatic life.[9] | Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4] All waste must be treated as hazardous. |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A robust defense against chemical exposure begins with the correct selection and use of PPE. All handling of this compound, including disposal preparation, must be conducted within a properly functioning certified laboratory chemical fume hood.[2]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Justification |
| Eye Protection | Chemical safety goggles or a face shield.[5] | Protects against splashes that can cause serious eye irritation or damage. Standard safety glasses are insufficient. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber).[2] | Nitrile gloves may offer limited protection and are not recommended for prolonged contact with pyridine-based compounds.[2] Always consult the glove manufacturer's compatibility chart. |
| Body Protection | A fully-buttoned, flame-retardant lab coat.[2] | Protects skin from accidental contact and provides a removable barrier in case of a significant spill. |
| Respiratory Protection | Not typically required when handled within a fume hood. | If there is a risk of inhalation (e.g., large spill outside a hood), a NIOSH-approved respirator with organic vapor cartridges may be necessary.[10] Personnel must be fit-tested and trained for respirator use. |
Step-by-Step Disposal Protocol: From Bench to Manifest
The guiding principle for the disposal of this compound is that it must be treated as halogenated organic hazardous waste .[4][11]
Step 1: Waste Container Preparation
-
Select a Compatible Container: Use a clean, sealable, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) carboys are often suitable.[7] The container must be compatible with halogenated organic liquids.
-
Proper Labeling: Attach a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
List all components if it is a solution.
-
The associated hazards (e.g., Toxic, Flammable).[8]
-
Step 2: Waste Collection
-
Segregation is Key: Collect waste this compound and materials contaminated with it separately from non-halogenated waste streams.[11] Improper mixing can complicate the final disposal process and create dangerous chemical reactions.
-
Avoid Incompatibles: Do not mix this waste with strong oxidizers, acids (especially nitric acid), or bases.[2]
-
Transfer with Care: Pour waste carefully into the designated container within a chemical fume hood to minimize splash and vapor generation. Use a funnel if necessary.
-
Seal Securely: Keep the waste container tightly closed when not in use. Store the sealed container in a designated, well-ventilated satellite accumulation area away from heat and ignition sources.
Step 3: Final Disposal
-
Professional Disposal Required: This waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Incineration: The standard and approved method for destroying halogenated organic waste is high-temperature incineration (e.g., rotary kiln incineration).[3] This process ensures the complete destruction of the compound into less harmful components.
-
Documentation: Complete all required paperwork, such as a chemical collection request form, as per your institution's procedures.[2]
Emergency Procedures: Spill Management
Preparedness is essential for mitigating the impact of an accidental release. The response protocol depends entirely on the scale and location of the spill.[12]
Minor Spill (<100 mL and contained within a chemical fume hood)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure PPE: Confirm you are wearing the appropriate PPE as detailed in Table 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[2] Work from the outside of the spill inward to prevent spreading.[13]
-
Collect Debris: Carefully scoop the absorbed material and place it into your designated hazardous waste container using non-sparking tools.
-
Decontaminate: Clean the spill area with soap and water.[7] Collect the cleaning materials (e.g., paper towels) as hazardous waste.
-
Report: Report the incident to your supervisor or laboratory manager.
Major Spill (>100 mL or any amount outside a fume hood)
-
Evacuate Immediately: Alert all personnel to evacuate the area.[2] If the substance is flammable, extinguish all nearby ignition sources if it is safe to do so.[12]
-
Isolate the Area: Close the doors to the laboratory and prevent re-entry.
-
Call for Help: Contact your institution's emergency services (e.g., EHS, campus police) by dialing 911 or your designated emergency number.[7] Provide the chemical name, location, and estimated quantity of the spill.
-
Assist Exposed Personnel: If anyone has been exposed, remove them from the area and begin first aid. Remove contaminated clothing and flush affected skin or eyes with water for at least 15 minutes.[7][14] Seek immediate medical attention.
The following diagram outlines the critical decision-making process in the event of a spill.
Caption: Decision workflow for responding to a chemical spill.
By adhering to these scientifically-grounded procedures, you ensure a safe laboratory environment and maintain full compliance with hazardous waste regulations. Trust in these protocols is built on the understanding that they are designed not as obstacles, but as essential safeguards for you, your colleagues, and your invaluable research.
References
-
Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
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Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]
-
Lab Alley. (2019). Pyridine Safety Data Sheet. Retrieved from [Link]
-
U.S. Nuclear Regulatory Commission. (2008). Emergency Procedure, Rev. 103/08. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]
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Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]
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Rowan University. (n.d.). Chemical Spill Response. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
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University of Mary Washington. (n.d.). Chapter 5: Chemical Spill Procedures. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (2019). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]
-
Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Iodine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). IODINE. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2012). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Iodine | Public Health Statement | ATSDR. Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,4-Difluoro-5-iodopyridine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest commitment to safety. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 2,4-Difluoro-5-iodopyridine, a critical intermediate in pharmaceutical and agrochemical synthesis.[1] The protocols outlined here are designed to be a self-validating system, grounded in a thorough understanding of the compound's potential hazards, to ensure the well-being of all laboratory personnel.
Hazard Assessment: The 'Why' Behind the Protocol
Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to a comprehensive risk assessment. While specific toxicity data for this compound (CAS No. 837364-89-3) is not extensively published, its structure—a halogenated pyridine—provides clear indicators of its potential hazards. By examining data from structurally similar compounds, we can establish a robust safety protocol.
Halogenated pyridines are consistently classified as hazardous substances. For instance, related compounds like 2-Fluoro-5-iodopyridine and 2,5-Dibromopyridine are known to be harmful if swallowed, inhaled, or in contact with skin.[2][3][4] They are documented to cause serious skin and eye irritation and may lead to respiratory irritation.[2][5][6] The presence of iodine necessitates special handling considerations to prevent the release of volatile iodine, especially under acidic conditions.[7]
| Hazard Category | Potential Effects and Expert Analysis | Supporting Evidence |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled. The pyridine ring and halogen substituents contribute to systemic toxicity. | [2][4][6] |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to more severe effects. Some related compounds cause severe burns. | [2][3][5][6] |
| Eye Damage/Irritation | Causes serious eye irritation. Direct contact poses a significant risk of damage. | [2][3][4][5] |
| Respiratory Irritation | Inhalation of dust or vapors may cause respiratory tract irritation.[5][6] All handling must be performed with adequate ventilation. | [2] |
| Chemical Reactivity | Combustible, with a flash point of 86.3°C.[1] Store away from strong oxidizing agents and acids to prevent dangerous reactions.[1][8] | [1][8] |
The Core PPE Ensemble: A Multi-Layered Defense
Based on the hazard assessment, a standard laboratory coat and safety glasses are insufficient. A comprehensive PPE ensemble is mandatory for all personnel handling this compound.
Eye and Face Protection: The First Barrier
-
Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards must be worn at all times.[9] Goggles provide a seal around the eyes, offering superior protection against splashes and vapors compared to standard safety glasses.
-
Conditional: A full-face shield must be worn in addition to chemical splash goggles when handling larger quantities (>50 mL) or when performing operations with a heightened splash risk, such as transfers under positive pressure or heating.[10][11]
Skin and Body Protection: An Impermeable Shield
-
Laboratory Attire: All work must be conducted wearing long pants and fully enclosed, chemical-resistant shoes.[9] A flame-resistant lab coat is required.[10]
-
Gloves: The Critical Interface: Glove selection is paramount. While nitrile gloves are often used, their resistance to pyridine-based compounds can be variable.[8][12] To ensure maximum protection, a double-gloving technique is required.
-
Inner Glove: A thin, flexible laminate glove (e.g., Silver Shield®). These gloves offer the broadest range of chemical resistance.
-
Outer Glove: A thicker, heavy-duty glove such as butyl rubber or Viton®. These provide physical durability and additional chemical resistance.
-
Integrity Check: Always inspect gloves for tears or pinholes before use. Wash the outer gloves before removal, and always wash hands thoroughly after doffing all PPE.[11]
-
Respiratory Protection: Engineering Controls as the Primary Defense
-
Mandatory Engineering Control: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with demonstrated adequate airflow.[8][12][13] This is the most critical step in preventing respiratory exposure.
-
Supplemental Respiratory Protection: In the rare event of an engineering control failure or a large-scale spill, a NIOSH-approved air-purifying respirator with an organic vapor cartridge may be necessary.[14] Use of such equipment requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.[8]
Procedural Guidance: The Safe Handling Workflow
Adherence to a strict, step-by-step procedure minimizes risk at every stage of the chemical's lifecycle in the laboratory.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation and Area Setup:
-
Verify that the chemical fume hood has been certified within the last year.
-
Ensure an emergency eyewash and shower station is accessible and unobstructed.[8]
-
Prepare a spill kit containing an inert absorbent material (e.g., vermiculite or sand).
-
Keep a solution of sodium thiosulfate on hand for decontaminating glassware and for addition to aqueous waste streams to bind any free iodine.[7]
-
-
Donning PPE:
-
Put on your inner laminate gloves.
-
Don your flame-resistant lab coat.
-
Put on your outer heavy-duty gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Don your chemical splash goggles.
-
If required, don your face shield.
-
-
Chemical Handling (Inside Fume Hood):
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Rinse all contaminated glassware with a suitable solvent, followed by a sodium thiosulfate solution rinse before final cleaning.
-
-
Doffing PPE:
-
To prevent self-contamination, remove PPE in the following order before leaving the lab:
-
Remove the outer gloves, turning them inside out.
-
Remove the face shield and lab coat.
-
Remove goggles.
-
Remove inner gloves, turning them inside out.
-
Wash hands immediately and thoroughly with soap and water.[13]
-
-
-
Waste Disposal:
-
Collect all contaminated solid waste (gloves, absorbent paper, etc.) in a clearly labeled, sealed hazardous waste container.[8]
-
Collect liquid waste in a separate, compatible, and sealed hazardous waste container.[8]
-
Aqueous waste containing iodine should be treated with sodium thiosulfate.[7]
-
Dispose of all waste through your institution's approved hazardous waste disposal program.[2][3]
-
Emergency Procedures: Immediate and Correct Actions
Accidents are preventable but preparedness is essential. In any case of exposure, seek immediate medical attention.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[12][13] Remove all contaminated clothing while flushing. |
| Eye Contact | Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[2][13] Remove contact lenses if present and easy to do.[2] |
| Inhalation | Move the affected person to fresh air immediately.[3][13] If breathing is difficult, administer oxygen. |
| Ingestion | Rinse mouth thoroughly with water.[2][3] Do NOT induce vomiting. Call a poison control center or physician immediately. |
By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects researchers and ensures the integrity of your vital work.
References
-
12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]
-
Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
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Personal Protective Equipment (PPE). CHEMM. [Link]
-
Standard Operating Procedure for: Pyridine. Washington State University. [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
-
Iodinations: Standard Operating Procedures. The University of Vermont. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Post Apple Scientific. [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. [Link]
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Working with Chemicals. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]
-
Laboratory Safety and Chemical Hygiene Plan. Northwestern University. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
